molecular formula C34H35N5O4 B15619413 CJ-15208

CJ-15208

Katalognummer: B15619413
Molekulargewicht: 577.7 g/mol
InChI-Schlüssel: GIZJWWQFOGQPRY-PNOBFKRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CJ-15,208 is an oligopeptide.
cyclo[Phe-D-Pro-Phe-DL-Trp] has been reported in Ctenomyces serratus with data available.
isolated from Ctenomyces serratus;  structure in first source

Eigenschaften

Molekularformel

C34H35N5O4

Molekulargewicht

577.7 g/mol

IUPAC-Name

(3S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28?,29-,30+/m0/s1

InChI-Schlüssel

GIZJWWQFOGQPRY-PNOBFKRHSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a novel cyclic tetrapeptide that has garnered significant interest within the scientific community for its selective antagonist activity at the kappa opioid receptor (KOR).[1][2][3] Isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC15502, this natural product has demonstrated potential as a therapeutic agent, particularly in the context of substance use disorders.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental methodologies used to elucidate its properties.

Molecular Structure and Stereochemistry

This compound is a cyclic tetrapeptide composed of one tryptophan, one D-proline, and two L-phenylalanine residues.[1][2] The initial structural elucidation determined the amino acid sequence and cyclic nature of the peptide.[1] However, the stereochemistry of the tryptophan residue was not initially determined. Subsequent synthetic studies have explored both the L-tryptophan and D-tryptophan isomers, revealing that the stereochemistry at this position significantly influences the in vivo pharmacological profile.[6][7] The natural product is consistent with the L-Trp isomer.[1][6] The structure of the two tryptophan isomers of CJ-15,208 is cyclo[Phe-d-Pro-Phe-Trp].[4][8]

Core Mechanism of Action: Kappa Opioid Receptor Antagonism

The primary mechanism of action of this compound is its selective antagonism of the kappa opioid receptor (KOR).[1][2] KORs are a class of opioid receptors that are involved in a variety of physiological and pathological processes, including pain, mood, and addiction.[6] Unlike mu-opioid receptor agonists (e.g., morphine), which are associated with euphoria and have a high potential for abuse, KOR agonists can produce dysphoria and stress-like states. Consequently, KOR antagonists are being investigated for their potential in treating depression, anxiety, and drug addiction.[6]

This compound and its isomers have been shown to bind to KORs with nanomolar affinity and functionally antagonize the effects of KOR agonists.[1][2] This antagonist activity has been demonstrated in both in vitro and in vivo models.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound and its isomers with opioid receptors.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptorIC50 (nM)Ki (nM)
This compound (Natural Product)Kappa (κ)47-
Mu (μ)260-
Delta (δ)2,600-
L-Trp IsomerKappa (κ)-21.2 ± 5.6
D-Trp IsomerKappa (κ)-46.9 ± 16.1

Data sourced from radioligand binding assays.[1][2]

Table 2: In Vitro Functional Antagonist Activity

CompoundAssayAgonistED50 (µM)
This compound (Natural Product)Electrically-stimulated rabbit vas deferensAsimadoline (κ-agonist)1.3

This assay measures the ability of the antagonist to reverse the inhibitory effect of a KOR agonist on smooth muscle contraction.[2]

Signaling Pathways

The antagonism of the KOR by this compound prevents the downstream signaling cascade typically initiated by endogenous (e.g., dynorphin) or exogenous KOR agonists. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. By blocking agonist binding, this compound prevents these intracellular events.

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates CJ15208 This compound (Antagonist) CJ15208->KOR Binds & Blocks G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates

Caption: KOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (IC50 and Ki values) of this compound for kappa, mu, and delta opioid receptors.

  • Protocol:

    • Membrane Preparation: Mouse brain membranes are prepared as the source of opioid receptors.[1]

    • Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]U69,593 for KOR).[1]

    • Competition Binding: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane Prepare Mouse Brain Membranes Incubation Incubate Membranes with Radioligand & this compound Membrane->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for the radioligand binding assay.

2. Electrically-Stimulated Rabbit Vas Deferens Assay

  • Objective: To assess the functional antagonist activity of this compound at the KOR.

  • Protocol:

    • Tissue Preparation: The vas deferens from a rabbit is isolated and mounted in an organ bath containing a physiological salt solution.

    • Electrical Stimulation: The tissue is electrically stimulated to induce twitch contractions.

    • Agonist Application: A KOR agonist (e.g., asimadoline) is added to the bath, which inhibits the twitch response.[2]

    • Antagonist Application: this compound is then added in a cumulative concentration-response manner to determine its ability to reverse the agonist-induced inhibition.

    • Data Analysis: The concentration of this compound that produces 50% of the maximal reversal of the agonist effect (ED50) is calculated.[2]

3. In Vivo 55°C Warm-Water Tail-Withdrawal Assay

  • Objective: To evaluate the antinociceptive (analgesic) and KOR antagonist effects of this compound in a living animal model.

  • Protocol:

    • Animal Model: C57Bl/6J mice are typically used.[6]

    • Drug Administration: this compound or its isomers are administered, often intracerebroventricularly (i.c.v.) or orally (p.o.).[6][8]

    • Nociceptive Testing: At various time points after drug administration, the distal portion of the mouse's tail is immersed in a 55°C water bath, and the latency to tail withdrawal is measured. An increase in latency indicates an antinociceptive effect.

    • Antagonist Testing: To assess antagonist activity, mice are pretreated with this compound, followed by the administration of a KOR agonist (e.g., U50,488).[9] A reduction in the agonist-induced antinociception indicates antagonist activity.

Pharmacological Effects and Therapeutic Potential

  • Oral Bioavailability and Blood-Brain Barrier Penetration: Studies have shown that this compound and its D-Trp isomer are orally active and can cross the blood-brain barrier to exert their effects on central KORs.[4][9] This is a significant advantage for a peptide-based therapeutic.

  • Prevention of Cocaine-Seeking Behavior: The D-Trp isomer of this compound has been shown to prevent both cocaine- and stress-induced reinstatement of extinguished cocaine-seeking behavior in the conditioned place preference (CPP) assay in a time- and dose-dependent manner.[4][6] This suggests a potential therapeutic application in preventing relapse in individuals with cocaine use disorder.[8]

  • Stereospecific In Vivo Activity: The L-Trp and D-Trp isomers of this compound exhibit distinct in vivo profiles. While both are KOR antagonists in vitro, the L-Trp isomer (the natural product) shows a mixed agonist/antagonist profile in vivo, producing some antinociception on its own.[6] In contrast, the D-Trp isomer acts primarily as a KOR antagonist in vivo with a shorter duration of action compared to non-peptide KOR antagonists.[6][7]

Conclusion

This compound is a selective kappa opioid receptor antagonist with a unique cyclic tetrapeptide structure. Its mechanism of action has been well-characterized through a variety of in vitro and in vivo studies. The compound and its isomers, particularly the D-Trp variant, have demonstrated promising preclinical activity, including oral bioavailability and the ability to prevent relapse to cocaine-seeking behavior. These findings highlight this compound as a valuable lead compound for the development of novel therapeutics for substance use disorders and potentially other conditions involving KOR dysregulation. Further research into the structure-activity relationships of this class of compounds is ongoing.[5][8]

References

An In-depth Technical Guide to CJ-15208: A Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CJ-15208, a novel cyclic tetrapeptide with selective antagonist activity at the kappa opioid receptor (KOR). This compound was originally isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC15502.[1] Its unique structure and pharmacological profile have made it a subject of interest for the development of therapeutics for mood disorders and substance abuse, particularly due to its shorter duration of action compared to other non-peptide KOR antagonists.[2][3] This document details its pharmacological properties, experimental methodologies, and relevant signaling pathways.

Chemical Structure and Stereoisomerism

This compound is a cyclic tetrapeptide with the sequence cyclo[Phe-D-Pro-Phe-Trp].[1][4] The natural product contains an L-tryptophan residue.[2][3] However, synthetic work has produced both the L-Trp isomer (the natural product) and the D-Trp isomer, which exhibit distinct pharmacological profiles in vivo.[3]

  • This compound (L-Trp isomer): cyclo[Phe-D-Pro-Phe-L-Trp]

  • [D-Trp]this compound: cyclo[Phe-D-Pro-Phe-D-Trp]

Both isomers have been synthesized and studied to understand the impact of tryptophan stereochemistry on opioid receptor activity.[2][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its D-Trp isomer, detailing their binding affinities and functional antagonist activities at opioid receptors.

Table 1: In Vitro Opioid Receptor Binding Affinity

This table presents the binding affinities of this compound isomers for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors, determined through competitive radioligand binding assays.

CompoundReceptorKi (nM ± SEM)IC50 (nM)Selectivity (KOR vs. MOR / DOR)Reference
This compound (Natural Product) KOR-471 / 5.5 / 55.3[1]
MOR-260[1]
DOR-2,600[1]
L-Trp Isomer (Synthetic) KOR35.4 ± 3.6-1 / 10.3 / 115.8[3]
MOR365 ± 35-[3]
DOR4100 ± 310-[3]
D-Trp Isomer (Synthetic) KOR30.6 ± 3.4-1 / 13.9 / 185.6[3]
MOR425 ± 36-[3]
DOR5680 ± 540-[3]

Ki values were determined using membranes from CHO cells stably expressing the respective human opioid receptors.[3] IC50 values for the natural product were determined using mouse brain membranes.[2]

Table 2: In Vitro Functional Antagonist Activity ([³⁵S]GTPγS Binding Assay)

This table shows the antagonist potency (KB) of the this compound isomers in preventing agonist-stimulated [³⁵S]GTPγS binding, a measure of G-protein activation. Neither isomer showed significant agonist activity (<10%) at concentrations up to 1 µM.[3]

CompoundReceptorAgonist UsedKB (nM ± SEM)Reference
L-Trp Isomer KORDynorphin A(1-13) amide62.8 ± 0.8[3]
D-Trp Isomer KORDynorphin A(1-13) amide22.8 ± 13.4[3]
Table 3: In Vivo Pharmacological Profile

This table summarizes the key in vivo findings for the this compound isomers, primarily from studies in mice.

CompoundActivity ProfileKey FindingsDuration of ActionReference
L-Trp Isomer Mixed Agonist/AntagonistProduces dose-dependent antinociception (ED₅₀ = 3.71 nmol, i.c.v.).[3] Later exhibits KOR-selective antagonism.[3]Antagonism is relatively brief.[3][3]
D-Trp Isomer KOR-Selective AntagonistMinimal agonist activity.[3] Induces dose-dependent, KOR-selective antagonism.[3][6] Prevents stress-induced reinstatement of cocaine CPP.[3][6] Orally active and crosses the blood-brain barrier.[7]Antagonism lasts less than 18 hours (i.c.v.) or 6 hours (p.o.).[6][7][3][6][7]
This compound (Natural) Mixed Agonist/AntagonistExhibits oral bioavailability.[8] Antagonizes centrally administered KOR agonists.[4][8] Prevents both stress- and cocaine-induced reinstatement of cocaine CPP.[4][8]Finite KOR antagonist activity.[8][4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound isomers to displace a radiolabeled ligand from KOR, MOR, and DOR.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human KOR, MOR, or DOR.[9]

  • Radioligands: [³H]diprenorphine (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).[9]

  • Test Compounds: L-Trp and D-Trp isomers of this compound at 12 concentrations (0.1 nM to 10 µM).[9]

  • Incubation Buffer: 50 mM Tris, pH 7.4.[9]

  • Filtration apparatus and glass fiber filters.

Procedure:

  • Incubation: Isolated cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.[9]

  • Equilibration: The incubation is carried out in triplicate for 90 minutes at 22°C to allow the binding to reach equilibrium.[9]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding, specifically the activation of G-proteins, to determine if a compound is an agonist or antagonist.

Objective: To assess the efficacy (agonist activity) and antagonist potency (KB) of this compound isomers at the KOR.

Materials:

  • CHO cell membranes expressing the desired opioid receptor.[3]

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist: Dynorphin A(1-13) amide (for KOR).[3]

  • Test Compounds: L-Trp and D-Trp isomers of this compound.

  • Assay Buffer: Containing Tris-HCl, MgCl₂, NaCl, and GDP.

Procedure:

  • Agonist Test: Cell membranes are incubated with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to measure stimulation of binding above baseline.

  • Antagonist Test: To determine antagonist potency, membranes are incubated with a fixed concentration of the full agonist (e.g., Dynorphin A) in the presence of varying concentrations of the test compound (this compound isomer) and [³⁵S]GTPγS.[3]

  • Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.

  • Separation & Quantification: The reaction is terminated and quantified similarly to the radioligand binding assay.

  • Data Analysis: For antagonists, the data is used to calculate the equilibrium dissociation constant (KB), which represents the concentration of the antagonist required to shift the agonist concentration-response curve two-fold to the right.

55°C Warm-Water Tail-Withdrawal Assay

This is a standard in vivo model for assessing the antinociceptive (analgesic) effects of compounds in rodents.

Objective: To characterize the opioid receptor agonist and antagonist activities of this compound isomers in vivo.[3]

Animals: Adult male C57BL/6J mice.[7][8]

Procedure:

  • Baseline Measurement: The baseline latency for a mouse to withdraw its tail from 55°C water is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[7]

  • Compound Administration: The test compound (e.g., this compound isomer) is administered, typically via intracerebroventricular (i.c.v.) or per os (p.o.) routes.[3][7]

  • Agonist Testing: Tail-withdrawal latencies are measured at multiple time points after administration to assess for antinociceptive effects (an increase in latency).[3]

  • Antagonist Testing: To test for antagonism, mice are pre-treated with the test compound. After a specified time, a known KOR agonist (e.g., U50,488) is administered.[7][11] The ability of the test compound to block or reverse the antinociceptive effect of the agonist is then measured.[7][11]

  • Data Analysis: Results are often expressed as percent maximum possible effect (%MPE) or percent antinociception.[7]

Conditioned Place Preference (CPP) Assay

This behavioral assay is used to measure the rewarding or aversive properties of drugs and to model relapse to drug-seeking behavior.[8]

Objective: To evaluate the ability of [D-Trp]this compound to prevent stress- or drug-induced reinstatement of cocaine-seeking behavior.[3]

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

Procedure:

  • Pre-Conditioning (Baseline): The mouse is allowed to freely explore both chambers, and the time spent in each is recorded to establish any initial preference.

  • Conditioning: Over several days, the mouse receives injections of cocaine and is confined to one chamber, and saline injections while confined to the other chamber. This pairs the drug's effects with the cues of a specific chamber.

  • Post-Conditioning Test: The mouse is again allowed to freely explore both chambers, and the time spent in each is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

  • Extinction: The preference is "extinguished" by repeatedly placing the mouse in the apparatus without any drug administration until it no longer shows a preference for either chamber.[8]

  • Reinstatement Test: To model relapse, a priming event is introduced, such as a small dose of cocaine or a stressor (e.g., forced swim stress).[3][8]

  • Antagonist Evaluation: To test this compound, the compound is administered prior to the stressor or cocaine-priming dose. The test determines if the compound can prevent the reinstatement of the previously extinguished preference for the drug-paired chamber.[3][8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

Kappa Opioid Receptor Signaling

Activation of the KOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activates Arrestin β-Arrestin Recruitment KOR->Arrestin Phosphorylation leads to AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ion_Channel Modulation of Ca²⁺/K⁺ Channels G_protein->Ion_Channel βγ modulates cAMP ↓ cAMP AC->cAMP Agonist KOR Agonist (e.g., Dynorphin) Agonist->KOR Binds MAPK MAPK Activation (p38, JNK) Arrestin->MAPK Scaffolds

Canonical KOR agonist signaling pathway.
Antagonist Action of this compound

This compound acts by competitively binding to the KOR, preventing agonist-induced signaling.

Antagonist_Action cluster_membrane Cell Membrane KOR KOR NoSignal Downstream Signaling BLOCKED KOR->NoSignal CJ15208 This compound (Antagonist) CJ15208->KOR Binds & Occupies Agonist KOR Agonist Agonist->KOR Binding Prevented

Mechanism of KOR antagonism by this compound.
Workflow: Competitive Radioligand Binding Assay

This diagram outlines the steps involved in determining the binding affinity of a test compound.

Binding_Assay_Workflow Start Prepare Receptor Membranes (e.g., from CHO cells) Incubate Incubate: Membranes + Radioligand + Varying [Test Compound] Start->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Count Scintillation Counting to Measure Radioactivity Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze

Workflow for a competitive radioligand binding assay.
Selectivity Profile of this compound Isomers

This diagram illustrates the preferential binding of this compound to the kappa opioid receptor over mu and delta receptors.

Selectivity_Profile CJ15208 This compound Isomers KOR KOR CJ15208->KOR High Affinity (Ki ≈ 30-35 nM) MOR MOR CJ15208->MOR ~10-14x Lower Affinity DOR DOR CJ15208->DOR ~115-185x Lower Affinity

Binding selectivity of this compound for KOR vs. MOR/DOR.[3]

References

A Technical Guide to CJ-15208: A Novel Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a naturally occurring cyclic tetrapeptide that has garnered significant interest within the scientific community for its selective antagonist activity at the kappa opioid receptor (KOR).[1][2] Initially isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC 15502, its unique structure and pharmacological profile present a promising scaffold for the development of novel therapeutics, particularly in the context of substance use disorders and stress-related conditions.[2][3][4] This document provides a comprehensive technical overview of the discovery, origin, and pharmacological characterization of this compound and its key isomers.

Discovery and Origin

Pharmacological Profile

This compound and its isomers exhibit distinct and stereospecific activities at opioid receptors. The primary mechanism of action is the antagonism of the kappa opioid receptor, though nuanced differences exist between the L-Trp and D-Trp isomers.

In Vitro Activity

In vitro assays, including radioligand binding and GTPγS binding assays, have been instrumental in delineating the receptor affinity, selectivity, and efficacy of this compound isomers.[1] Both the L-Trp and D-Trp isomers demonstrate similar affinity and selectivity for kappa opioid receptors.[1]

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound and its Isomers

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR IC50 (nM)MOR IC50 (nM)DOR IC50 (nM)
This compound (L-Trp Isomer)30-35--472602600
[D-Trp]this compound30-35-----

Data compiled from multiple sources.[1][2] Dashes indicate data not consistently reported across primary literature.

In Vivo Activity

In vivo studies, primarily utilizing the 55°C warm-water tail-withdrawal assay and conditioned place preference (CPP) models, have revealed the differential effects of the this compound isomers. The D-Trp isomer predominantly acts as a KOR antagonist with minimal agonist activity, while the L-Trp isomer displays a mixed agonist/antagonist profile.[1]

Table 2: In Vivo Antinociceptive and Antagonistic Properties of this compound Isomers

CompoundAdministration RouteAgonist Activity (Antinociception)Antagonist Activity (KOR)Duration of Action
This compound (L-Trp Isomer)i.c.v.Dose-dependent antinociception (ED50 = 3.71 nmol)Mixed agonist/antagonistUp to 100 minutes
[D-Trp]this compoundi.c.v.Minimal agonist activityDose-dependent KOR antagonismLess than 18 hours
[D-Trp]this compoundp.o.Limited antinociceptionDose-dependent KOR antagonism-

Data is based on intracerebroventricular (i.c.v.) and oral (p.o.) administration studies in mice.[1][5]

Signaling Pathways

This compound exerts its effects by modulating the signaling cascade of the kappa opioid receptor, a G-protein coupled receptor (GPCR). As an antagonist, it blocks the canonical signaling pathway typically initiated by endogenous KOR agonists like dynorphin.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates CJ15208 CJ15208 CJ15208->KOR Binds & Blocks Gi_alpha Gαi KOR->Gi_alpha Activates G_beta_gamma Gβγ KOR->G_beta_gamma Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx

Figure 1: Antagonistic action of this compound on the KOR signaling pathway.

Experimental Protocols

The characterization of this compound has relied on a suite of established in vitro and in vivo experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for various opioid receptors. The protocol involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the competitor compound (this compound). The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).

Radioligand_Binding_Workflow Start Start Prepare_membranes Prepare cell membranes expressing opioid receptors Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for determining receptor binding affinity.

55°C Warm-Water Tail-Withdrawal Assay

This in vivo assay assesses the antinociceptive (analgesic) effects of a compound in rodents. The latency of the animal to withdraw its tail from warm water is measured before and after drug administration. An increase in latency indicates an antinociceptive effect. This assay is also used to evaluate antagonist activity by administering the antagonist prior to a known agonist.

Tail_Withdrawal_Assay_Workflow cluster_agonist Agonist Testing cluster_antagonist Antagonist Testing A_Start Start A_Baseline Measure baseline tail-withdrawal latency A_Start->A_Baseline A_Administer Administer this compound isomer A_Baseline->A_Administer A_Measure Measure tail-withdrawal latency at various time points A_Administer->A_Measure A_Analyze Analyze change in latency from baseline A_Measure->A_Analyze A_End End A_Analyze->A_End B_Start Start B_Administer_Ant Administer this compound isomer (antagonist) B_Start->B_Administer_Ant B_Administer_Ag Administer known KOR agonist (e.g., U50,488) B_Administer_Ant->B_Administer_Ag B_Measure Measure tail-withdrawal latency B_Administer_Ag->B_Measure B_Analyze Compare with agonist-only group to determine antagonism B_Measure->B_Analyze B_End End B_Analyze->B_End

Figure 3: Workflows for agonist and antagonist testing in vivo.

Conditioned Place Preference (CPP) Assay

The CPP assay is a model used to study the rewarding or aversive properties of drugs and to investigate relapse behavior. In the context of this compound, it has been used to assess the ability of the D-Trp isomer to prevent stress- and drug-induced reinstatement of cocaine-seeking behavior.[1]

CPP_Reinstatement_Workflow Phase1 Phase 1: Pre-Conditioning (Measure initial preference for chambers) Phase2 Phase 2: Conditioning (Pair one chamber with cocaine, the other with vehicle) Phase1->Phase2 Phase3 Phase 3: Extinction (Repeatedly place animal in apparatus with no drug until preference is lost) Phase2->Phase3 Phase4 Phase 4: Reinstatement (Pre-treat with Vehicle or [D-Trp]this compound, then induce stress or give a cocaine prime) Phase3->Phase4 Phase5 Phase 5: Test (Measure time spent in each chamber to assess reinstatement of preference) Phase4->Phase5

Figure 4: Workflow for the CPP reinstatement paradigm.

Therapeutic Potential and Future Directions

The properties of the D-Trp isomer of this compound make it a particularly attractive candidate for further development. Its selective KOR antagonism, coupled with a favorable duration of action and oral bioavailability, suggests potential therapeutic applications in treating psychostimulant abuse by preventing stress-induced relapse.[1][5][6] Further research is focused on optimizing the macrocyclic peptide structure to enhance potency and pharmacokinetic properties, with the goal of developing safer and more effective treatments for opioid and other substance use disorders.[7] The distinct pharmacological profiles of the various stereoisomers of this compound also provide a rich area for structure-activity relationship studies, which can inform the design of future multifunctional opioid ligands.[8]

References

An In-depth Technical Guide to the Kappa Opioid Receptor Antagonist CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CJ-15208, a potent and selective kappa opioid receptor (KOR) antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a cyclic tetrapeptide originally isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC15502.[1][2] Its structure was determined to consist of one tryptophan, one D-proline, and two L-phenylalanine residues.[1] Subsequent synthesis and analysis of the tryptophan isomers confirmed that the natural product contains an L-tryptophan residue.[3][4] The chemical structure of this compound is cyclo[L-Phe-D-Pro-L-Phe-L-Trp].

CJ_15208_Structure cluster_backbone Cyclic Tetrapeptide Backbone cluster_phe1 L-Phenylalanine cluster_pro2 D-Proline cluster_phe3 L-Phenylalanine cluster_trp4 L-Tryptophan A Phe1 B D-Pro2 A->B Phe1_sidechain Benzyl A->Phe1_sidechain C Phe3 B->C Pro2_sidechain Pyrrolidine ring B->Pro2_sidechain D Trp4 C->D Phe3_sidechain Benzyl C->Phe3_sidechain D->A Trp4_sidechain Indole D->Trp4_sidechain

Caption: Simplified signaling pathway of the kappa opioid receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the solid-phase synthesis of the linear tetrapeptide precursor followed by cyclization in solution. [5] Linear Precursor Synthesis (Solid-Phase):

  • The linear peptide is assembled on a solid support resin (e.g., Wang resin).

  • Fmoc-protected amino acids are sequentially coupled using a standard peptide synthesizer.

  • The peptide is cleaved from the resin and deprotected to yield the linear precursor.

Cyclization (Solution-Phase):

  • The linear peptide is dissolved in a suitable solvent (e.g., DMF).

  • A coupling reagent (e.g., HATU) and a base (e.g., DIEA) are added to facilitate the intramolecular cyclization.

  • The reaction mixture is stirred at room temperature until the cyclization is complete.

  • The cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay

The affinity of this compound for the kappa opioid receptor can be determined using a competitive radioligand binding assay. [2] Materials:

  • Receptor source: Mouse brain membranes or cells expressing the kappa opioid receptor.

  • Radioligand: [3H]U69,593 (a selective KOR agonist).

  • Non-specific binding control: A high concentration of an unlabeled KOR ligand (e.g., naloxone).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound at various concentrations.

Procedure:

  • Incubate the receptor source with the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Conditioned Place Preference (CPP) Assay

The effect of this compound on drug-seeking behavior can be assessed using the conditioned place preference paradigm. [6] dot

CPP_Workflow cluster_phase1 Phase 1: Pre-conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-conditioning cluster_phase4 Phase 4: Extinction & Reinstatement PreTest Preference Test: Measure baseline preference for two distinct compartments. Conditioning Pair one compartment with cocaine administration and the other with saline. PreTest->Conditioning PostTest Preference Test: Measure preference for the cocaine-paired compartment. Conditioning->PostTest Extinction Repeatedly expose to both compartments without drug to extinguish preference. PostTest->Extinction Treatment Administer this compound or vehicle (p.o.). Extinction->Treatment Stress Induce stress (e.g., forced swim) to reinstate cocaine-seeking. Treatment->Stress ReinstatementTest Measure time spent in the cocaine-paired compartment. Stress->ReinstatementTest

Caption: Experimental workflow for the conditioned place preference assay.

Animal Model: Mice are commonly used for this assay.

Procedure:

  • Pre-conditioning: The initial preference of the mice for two distinct compartments is determined.

  • Conditioning: Over several days, one compartment is consistently paired with the administration of a drug of abuse (e.g., cocaine), while the other compartment is paired with saline.

  • Post-conditioning: The preference for the drug-paired compartment is measured in a drug-free state.

  • Extinction: The conditioned preference is extinguished by repeatedly exposing the mice to both compartments without any drug administration.

  • Reinstatement: Drug-seeking behavior is reinstated by a priming dose of the drug or exposure to a stressor.

  • Treatment: Prior to the reinstatement trigger, mice are treated with this compound (e.g., orally) or a vehicle control.

  • Reinstatement Test: The time spent in the drug-paired compartment is measured to assess the effect of this compound on reinstatement of drug-seeking behavior.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the kappa opioid receptor system in various physiological and pathological processes. Its high affinity and selectivity for the KOR, coupled with its demonstrated in vivo activity, make it a promising lead compound for the development of novel therapeutics for the treatment of addiction, depression, and other stress-related disorders. This technical guide provides a foundational understanding of the key characteristics of this compound to aid researchers in their scientific endeavors.

References

The Stereoisomers of CJ-15208: A Tale of Two Tryptophans in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclic tetrapeptide CJ-15208, a natural product isolated from the fungus Ctenomyces serratus, has emerged as a significant lead compound in the development of kappa opioid receptor (KOR) antagonists.[1] KOR antagonists hold therapeutic promise for a range of conditions, including depression, anxiety, and substance use disorders.[2] A critical feature of this compound's structure is the presence of a tryptophan residue, the stereochemistry of which profoundly influences its pharmacological profile. This technical guide provides a comprehensive analysis of the L-tryptophan (L-Trp) and D-tryptophan (D-Trp) isomers of this compound, offering a detailed comparison of their synthesis, in vitro and in vivo activities, and therapeutic potential.

Contrasting Pharmacological Profiles: A Summary of Quantitative Data

The L-Trp isomer represents the naturally occurring form of this compound.[3] However, synthetic efforts have produced both the L-Trp and D-Trp isomers, revealing stark differences in their interactions with the opioid receptor system.[2] While both isomers exhibit a notable affinity for the kappa opioid receptor, their functional activities diverge significantly.

IsomerReceptor Binding Affinity (Ki, nM) vs [3H]U69,593 in mouse brain membranesIn Vitro ActivityIn Vivo Activity
This compound (L-Trp) 21.2 ± 5.6Mixed opioid agonist/antagonistMixed opioid agonist/antagonist activity
[D-Trp]this compound 46.9 ± 16.1Primarily κ-receptor selective antagonistDose-dependent κ-receptor selective antagonism lasting less than 18 h

Table 1: Comparative in vitro and in vivo properties of this compound L-Trp and D-Trp isomers. Data compiled from Kulkarni et al. (2009) and Ross et al. (2010).[2][3]

The L-Trp isomer, this compound, displays a mixed profile of opioid agonism and antagonism.[3] In contrast, the D-Trp isomer acts as a more selective and short-acting KOR antagonist with minimal agonist effects.[3][4] This distinction is crucial for therapeutic development, as a pure antagonist is often desirable to avoid the unwanted effects associated with receptor activation.

Deciphering the Mechanism: Key Experimental Protocols

The characterization of the this compound isomers has been built upon a foundation of rigorous experimental methodologies. Understanding these protocols is essential for interpreting the data and for designing future studies.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of a compound for its target receptor.

Objective: To quantify the affinity of the L-Trp and D-Trp isomers of this compound for the kappa opioid receptor.

Methodology:

  • Membrane Preparation: Mouse brain membranes are prepared as a source of opioid receptors.

  • Radioligand: [3H]U69,593, a selective KOR agonist, is used as the radiolabeled ligand.

  • Competition Binding: The ability of increasing concentrations of the unlabeled this compound isomers to displace the binding of [3H]U69,593 from the KOR is measured.

  • Data Analysis: The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.[2]

In Vivo Antinociception and Antagonism: The 55°C Warm-Water Tail-Withdrawal Assay

This assay is a standard method for assessing the analgesic (agonist) and antagonist effects of compounds in animal models.

Objective: To characterize the in vivo opioid agonist and antagonist activity of the this compound isomers.

Methodology:

  • Animal Model: C57Bl/6J mice are typically used.

  • Agonist Activity Assessment:

    • The baseline tail-withdrawal latency of each mouse from 55°C water is measured.

    • A this compound isomer is administered (e.g., intracerebroventricularly, i.c.v.).

    • Tail-withdrawal latency is measured at set time points after administration. An increase in latency indicates an antinociceptive (analgesic) effect.[3]

  • Antagonist Activity Assessment:

    • Mice are pretreated with a this compound isomer.

    • After a specified time (e.g., 80 minutes), a known KOR agonist (e.g., U50,488) is administered.

    • The ability of the this compound isomer to block the antinociceptive effect of the KOR agonist is measured. A reduction in the agonist's effect indicates antagonist activity.[3][5]

Visualizing the Scientific Workflow and Rationale

To better understand the logical flow of the research and the relationship between different experimental stages, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_conclusion Conclusion Synthesis Synthesis of L-Trp and D-Trp Isomers Structure Structural Elucidation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC) Structure->Purity Binding Radioligand Binding Assays (KOR, MOR, DOR) Purity->Binding Functional [35S]GTPγS Binding Assays (Agonist/Antagonist Activity) Binding->Functional Agonist Tail-Withdrawal Assay (Antinociception) Functional->Agonist Antagonist KOR Agonist Challenge (Antagonism) Agonist->Antagonist Behavior Conditioned Place Preference (Reinstatement of Drug Seeking) Antagonist->Behavior SAR Structure-Activity Relationship (SAR) Behavior->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for the characterization of this compound isomers.

The distinct pharmacological profiles of the L-Trp and D-Trp isomers of this compound underscore the critical role of stereochemistry in drug-receptor interactions. This is visually represented in the following logical diagram.

Logical_Relationship cluster_compound This compound Isomers cluster_activity Pharmacological Activity cluster_potential Therapeutic Potential L_Trp This compound (L-Trp) Mixed Mixed Agonist/Antagonist L_Trp->Mixed D_Trp [D-Trp]this compound Antagonist Selective KOR Antagonist D_Trp->Antagonist Analgesic Low Abuse Potential Analgesic Mixed->Analgesic Addiction Treatment of Substance Use Disorders Antagonist->Addiction

Caption: Logical relationship between this compound isomers and their therapeutic potential.

The Path Forward: Therapeutic Implications and Future Directions

The discovery and characterization of the D-Trp isomer of this compound represents a significant advancement in the quest for safer and more effective treatments for a variety of neurological and psychiatric disorders. Its profile as a short-acting, selective KOR antagonist with minimal agonist activity makes it a particularly attractive candidate for further development.[3] Studies have already demonstrated its potential in preventing stress-induced reinstatement of cocaine-seeking behavior, highlighting its promise in addiction medicine.[6][7]

Future research will likely focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: A more detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the D-Trp isomer is necessary to optimize dosing and delivery.

  • Structure-Activity Relationship (SAR) Studies: Further modifications to the cyclic tetrapeptide backbone could lead to analogs with improved potency, selectivity, and pharmacokinetic profiles.[5][8][9][10]

  • Clinical Trials: Ultimately, the therapeutic potential of the D-Trp isomer and its analogs will need to be validated in well-controlled clinical trials in human subjects.

References

CJ-15208 binding affinity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity and Selectivity of CJ-15208 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic tetrapeptide that has garnered significant interest within the scientific community for its notable interaction with opioid receptors. Initially isolated from the fungus Ctenomyces serratus, its potential as a kappa opioid receptor (KOR) antagonist has made it a subject of extensive research, particularly in the context of developing novel therapeutics for conditions such as substance use disorders and mood disorders.[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound and its analogs, details the experimental protocols used for their characterization, and illustrates the associated signaling pathways.

Binding Affinity and Selectivity Profile

The affinity and selectivity of this compound and its derivatives for the kappa (κ), mu (μ), and delta (δ) opioid receptors have been determined through various in vitro assays. The data consistently demonstrate that this compound preferentially binds to the KOR.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki) and antagonist potencies (IC50) of this compound and several of its key analogs.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and its Isomers

CompoundKOR (κ) Ki (nM)MOR (μ) Ki (nM)DOR (δ) Ki (nM)Selectivity (κ vs μ)Selectivity (κ vs δ)
This compound (l-Trp isomer)21.2 ± 5.6[1]260[2]2600[2]~12x~123x
[D-Trp]this compound46.9 ± 16.1[1]----

Data presented as mean ± SEM where available. Selectivity is calculated as the ratio of Ki values.

Table 2: Antagonist Potency (IC50, nM) of this compound Analogs

CompoundKOR Antagonist IC50 (nM)
[D-Trp]this compound66[3]
[D-Trp(formamide)]this compound49[3]
[D-Phe4]this compound460[3]
Methyl-substituted derivative220[3]

Experimental Protocols

The characterization of this compound's binding profile relies on established and robust experimental methodologies. The core techniques employed are radioligand binding assays and functional assays that measure downstream signaling events.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound and its analogs for the kappa, mu, and delta opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]U69,593 for KOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorMembranes Receptor-expressing Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radioligand ([3H]U69,593) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separation of bound/free ScintillationCounting Scintillation Counting Filtration->ScintillationCounting Quantification IC50 IC50 Determination ScintillationCounting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Competition Binding Assay Workflow
cAMP Functional Assay

This assay assesses the functional consequence of receptor binding by measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in KOR signaling.

Objective: To determine the antagonist potency (IC50) of this compound and its analogs by measuring their ability to reverse agonist-induced inhibition of cAMP accumulation.

Methodology:

  • Cell Culture: Cells stably expressing the kappa opioid receptor are cultured.

  • Forskolin (B1673556) Stimulation: The adenylyl cyclase enzyme is stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist and Antagonist Treatment: Cells are treated with a KOR agonist (e.g., U50,488) to inhibit cAMP production. Concurrently, varying concentrations of the test antagonist (this compound or its analogs) are added.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC50 value.

Signaling Pathway

This compound acts as an antagonist at the kappa opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for KOR involves coupling to inhibitory G proteins (Gi/o).

Upon activation by an agonist, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). By blocking the binding of agonists, this compound prevents this signaling cascade from being initiated.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Agonist Agonist Agonist->KOR Activates CJ15208 This compound (Antagonist) CJ15208->KOR Blocks ATP ATP

Kappa Opioid Receptor Signaling Pathway

Conclusion

This compound is a selective kappa opioid receptor antagonist with a well-characterized binding profile. The data gathered from radioligand binding and functional assays consistently demonstrate its preferential affinity for the KOR over MOR and DOR. Understanding the binding characteristics and the underlying experimental methodologies is crucial for researchers and drug development professionals working on novel therapeutics targeting the opioid system. The information presented in this guide provides a solid foundation for further investigation and development of this compound and its analogs.

References

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208, a macrocyclic tetrapeptide, and particularly its [D-Trp] stereoisomer, has emerged as a significant research tool and potential therapeutic lead due to its activity as a kappa opioid receptor (KOR) antagonist. A critical aspect of its pharmacological profile for central nervous system (CNS) applications is its ability to permeate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data and experimental methodologies related to the BBB permeability of this compound, with a focus on its [D-Trp] isomer, hereafter referred to as [D-Trp]this compound.

Physicochemical Properties

The ability of a molecule to cross the blood-brain barrier is influenced by its structural and physicochemical characteristics. While detailed quantitative BBB permeability data for this compound is not extensively published, its known properties provide some insight.

PropertyValue/DescriptionImplication for BBB Permeability
Molecular Weight 577 g/mol [1]Within a range that can be amenable to BBB penetration, although larger than typical small molecules that readily cross the BBB.
Structure Macrocyclic tetrapeptide[1]The cyclic structure can enhance metabolic stability and may facilitate membrane permeability through intramolecular hydrogen bonding.[2]
Lipophilicity Not explicitly quantified in search resultsA moderate degree of lipophilicity is generally favorable for passive diffusion across the BBB.

In Vivo Evidence of Blood-Brain Barrier Permeability

The primary evidence for the BBB permeability of [D-Trp]this compound comes from in vivo studies in mice. These studies have demonstrated that systemically (orally) administered [D-Trp]this compound can antagonize the effects of a KOR agonist administered directly into the central nervous system.[1][2] This provides strong functional evidence of brain penetration.

Summary of In Vivo Experimental Findings
Experimental ParadigmAnimal ModelAdministration Route of [D-Trp]this compoundKey FindingCitation
Antagonism of centrally administered U50,488-induced antinociceptionC57BL/6J miceOral (p.o.)Dose-dependently antagonized the antinociceptive effect of intracerebroventricularly (i.c.v.) administered U50,488.[1][2][1][2]
Prevention of stress-induced reinstatement of cocaine-seeking behaviorMiceOral (p.o.)Prevented stress-induced reinstatement of extinguished cocaine conditioned place preference.[1][1]
Direct detection in brain tissueMiceOral (p.o.)LC-MS/MS analysis confirmed the presence of [D-Trp]this compound in perfused brain samples.[1][1]

Experimental Protocols

Detailed experimental protocols for assessing the BBB permeability of this compound are not fully available in the public domain. However, based on the published research, a composite and representative methodology can be outlined.

In Vivo Assessment of BBB Permeability: Antagonism of a Centrally Acting Agonist

This experimental workflow is designed to provide functional evidence of BBB penetration.

cluster_0 Animal Preparation and Dosing cluster_1 Central Agonist Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis A C57BL/6J mice acclimatized to laboratory conditions B Oral administration of [D-Trp]this compound (e.g., 10, 30, 60 mg/kg) or vehicle A->B C After a defined pretreatment time (e.g., 3 hours) B->C D Intracerebroventricular (i.c.v.) injection of KOR agonist U50,488 (e.g., 100 nmol) C->D E Warm-water tail-withdrawal assay to measure antinociception D->E F Measure tail-withdrawal latency at a set time post-agonist injection (e.g., 20 minutes) E->F G Compare tail-withdrawal latencies between vehicle and [D-Trp]this compound treated groups F->G H A significant reduction in U50,488-induced antinociception indicates BBB penetration of [D-Trp]this compound G->H

Figure 1. Workflow for in vivo functional assessment of BBB permeability.
Quantification of [D-Trp]this compound in Brain Tissue by LC-MS/MS

While a complete, validated protocol for this compound is not published, the following represents a standard workflow for the quantification of cyclic peptides in brain tissue.

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Quantification A Administer [D-Trp]this compound to mice (e.g., oral gavage) B At a specified time point, collect blood via cardiac puncture A->B C Perfuse brain with saline to remove intravascular compound B->C D Excise and weigh the brain C->D E Homogenize brain tissue in a suitable buffer D->E F Protein precipitation (e.g., with acetonitrile) E->F G Centrifuge and collect the supernatant F->G H Evaporate and reconstitute in mobile phase G->H I Inject sample onto a reverse-phase HPLC column H->I J Gradient elution to separate the analyte I->J K Detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode J->K L Monitor specific precursor-to-product ion transitions for [D-Trp]this compound K->L M Generate a standard curve with known concentrations of [D-Trp]this compound L->M N Calculate the concentration in brain homogenate and plasma M->N O Determine brain-to-plasma concentration ratio (Kp) N->O

Figure 2. General workflow for LC-MS/MS quantification of [D-Trp]this compound in brain tissue.

Note on LC-MS/MS Parameters: Published information provides some mass spectrometer settings used for the detection of [D-Trp]this compound, which can serve as a starting point for method development[2]:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Spray Voltage: 5.5 kV

  • Source Temperature: 700°C

  • Ion Transitions Monitored: 578.2/70.2 and 578.2/217.2

Signaling Pathways

Currently, there is no direct evidence in the available literature to suggest that this compound utilizes a specific signaling pathway for its transport across the blood-brain barrier. Its penetration is likely governed by its physicochemical properties facilitating passive diffusion. The primary signaling pathway associated with this compound is its antagonism of the kappa opioid receptor within the CNS.

The kappa opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As an antagonist, this compound blocks these downstream effects initiated by KOR agonists.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist KOR Agonist (e.g., Dynorphin, U50,488) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Activates Antagonist This compound Antagonist->KOR Blocks G_protein Gαi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP

Figure 3. this compound mechanism of action at the kappa opioid receptor.

Conclusion

References

Unraveling the Intracellular Cascades: A Technical Guide to the Downstream Signaling Pathways of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-15208 is a potent and selective antagonist of the kappa opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions. While the in vivo effects of this compound have been characterized, a detailed understanding of its specific downstream intracellular signaling pathways remains an area of active investigation. This technical guide synthesizes the current understanding of KOR signaling to infer the likely molecular mechanisms of this compound's action. It provides a framework for researchers to investigate these pathways, including detailed experimental protocols and data presentation strategies.

Introduction to this compound and the Kappa Opioid Receptor

This compound is a cyclic tetrapeptide that acts as a selective antagonist at the kappa opioid receptor (KOR).[1] KORs are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.[2] Activation of KORs by endogenous ligands, such as dynorphins, or synthetic agonists leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of various kinase cascades. By blocking these actions, this compound is thought to exert its therapeutic effects, particularly in the context of stress-related disorders and addiction.

Inferred Downstream Signaling Pathways of this compound

Based on the known mechanisms of KOR antagonists, this compound is predicted to modulate several key downstream signaling pathways by preventing the effects of KOR agonists. The primary mechanism is the blockade of Gi/o protein activation, which in turn affects multiple downstream effectors.

Regulation of the Adenylyl Cyclase/cAMP Pathway

KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block this inhibition, thereby maintaining or restoring basal cAMP levels in the presence of a KOR agonist. This can be hypothesized to prevent the downstream effects of reduced cAMP, such as the modulation of Protein Kinase A (PKA) activity and subsequent changes in gene transcription via the cAMP response element-binding protein (CREB).

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are known to be modulated by KOR activation. KOR agonists can lead to the activation of these pathways, which are involved in cellular processes like proliferation, differentiation, and apoptosis.[2] this compound, by antagonizing the KOR, would be expected to prevent the agonist-induced phosphorylation and activation of these MAPK cascades.

Influence on Ion Channel Activity

KORs are known to couple to and modulate the activity of various ion channels, including G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Agonist binding to KORs typically leads to the opening of GIRK channels and the inhibition of VGCCs, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This compound would counteract these effects, preventing the agonist-induced changes in ion channel conductance.

Quantitative Data Summary

While specific quantitative data on the downstream signaling of this compound is not extensively available in the public domain, the following table provides a template for summarizing key parameters that would be investigated to characterize its antagonist activity.

Assay TypeParameterAgonistThis compound ConcentrationObserved Effect (Hypothetical)
Receptor Binding Ki (nM)[3H]U-69,593N/A~30-35
[35S]GTPγS Binding IC50 (nM)U-50,488VaryingDose-dependent inhibition of agonist-stimulated binding
cAMP Accumulation IC50 (nM)U-50,488VaryingReversal of agonist-induced inhibition of cAMP
MAPK Activation (pERK) Fold ChangeU-50,488VaryingAttenuation of agonist-induced ERK phosphorylation
In Vivo Antinociception ED50 (nmol)U-50,488VaryingBlockade of agonist-induced antinociception

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the downstream signaling pathways of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Materials:

  • Cell membranes expressing the human KOR

  • [3H]U-69,593 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nonspecific binding control (e.g., 10 µM naloxone)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, [3H]U-69,593, and either buffer, this compound, or the nonspecific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.

Materials:

  • Cell membranes expressing the human KOR

  • [35S]GTPγS

  • KOR agonist (e.g., U-50,488)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • Nonspecific binding control (unlabeled GTPγS)

Procedure:

  • Pre-incubate cell membranes with this compound or vehicle for a specified time.

  • Add the KOR agonist to stimulate G protein activation.

  • Add [35S]GTPγS and GDP to the reaction mixture.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Western Blot for MAPK Activation

Objective: To determine the effect of this compound on agonist-induced phosphorylation of MAP kinases (e.g., ERK).

Materials:

  • Whole-cell lysates from cells treated with KOR agonist and/or this compound

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for a specified pre-incubation time.

  • Stimulate the cells with a KOR agonist for a short period (e.g., 5-15 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent nonspecific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the kinase for normalization.

  • Quantify the band intensities to determine the change in phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the inferred signaling pathways and a general experimental workflow for characterizing this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KOR KOR G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens VGCC VGCC G_protein->VGCC Inhibits MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK_cascade->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates CJ15208 This compound CJ15208->KOR Blocks

Caption: Inferred signaling pathways blocked by this compound.

G start Start: Characterize this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gtp_assay [35S]GTPγS Binding Assay (Functional Antagonism) start->gtp_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis camp_assay cAMP Accumulation Assay (Downstream Effect) gtp_assay->camp_assay mapk_assay Western Blot for pMAPK (Kinase Pathway) gtp_assay->mapk_assay camp_assay->data_analysis invivo_assay In Vivo Behavioral Assay (e.g., Antinociception) mapk_assay->invivo_assay invivo_assay->data_analysis end End: Profile of this compound data_analysis->end

Caption: Experimental workflow for this compound characterization.

References

The Pharmacology of CJ-15208: A Kappa Opioid Receptor Ligand with a Complex Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CJ-15208, a cyclic tetrapeptide natural product, has emerged as a significant pharmacological tool and a promising lead compound for therapeutic development, primarily through its interaction with the dynorphin (B1627789)/kappa opioid receptor (KOR) system. This document provides a comprehensive technical overview of the effects of this compound and its isomers on the dynorphin system. It details the compound's dualistic agonist and antagonist activities, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to elucidate its pharmacological profile, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of the kappa opioid system for conditions such as substance use disorders, depression, and anxiety.

Introduction

The endogenous dynorphin/kappa opioid receptor (KOR) system is a critical modulator of stress, mood, and reward pathways in the central nervous system.[1] Activation of KORs, typically by the endogenous peptide dynorphin, often leads to dysphoria and aversive states, making KOR antagonists a promising therapeutic target for various psychiatric and neurological disorders.[2][3] this compound, a macrocyclic tetrapeptide isolated from the fungus Ctenomyces serratus, was identified as a compound that preferentially binds to KORs.[4][5]

Structurally distinct from endogenous opioid peptides, this compound (cyclo[Phe-d-Pro-Phe-Trp]) lacks the typical tyrosine pharmacophore common to many opioids.[4] Research has revealed that the stereochemistry of the tryptophan residue is a critical determinant of its pharmacological activity.[6] The natural product contains an L-Trp residue and exhibits a mixed agonist/antagonist profile at the KOR.[6][7] In contrast, its synthetic D-Trp isomer, [D-Trp]this compound, functions primarily as a short-acting KOR antagonist with weak KOR agonist activity.[1][6][8] This unique profile, particularly its ability to be administered orally and cross the blood-brain barrier, makes this compound and its analogs compelling candidates for drug development, especially for preventing relapse in substance use disorders.[4][9][10]

Quantitative Pharmacology of this compound and its Analogs

The following tables summarize the key in vivo pharmacological data for this compound and its D-Trp isomer.

Table 1: In Vivo Agonist (Antinociceptive) Activity

CompoundAssayRoute of AdministrationED₅₀ (95% CI)SpeciesReference
This compound55°C Warm-Water Tail-Withdrawalpo3.49 (1.98–5.73) mg/kgMouse[4][11]
This compound (L-Trp isomer)55°C Warm-Water Tail-Withdrawalicv1.74 (0.62-4.82) nmolMouse[7]
[D-Trp]this compound55°C Warm-Water Tail-Withdrawalicv10 nmol (slight, ≤10% increase in latency)Mouse[6]

Table 2: In Vivo Antagonist Activity

CompoundAssayRoute of AdministrationAntagonist DoseAgonist Challenged (Route)EffectSpeciesReference
This compound55°C Warm-Water Tail-Withdrawalpo3 and 10 mg/kgU50,488 (ip)Dose-dependent antagonismMouse[4]
This compoundConditioned Place Preference (Stress-Induced Reinstatement)po60 mg/kgForced Swim StressPrevention of reinstatementMouse[4]
This compoundConditioned Place Preference (Cocaine-Induced Reinstatement)po10 mg/kgCocainePrevention of reinstatementMouse[4]
[D-Trp]this compound55°C Warm-Water Tail-Withdrawalpo30 and 60 mg/kgU50,488 (icv)Dose-dependent antagonismMouse[1]
[D-Trp]this compoundConditioned Place Preference (Stress-Induced Reinstatement)po60 mg/kgForced Swim StressPrevention of reinstatementMouse[1]
[D-Trp]this compoundConditioned Place Preference (Cocaine-Induced Reinstatement)po30 and 60 mg/kgCocaineNo effectMouse[1]

Signaling Pathways and Mechanism of Action

The dynorphin/KOR system exerts its effects through G-protein coupled receptor (GPCR) signaling. Upon activation by an agonist, the KOR initiates a cascade of intracellular events. The primary mechanism involves the activation of G-proteins, which in turn modulate the activity of various downstream effectors.

Canonical KOR Signaling

KOR activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[12] These actions collectively decrease neuronal excitability. Emerging evidence also points to the involvement of β-arrestin-2-dependent signaling pathways, which are thought to mediate some of the dysphoric effects of KOR agonists.[13][14]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Dynorphin Dynorphin / KOR Agonist Dynorphin->KOR Activates CJ15208_ant This compound (Antagonist) CJ15208_ant->KOR Blocks Neuronal_Activity ↓ Neuronal Excitability Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Figure 1. Simplified KOR G-protein signaling pathway.

Role in Dopamine (B1211576) Regulation

A key aspect of the dynorphin/KOR system's influence on reward and motivation is its regulation of dopamine release. KORs are located on dopaminergic neurons and their terminals, particularly in the ventral tegmental area (VTA) and nucleus accumbens.[2][15] Activation of these KORs inhibits dopamine release, which is believed to contribute to the negative affective states associated with stress and drug withdrawal.[15] KOR antagonists, like [D-Trp]this compound, are hypothesized to block this inhibitory tone, thereby preventing stress-induced reinstatement of drug-seeking behavior.

Dopamine_Regulation cluster_VTA VTA Neuron cluster_NAc Nucleus Accumbens VTA_DA Dopamine Neuron DA_Release Dopamine Release VTA_DA->DA_Release Axonal Projection Reward ↓ Reward / ↑ Aversion DA_Release->Reward Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR KOR Activation Dynorphin->KOR KOR->VTA_DA Inhibits CJ15208 [D-Trp]this compound CJ15208->KOR Blocks

Figure 2. KOR-mediated inhibition of dopamine release.

Key Experimental Protocols

The pharmacological characterization of this compound relies on a set of standardized preclinical assays. Below are detailed methodologies for two of the most critical in vivo experiments.

55°C Warm-Water Tail-Withdrawal Assay

This assay is used to assess both the antinociceptive (agonist) and antagonist effects of opioid compounds.

  • Animals: Male C57Bl/6J mice are typically used.[6]

  • Procedure:

    • Baseline Latency: The distal 2-3 cm of the mouse's tail is immersed in a 55°C water bath, and the time taken to withdraw the tail (tail-withdrawal latency) is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

    • Drug Administration: The test compound (e.g., this compound) is administered via the desired route (e.g., per os [po] or intracerebroventricular [icv]).

    • Agonist Testing: Tail-withdrawal latencies are measured at various time points after drug administration (e.g., 20, 40, 60 minutes) to determine the peak effect.[11] Data are often converted to percent maximum possible effect (%MPE).

    • Antagonist Testing: To assess antagonism, the suspected antagonist (e.g., this compound) is administered at a specific pretreatment time.[4] Subsequently, a known KOR agonist (e.g., U50,488) is administered. Tail-withdrawal latencies are then measured to determine if the test compound blocks the agonist-induced antinociception.[1]

  • Data Analysis: ED₅₀ values are calculated from dose-response curves. Statistical significance is determined using ANOVA followed by appropriate post hoc tests (e.g., Tukey's HSD).[1]

Tail_Withdrawal_Workflow cluster_agonist Agonist Protocol cluster_antagonist Antagonist Protocol A1 Measure Baseline Tail-Withdrawal Latency A2 Administer this compound (or isomer) A1->A2 A3 Measure Latency at Multiple Time Points A2->A3 A4 Calculate %MPE and ED₅₀ A3->A4 B1 Administer this compound (Pretreatment) B2 Administer KOR Agonist (e.g., U50,488) B1->B2 B3 Measure Tail-Withdrawal Latency B2->B3 B4 Compare to Agonist-Only Group B3->B4

Figure 3. Workflow for the warm-water tail-withdrawal assay.

Conditioned Place Preference (CPP) Reinstatement Assay

This behavioral paradigm is used to model relapse to drug-seeking behavior.

  • Animals: Male C57Bl/6J mice.[1]

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore the apparatus for a set time (e.g., 15-30 minutes) to determine any initial preference for one chamber.

    • Conditioning Phase (e.g., 4-8 days): Mice receive alternating injections of a drug of abuse (e.g., cocaine, 15 mg/kg, ip) and vehicle (e.g., saline) and are confined to one of the chambers for each injection. The drug is consistently paired with the initially non-preferred chamber.

    • Post-Conditioning Test: After the conditioning phase, mice are again allowed to freely explore the apparatus in a drug-free state. A significant increase in time spent in the drug-paired chamber indicates successful conditioning.

    • Extinction Phase: Mice are repeatedly placed in the apparatus without receiving the drug until the preference for the drug-paired chamber is extinguished (i.e., time spent in each chamber is similar to baseline).

    • Reinstatement Test: Once extinction is achieved, reinstatement of drug-seeking is triggered by a priming injection of the drug (e.g., cocaine) or exposure to a stressor (e.g., forced swim for 10 minutes).[1] To test for antagonist effects, this compound is administered prior to the reinstatement trigger. The time spent in each chamber is then recorded.

  • Data Analysis: The primary measure is the difference in time spent in the drug-paired chamber between the post-conditioning/reinstatement test and the pre-conditioning baseline. Data are analyzed using ANOVA.[1]

Conclusion

This compound and its D-Trp isomer are invaluable tools for probing the function of the dynorphin/KOR system. Their unique mixed agonist/antagonist profiles, oral bioavailability, and ability to penetrate the central nervous system distinguish them from prototypical KOR ligands.[1][4] The D-Trp isomer, in particular, with its short-acting KOR antagonist profile, represents a significant advance and a promising lead for the development of therapeutics to maintain abstinence from substance abuse by mitigating stress-induced relapse.[1][6] Further research into the structure-activity relationships of this compound analogs may yield compounds with enhanced potency, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a range of central nervous system disorders.[7][16]

References

CJ-15208: A Potential Therapeutic for Addiction and Relapse

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CJ-15208 is a macrocyclic tetrapeptide natural product that has emerged as a promising lead compound in the development of therapeutics for substance use disorders, particularly in preventing relapse.[1][2] Isolated from the fermentation broth of the fungus Ctenomyces serratus, this compound and its stereoisomers have been the subject of significant preclinical research.[2][3] This document provides an in-depth technical overview of the research on this compound, focusing on its role in addiction and relapse, with a particular emphasis on its mechanism of action, experimental validation, and quantitative data from key studies.

Core Mechanism of Action: Kappa Opioid Receptor Antagonism

The primary mechanism through which this compound and its analogs are believed to exert their effects on addiction-related behaviors is through the antagonism of the kappa opioid receptor (KOR).[4][5] The dynorphin/KOR system is a critical component of the brain's response to stress and is implicated in the negative affective states associated with drug withdrawal, which can be a major driver of relapse.[6] By blocking the KOR, this compound is hypothesized to mitigate the effects of stress on the brain's reward circuitry, thereby reducing the propensity to seek drugs after a period of abstinence.

Signaling Pathway

Activation of the KOR by its endogenous ligand, dynorphin, typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of various ion channels, ultimately resulting in a decrease in neuronal excitability. As a KOR antagonist, this compound blocks these downstream effects.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates This compound This compound This compound->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Leads to CPP_Workflow cluster_conditioning Conditioning Phase cluster_extinction Extinction Phase cluster_reinstatement Reinstatement & Treatment Cocaine Cocaine Injection (e.g., 10 mg/kg, s.c.) Pairing1 Pair with Chamber A Cocaine->Pairing1 Saline Saline Injection Pairing2 Pair with Chamber B Saline->Pairing2 Extinction Repeated exposure to apparatus without drug Pairing2->Extinction Treatment This compound or Vehicle (e.g., 60 mg/kg, p.o.) Extinction->Treatment Stressor Stress Trigger (e.g., Forced Swim) Treatment->Stressor Drug_Prime Drug Prime (Cocaine) Treatment->Drug_Prime Test Test for Place Preference Stressor->Test Drug_Prime->Test

References

CJ-15208: A Kappa Opioid Receptor Antagonist for Cocaine Use Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cocaine use disorder (CUD) remains a significant public health challenge with limited effective pharmacological treatments. Relapse, often triggered by stress or re-exposure to the drug, is a major hurdle in achieving long-term abstinence. The endogenous dynorphin (B1627789)/kappa opioid receptor (KOR) system has emerged as a critical mediator of the negative affective states and stress-induced drug-seeking behaviors that contribute to relapse.[1][2] CJ-15208, a macrocyclic tetrapeptide, and its orally bioavailable [D-Trp] isomer, have been identified as potent and selective KOR antagonists with significant promise in preclinical models of CUD.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Preclinical Efficacy

This compound and its analogs act as antagonists at the kappa opioid receptor.[5][6] In the context of cocaine addiction, chronic cocaine exposure leads to an upregulation of the dynorphin/KOR system.[3][7][8] Activation of KORs, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o), leads to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.[9][10] This cascade ultimately results in a decrease in dopamine (B1211576) release in reward-related brain regions, contributing to the negative affective state associated with withdrawal and increasing the propensity for relapse.[3][7][11]

By blocking the KOR, this compound is hypothesized to prevent the effects of stress- and cocaine-induced dynorphin release, thereby mitigating the negative reinforcement signals that drive relapse.[2][12] Preclinical studies have demonstrated that the [D-Trp] isomer of this compound, when administered orally, can effectively prevent both stress- and cocaine-induced reinstatement of cocaine-seeking behavior in animal models.[1][3][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its analogs.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundKORMORDOR
This compound (L-Trp isomer)30-35>1000>1000
[D-Trp]this compound30-35>1000>1000

Data compiled from multiple sources.[5][14]

Table 2: In Vivo Efficacy in Preventing Reinstatement of Cocaine-Seeking Behavior

CompoundReinstatement TriggerAnimal ModelEffective Dose (p.o.)Reference
[D-Trp]this compoundStress (Forced Swim)Mouse CPP60 mg/kg[7]
[D-Trp]this compoundCocaineMouse CPPNot effective[5][13]
This compoundStress (Forced Swim) & CocaineMouse CPP60 mg/kg[1][3]

CPP: Conditioned Place Preference; p.o.: oral administration

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for opioid receptors.

  • Methodology:

    • Prepare cell membranes from cells expressing cloned human or rodent opioid receptors (KOR, MOR, DOR).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

[³⁵S]GTPγS Binding Assay
  • Objective: To determine the functional activity (agonist or antagonist) of this compound at the KOR.

  • Methodology:

    • Use cell membranes expressing the KOR.

    • Incubate membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

    • Antagonist activity is measured by the ability of the compound to block the stimulation of [³⁵S]GTPγS binding by a known KOR agonist (e.g., U50,488).

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.[5]

55°C Warm-Water Tail-Withdrawal Assay
  • Objective: To assess the in vivo antinociceptive (agonist) and KOR antagonist activity of this compound.

  • Methodology:

    • Administer the test compound (this compound) to mice via the desired route (e.g., intracerebroventricular, oral).

    • At various time points after administration, immerse the distal portion of the mouse's tail in a 55°C water bath.

    • Record the latency for the mouse to withdraw its tail. A cut-off time is used to prevent tissue damage.

    • To assess antagonist activity, administer this compound prior to a known KOR agonist (e.g., U50,488) and measure the blockade of the agonist-induced antinociception.[5][13][15]

Conditioned Place Preference (CPP) Assay
  • Objective: To evaluate the ability of this compound to prevent stress- or cocaine-induced reinstatement of drug-seeking behavior.

  • Methodology:

    • Conditioning Phase: For several days, mice are confined to one of two distinct chambers after receiving an injection of cocaine and to the other chamber after receiving saline.

    • Extinction Phase: The mice are repeatedly placed in the apparatus with access to both chambers without any drug administration until no preference for either chamber is observed.

    • Reinstatement Phase: To induce reinstatement, mice are exposed to a stressor (e.g., forced swim) or a priming dose of cocaine.

    • Testing: The ability of this compound (administered prior to the reinstatement trigger) to block the preference for the cocaine-paired chamber is measured.[5][7][15]

Visualizations

Signaling Pathways and Experimental Workflows

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cocaine Cocaine Dynorphin Dynorphin Cocaine->Dynorphin ↑ release Stress Stress Stress->Dynorphin ↑ release KOR KOR Dynorphin->KOR activates CJ15208 CJ15208 CJ15208->KOR blocks G_protein Gαi/o βγ KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK (p38, JNK) G_protein->MAPK activates cAMP cAMP AC->cAMP ↓ production PKA Protein Kinase A cAMP->PKA ↓ activation Dopamine_vesicle Dopamine Vesicle PKA->Dopamine_vesicle modulates Dopamine_release ↓ Dopamine Release Dopamine_vesicle->Dopamine_release Negative_Affect Negative Affect & Relapse Dopamine_release->Negative_Affect MAPK->Negative_Affect

Caption: KOR signaling pathway in cocaine use disorder and the action of this compound.

CPP_Workflow cluster_phase1 Phase 1: Conditioning cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement & Treatment cluster_phase4 Phase 4: Test P1_Cocaine Cocaine Injection + Chamber A P2_Test Repeated access to both chambers (No Injection) P1_Cocaine->P2_Test P1_Saline Saline Injection + Chamber B P1_Saline->P2_Test P3_Treatment Administer this compound or Vehicle P2_Test->P3_Treatment P3_Trigger Induce Reinstatement (Stress or Cocaine Prime) P3_Treatment->P3_Trigger P4_Test Measure time spent in each chamber P3_Trigger->P4_Test

Caption: Experimental workflow for the Conditioned Place Preference (CPP) assay.

Conclusion

This compound represents a promising class of compounds for the treatment of cocaine use disorder. Its mechanism as a KOR antagonist directly targets the stress-induced neuroadaptations that are key drivers of relapse. The preclinical data strongly support its efficacy in preventing the reinstatement of cocaine-seeking behavior. Further research, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound and its analogs in human populations. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this novel therapeutic agent.

References

The Potential of CJ-15208 as a Novel Therapeutic for Opioid Use Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a macrocyclic tetrapeptide natural product, cyclo[Phe-d-Pro-Phe-Trp], originally isolated from the fungus Ctenomyces serratus.[1] It has garnered significant interest in addiction research due to its activity at the kappa opioid receptor (KOR), a key target in the neurobiology of stress and reward. The D-tryptophan stereoisomer, [D-Trp]this compound, in particular, has been identified as a selective KOR antagonist with promising preclinical efficacy.[2][3] This technical guide provides a comprehensive overview of the available data on this compound and its analogs, with a focus on its potential application in the treatment of opioid use disorder (OUD). While much of the research has been conducted in the context of cocaine-seeking behavior, the underlying mechanism of KOR antagonism is highly relevant to the stress-induced relapse that is a major challenge in OUD.[4][5]

Core Mechanism of Action: Kappa Opioid Receptor Antagonism

The primary mechanism of action for this compound and its active isomers is the antagonism of the kappa opioid receptor.[1] The KOR system, when activated by its endogenous ligand dynorphin, is associated with negative affective states, dysphoria, and the negative reinforcement that drives addiction. By blocking this receptor, KOR antagonists like [D-Trp]this compound are hypothesized to mitigate stress-induced drug seeking and potentially alleviate withdrawal symptoms.[2][4]

KOR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates CJ15208 This compound CJ15208->KOR Blocks Gprotein Gi/o Protein KOR->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP ↓ cAMP AC->cAMP NegAffect Negative Affect Drug Seeking cAMP->NegAffect Leads to

Figure 1: Simplified signaling pathway of KOR antagonism by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound and its analogs.

Table 1: In Vitro Opioid Receptor Binding Affinities and Antagonist Potency
CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR Antagonist IC50 (nM)Reference(s)
This compound (L-Trp isomer) 21.2 - 352602600-[1][6][7]
[D-Trp]this compound 30 - 46.9>1000>100066[2][6]
[D-Trp(formamide)]this compound 100>1000>100049[8]
[D-Phe4]this compound 120>1000>1000460[8]

Ki: Inhibition constant, a measure of binding affinity. IC50: Half maximal inhibitory concentration, a measure of antagonist potency.

Table 2: In Vivo Efficacy in Animal Models
CompoundAssaySpeciesRouteED50 / Effective DoseEffectReference(s)
This compound Tail-Withdrawal (Antinociception)Mousep.o.3.49 mg/kgOpioid agonist activity[9]
[D-Trp]this compound U50,488 AntagonismMousep.o.3-10 mg/kgKOR antagonism[9]
[D-Trp]this compound Stress-Induced Reinstatement (Cocaine CPP)Mousep.o.60 mg/kgPrevention of reinstatement[3][9]
[D-Trp]this compound Cocaine-Induced Reinstatement (Cocaine CPP)Mousep.o.60 mg/kgPrevention of reinstatement[9]
[D-Phe4]this compound Stress-Induced Reinstatement (Cocaine CPP)Mousep.o.10 mg/kgPrevention of reinstatement[8]
Analog 22 Stress-Induced Reinstatement (Morphine CPP)Mousep.o.30 mg/kgPrevention of reinstatement[4][5]

ED50: Half maximal effective dose. p.o.: Per os (oral administration). CPP: Conditioned Place Preference.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments.

Radioligand Binding Assays

This assay determines the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound and its analogs for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

  • Method:

    • Membrane Preparation: Membranes from cells expressing cloned opioid receptors or from whole mouse brain are prepared.[6]

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]U69,593 for KOR) and varying concentrations of the test compound (e.g., this compound).[6]

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: Radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

    • Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[2]

Warm-Water Tail-Withdrawal Assay

This assay is used to assess both antinociceptive (agonist) effects and antagonist activity against a known agonist.

  • Objective: To evaluate the in vivo agonist and antagonist properties of this compound.

  • Method:

    • Animal Model: Adult male C57BL/6J mice are typically used.[2][9]

    • Baseline: The baseline latency for a mouse to withdraw its tail from 55°C water is measured. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[3]

    • Administration: The test compound is administered via the desired route (e.g., intracerebroventricular (i.c.v.) or oral (p.o.)).[2][3]

    • Agonist Testing: Tail-withdrawal latency is measured at multiple time points after administration to determine antinociception.[2]

    • Antagonist Testing: The test compound is administered prior to a known KOR agonist (e.g., U50,488). The ability of the test compound to block the antinociceptive effect of the KOR agonist is then measured.[3][9]

    • Data Calculation: Results are often expressed as percent maximum possible effect (%MPE).[3]

Tail_Withdrawal_Workflow cluster_agonist Agonist Protocol cluster_antagonist Antagonist Protocol A1 Measure Baseline Tail-Withdrawal Latency A2 Administer this compound A1->A2 A3 Measure Latency at Multiple Time Points A2->A3 A4 Calculate %MPE (Antinociception) A3->A4 B1 Measure Baseline Tail-Withdrawal Latency B2 Administer this compound (Pretreatment) B1->B2 B3 Administer KOR Agonist (e.g., U50,488) B2->B3 B4 Measure Latency B3->B4 B5 Determine Blockade of Agonist Effect B4->B5

Figure 2: Experimental workflow for the Warm-Water Tail-Withdrawal Assay.

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to study the rewarding or aversive properties of drugs and to assess relapse-like behavior.

  • Objective: To determine if [D-Trp]this compound can prevent stress- or drug-induced reinstatement of drug-seeking behavior.

  • Method:

    • Apparatus: A two-chamber box with distinct visual and tactile cues.

    • Pre-Conditioning (Baseline): The mouse's initial preference for either chamber is determined.

    • Conditioning: Over several days, the mouse receives a drug (e.g., cocaine or morphine) and is confined to one chamber, and receives a vehicle injection and is confined to the other chamber.[4][9]

    • Preference Test: The mouse is allowed to freely explore both chambers, and the time spent in each is recorded to establish a place preference for the drug-paired chamber.

    • Extinction: The preference is extinguished by repeatedly placing the mouse in the apparatus without any drug administration until no significant preference is shown.[3][9]

    • Reinstatement: Mice are pretreated with the test compound (e.g., [D-Trp]this compound) or vehicle, followed by a priming dose of the drug or a stressor (e.g., forced swim).[3][9]

    • Reinstatement Test: The mouse is again allowed to freely explore the chambers to see if the drug-seeking behavior (i.e., preference for the drug-paired chamber) is reinstated.

CPP_Workflow start Pre-Conditioning: Establish Baseline Preference conditioning Conditioning Phase: Pair Drug with Chamber A Pair Vehicle with Chamber B start->conditioning test1 Preference Test 1: Confirm Drug Preference conditioning->test1 extinction Extinction Phase: Repeated Exposure to Apparatus without Drug test1->extinction test2 Preference Test 2: Confirm Extinction extinction->test2 pretreatment Pretreatment: Administer Vehicle or this compound test2->pretreatment reinstatement Reinstatement Trigger: Administer Stressor or Drug Prime pretreatment->reinstatement test3 Reinstatement Test: Measure Preference reinstatement->test3 end Analysis: Does this compound Block Reinstatement? test3->end

Figure 3: Logical workflow for the Conditioned Place Preference (CPP) reinstatement model.

Pharmacokinetics and Bioavailability

A significant advantage of this compound is its demonstrated oral activity, a rare characteristic for a peptide-based compound.[9] Studies have confirmed that orally administered [D-Trp]this compound is absorbed and crosses the blood-brain barrier to engage with KORs in the central nervous system.[3][9] This was evidenced by its ability to antagonize a centrally administered KOR agonist and its detection in brain homogenates via LC-MS/MS after oral administration.[3] The duration of its KOR antagonist activity in vivo is relatively short, lasting less than 12 hours after subcutaneous and less than 6 hours after oral administration, which may be a favorable profile compared to the weeks-long action of non-peptide KOR antagonists like nor-BNI.[3][7]

Conclusion and Future Directions

This compound, and specifically its D-Trp isomer, represents a compelling lead compound for the development of therapeutics for substance use disorders. Its profile as an orally bioavailable, brain-penetrant, and short-acting KOR antagonist addresses several limitations of existing KOR-targeted molecules.[3] Preclinical data robustly support its efficacy in preventing the reinstatement of cocaine-seeking behavior, and initial studies with analogs show promise in models of opioid-seeking.[4][5][9]

For the advancement of this compound in OUD research, future studies should focus on:

  • Direct evaluation in models of opioid withdrawal: Assessing the ability of this compound to ameliorate the negative affective signs of naloxone-precipitated or spontaneous opioid withdrawal.

  • Efficacy in opioid self-administration and relapse models: Confirming its ability to reduce opioid intake and prevent relapse in more sophisticated behavioral paradigms.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To establish a clearer relationship between dose, plasma/brain concentration, and therapeutic effect.

  • Safety and toxicology: Comprehensive evaluation of its safety profile to support potential clinical development.

The unique properties of the this compound scaffold make it a valuable tool for dissecting the role of the KOR system in OUD and a promising foundation for a new class of treatments to combat the opioid crisis.

References

The Role of CJ-15208 in Stress-Induced Reinstatement: A Technical Guide to its Kappa Opioid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: Scientific literature identifies CJ-15208 not as a Corticotropin-Releasing Factor (CRF) antagonist, but as a potent and selective antagonist of the kappa opioid receptor (KOR). Its efficacy in preventing stress-induced reinstatement of drug-seeking behavior is mediated through the modulation of the dynorphin (B1627789)/KOR system, which is a key player in the brain's response to stress and its influence on addiction. This technical guide will delve into the core of this compound's mechanism of action through the lens of KOR antagonism.

The dynorphin/KOR system is a critical component of the brain's endogenous opioid system. Unlike the mu-opioid system associated with euphoria and analgesia, activation of the KOR system is often linked to dysphoria, aversion, and the negative affective states that characterize drug withdrawal and stress.[1][2] Stressful experiences trigger the release of the endogenous KOR ligand, dynorphin, in brain regions crucial for reward and motivation, such as the nucleus accumbens and amygdala.[3][4] This stress-induced activation of the KOR system is a key mechanism underlying the potentiation of drug craving and relapse.[1][5]

This compound, a macrocyclic tetrapeptide, and its analogs have emerged as valuable pharmacological tools and potential therapeutic leads for substance use disorders due to their ability to block the effects of dynorphin at the KOR.[6][7] By antagonizing the KOR, this compound can prevent the dysphoric and pro-addictive effects of stress, thereby reducing the likelihood of relapse to drug-seeking behavior.[8][9]

Quantitative Data on the Efficacy of this compound and its Analogs

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and its analogs in preventing stress-induced reinstatement of drug-seeking behavior.

Table 1: Efficacy of this compound in Preventing Stress-Induced Reinstatement of Cocaine-Seeking Behavior

CompoundAnimal ModelStressorRoute of AdministrationEffective DoseOutcomeReference
This compoundMouseForced Swim StressOral (p.o.)60 mg/kgPrevented stress-induced reinstatement of cocaine conditioned place preference.[8]
[D-Trp]this compoundMouseForced Swim StressOral (p.o.)30 and 60 mg/kgPrevented stress-induced reinstatement of extinguished cocaine-seeking behavior.[10]

Table 2: Efficacy of this compound Analogs in Preventing Stress-Induced Reinstatement of Cocaine-Seeking Behavior

CompoundAnimal ModelStressorRoute of AdministrationEffective DoseOutcomeReference
[D-Phe4]this compoundMouseForced Swim StressOral (p.o.)10 and 30 mg/kgPrevented stress-induced reinstatement of cocaine conditioned place preference.[11]
[D-Trp(formamide)]this compoundMouseForced Swim StressOral (p.o.)30 mg/kgPrevented stress-induced reinstatement of cocaine conditioned place preference.[11]
Analog 22 ([d-Phe(o-CF3)4]this compound)MouseForced Swim StressOral (p.o.)30 mg/kgPrevented stress-induced reinstatement of extinguished morphine conditioned place preference.[7]

Experimental Protocols

The conditioned place preference (CPP) paradigm is a widely used preclinical model to study the rewarding effects of drugs and the mechanisms of relapse. The following is a detailed methodology for a stress-induced reinstatement of CPP experiment.[12][13]

Conditioned Place Preference (CPP) Apparatus

A standard three-chamber CPP apparatus is used. Two larger conditioning chambers are distinguished by distinct visual (e.g., wall patterns) and tactile (e.g., floor textures) cues. A smaller, neutral central chamber allows access to both conditioning chambers.

Experimental Phases
  • Pre-Conditioning (Baseline Preference):

    • On Day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a 15-minute session.

    • The time spent in each chamber is recorded to establish any baseline preference. Animals showing a strong unconditioned preference for one of the conditioning chambers are typically excluded.

  • Conditioning Phase:

    • This phase typically occurs over several days (e.g., 4-8 days).

    • On drug conditioning days, animals receive an injection of the drug of abuse (e.g., cocaine, 15 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On saline conditioning days, animals receive a saline injection and are confined to the opposite conditioning chamber for the same duration.

    • The drug and saline pairings are counterbalanced across animals.

  • Post-Conditioning (Test for Preference):

    • The day after the final conditioning session, a preference test is conducted.

    • Animals are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded.

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the acquisition of a conditioned place preference.

  • Extinction Phase:

    • Following the establishment of CPP, animals undergo daily extinction sessions.

    • During these sessions, animals are placed in the CPP apparatus and allowed to freely explore all chambers for 15 minutes without any drug administration.

    • Extinction sessions continue until there is no significant difference in the time spent between the two conditioning chambers.

  • Reinstatement Test:

    • Once the preference is extinguished, the reinstatement test is performed.

    • Animals are pre-treated with the test compound (e.g., this compound) or vehicle.

    • Following pre-treatment, animals are exposed to a stressor (e.g., forced swim stress for 10 minutes).

    • Immediately after the stressor, animals are placed back into the central chamber of the CPP apparatus, and the time spent in each chamber is recorded for 15 minutes.

    • A significant increase in the time spent in the previously drug-paired chamber in the vehicle-treated group indicates stress-induced reinstatement. A lack of this increase in the this compound-treated group demonstrates the compound's ability to block reinstatement.

Visualizations: Signaling Pathways and Experimental Workflows

Stress_KOR_Dopamine_Pathway Stress-Induced KOR Signaling and Relapse Pathway Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin induces KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR activates G_protein Gi/o Signaling KOR->G_protein activates CJ15208 This compound CJ15208->KOR antagonizes AC Adenylyl Cyclase Inhibition G_protein->AC Dopamine_Inhibition Dopamine Release Inhibition (in NAc) G_protein->Dopamine_Inhibition leads to cAMP ↓ cAMP AC->cAMP Dysphoria Dysphoria & Negative Affect Dopamine_Inhibition->Dysphoria Relapse Drug-Seeking Reinstatement Dysphoria->Relapse promotes

Stress-Induced KOR Signaling Pathway

CPP_Reinstatement_Workflow Experimental Workflow for Stress-Induced Reinstatement of CPP cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_phase4 Phase 4: Extinction cluster_phase5 Phase 5: Reinstatement PreTest Day 1: Baseline Preference Test (15 min free exploration) Conditioning Days 2-9: Drug vs. Saline Pairings (Confined to specific chamber) PreTest->Conditioning PostTest Day 10: CPP Test (15 min free exploration) Conditioning->PostTest Extinction Days 11+: Daily Extinction Sessions (15 min free exploration, no drug) PostTest->Extinction Pretreatment Pre-treatment: Vehicle or this compound Extinction->Pretreatment Stressor Stressor Exposure (e.g., Forced Swim Test) Pretreatment->Stressor ReinstatementTest Reinstatement Test (15 min free exploration) Stressor->ReinstatementTest

CPP Reinstatement Experimental Workflow

References

CJ-15208: A Technical Guide to its Mechanism of Action and Effects on the Amygdala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-15208 is a macrocyclic tetrapeptide of fungal origin that has been identified as a potent and selective antagonist of the kappa opioid receptor (KOR). Its ability to be orally active and cross the blood-brain barrier makes it a compound of significant interest for therapeutic development, particularly in the context of stress-related disorders, addiction, and mood disorders. The amygdala, a key brain region in processing fear, anxiety, and emotional responses, has a high expression of KORs. This document provides a comprehensive technical overview of this compound, focusing on its interaction with the KOR system and its subsequent effects on the amygdala. This guide includes quantitative data on its binding affinities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The dynorphin/kappa opioid receptor (KOR) system is a critical mediator of the brain's response to stress and is implicated in the pathophysiology of various neuropsychiatric disorders.[1] Activation of KORs, which are G-protein coupled receptors, is associated with dysphoria, anxiety, and the negative affective states that can drive substance abuse relapse.[1][2] Consequently, KOR antagonists are being actively investigated as potential therapeutics. This compound, originally isolated from the fungus Ctenomyces serratus, has emerged as a promising lead compound due to its selective KOR antagonism. This guide synthesizes the current knowledge on this compound, with a specific focus on its implications for amygdalar function.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of this compound and its isomers for the kappa (κ), mu (μ), and delta (δ) opioid receptors has been determined through competitive radioligand binding assays. The data are summarized in the tables below.

Table 1: Binding Affinity (Kᵢ in nM) of this compound Isomers for Opioid Receptors

Compoundκ Opioid Receptor (Kᵢ ± SEM)μ Opioid Receptor (Kᵢ ± SEM)δ Opioid Receptor (Kᵢ ± SEM)
This compound (L-Trp isomer)21.2 ± 5.61850 ± 600>10000
[D-Trp]this compound46.9 ± 16.1510 ± 140>10000

Data sourced from radioligand binding assays using mouse brain membranes.[3]

Table 2: Inhibitory Concentration (IC₅₀ in nM) of this compound for Opioid Receptors

Compoundκ Opioid Receptor (IC₅₀)μ Opioid Receptor (IC₅₀)δ Opioid Receptor (IC₅₀)
This compound472602600

Data from Saito et al. (2002), reporting the initial characterization of the natural product.

Signaling Pathways in the Amygdala

This compound, as a KOR antagonist, is expected to modulate the intracellular signaling cascades typically initiated by the binding of endogenous KOR agonists like dynorphin. In the amygdala, KOR activation has been shown to disinhibit corticotropin-releasing factor (CRF) neurons, leading to pain-like and anxiety-like behaviors.[4] The following diagram illustrates the canonical KOR signaling pathway and the inhibitory effect of this compound.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds and Activates This compound This compound This compound->KOR Binds and Blocks G_protein Gαi/o KOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., related to stress and anxiety) CREB->Gene_Expression Regulates Neuronal_Activity Decreased Neuronal Excitability Ion_Channels->Neuronal_Activity

KOR signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound and its effects involves a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Objective: To quantify the affinity of this compound for kappa, mu, and delta opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the target opioid receptor (κ, μ, or δ).

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Scintillation counter, 96-well plates, vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_plate add_reagents Add Radioligand, This compound, and Membranes setup_plate->add_reagents incubate Incubate at 25°C add_reagents->incubate filter_wash Filter and Wash on GF/B Filters incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end_process End analyze->end_process CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_phase4 Phase 4: Extinction cluster_phase5 Phase 5: Reinstatement pre_test Day 1: Baseline Preference Test conditioning Days 2-9: Cocaine vs. Saline Pairings pre_test->conditioning post_test Day 10: CPP Test conditioning->post_test extinction Days 11-20: Daily Tests (No Drug) post_test->extinction treatment Administer Vehicle or this compound extinction->treatment stress Induce Stress (e.g., Forced Swim) treatment->stress reinstatement_test Reinstatement Test stress->reinstatement_test

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a potent and selective kappa opioid receptor (KOR) antagonist originally isolated from the fungus Ctenomyces serratus ATCC15502.[1][2] As a cyclic tetrapeptide with the structure cyclo[L-Phe-D-Pro-L-Phe-L-Trp], it has garnered significant interest as a lead compound for the development of therapeutics for a variety of central nervous system disorders, including depression, anxiety, and substance abuse disorders.[3][4] The L-Tryptophan isomer's optical rotation is consistent with that of the natural product.[3][5] Both the L-Trp and D-Trp isomers exhibit nanomolar affinity for the KOR.[3][5][6] This document provides a detailed protocol for the chemical synthesis of this compound, encompassing solid-phase synthesis of the linear precursor and its subsequent solution-phase cyclization.

Quantitative Data Summary

The following table summarizes the in vitro binding affinity and functional activity of this compound.

ReceptorBinding Affinity (IC₅₀)Functional Activity (ED₅₀)
Kappa (κ) Opioid Receptor47 nM[1][2]1.3 µM (antagonist activity)[1][2]
Mu (µ) Opioid Receptor260 nM[1][2]-
Delta (δ) Opioid Receptor2,600 nM[1][2]-

Experimental Protocols

Part 1: Solid-Phase Synthesis of the Linear Tetrapeptide Precursor (Trp-Phe-D-Pro-Phe)

This protocol details the manual synthesis of the linear peptide precursor on 2-chlorotrityl chloride resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4][7][8][9]

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-L-Phe-OH

  • Fmoc-D-Pro-OH

  • Fmoc-L-Trp(Boc)-OH

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve Fmoc-L-Phe-OH (2 equivalents) and DIEA (4 equivalents) in a minimal amount of DMF.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-D-Pro-OH, 3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-L-Phe-OH and finally Fmoc-L-Trp(Boc)-OH.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Solution-Phase Cyclization of the Linear Precursor

This protocol describes the head-to-tail cyclization of the linear tetrapeptide in solution.[4][7]

Materials:

  • Crude linear peptide (Trp-Phe-D-Pro-Phe)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • Syringe pump

Procedure:

  • Prepare Cyclization Reaction Mixture:

    • In a large volume of DMF (to achieve a final peptide concentration of approximately 0.6 mM), add HATU (1.5 equivalents) and DIEA (8 equivalents).[7]

  • Slow Addition of Linear Peptide:

    • Dissolve the crude linear peptide in DMF (e.g., 300 mg in 20 mL).[7]

    • Using a syringe pump, add the linear peptide solution dropwise to the cyclization reaction mixture at a slow rate (e.g., 1.2 mL/hour) over several hours (e.g., 6 hours).[7]

  • Reaction Completion:

    • After the addition is complete, stir the reaction mixture at room temperature for 12 hours, followed by heating to 30°C for 24 hours.[7]

  • Work-up:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic peptide.

Part 3: Purification of this compound

The crude cyclic peptide is purified by flash column chromatography.[8]

Materials:

Procedure:

  • Column Preparation:

    • Pack a silica gel column with a slurry of silica in hexanes.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase and load it onto the column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 100%).[8]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white solid.[8]

Visualizations

Kappa Opioid Receptor Signaling Pathway

KOR_Signaling cluster_extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin 2 KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Agonist Binding beta_arrestin->MAPK

Caption: Simplified signaling pathway of the kappa opioid receptor (KOR).

This compound Synthesis Workflow

Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Load_Phe 1. Load Fmoc-L-Phe-OH Resin->Load_Phe Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Phe->Deprotect1 Couple_Pro 3. Couple Fmoc-D-Pro-OH (HATU/DIEA) Deprotect1->Couple_Pro Deprotect2 4. Fmoc Deprotection Couple_Pro->Deprotect2 Couple_Phe 5. Couple Fmoc-L-Phe-OH Deprotect2->Couple_Phe Deprotect3 6. Fmoc Deprotection Couple_Phe->Deprotect3 Couple_Trp 7. Couple Fmoc-L-Trp(Boc)-OH Deprotect3->Couple_Trp Cleavage 8. Cleavage from Resin (TFA/TIS/H₂O) Couple_Trp->Cleavage Linear_Peptide Crude Linear Peptide (Trp-Phe-D-Pro-Phe) Cleavage->Linear_Peptide Cyclization 9. Solution-Phase Cyclization (HATU/DIEA in DMF) Linear_Peptide->Cyclization Crude_Cyclic Crude this compound Cyclization->Crude_Cyclic Purification 10. Flash Chromatography (Hexanes/EtOAc gradient) Crude_Cyclic->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Solid-Phase Synthesis of CJ-15,208 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15,208 is a cyclic tetrapeptide natural product that has been identified as a potent and selective kappa opioid receptor (KOR) antagonist.[1][2] KOR antagonists are of significant interest for their potential therapeutic applications in treating a variety of central nervous system disorders, including depression, anxiety, and substance abuse disorders. The unique cyclic structure of CJ-15,208, composed of phenylalanine, proline, and tryptophan residues, provides a valuable scaffold for the design and synthesis of novel analogs with improved pharmacological properties.[1][3]

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of CJ-15,208 analogs. The methodology described herein employs a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for the assembly of the linear peptide precursor, followed by a solution-phase cyclization to yield the final macrocyclic product. This approach allows for the efficient and modular synthesis of a wide range of CJ-15,208 analogs for structure-activity relationship (SAR) studies and drug discovery efforts.

Data Presentation

The following tables summarize key quantitative data for CJ-15,208 and a selection of its analogs, providing a comparative overview of their synthesis yields and biological activities.

Table 1: Synthesis Yields of Selected CJ-15,208 Analogs

CompoundLinear Precursor SequenceCyclization Yield (%)Overall Yield (%)Reference
CJ-15,208H-Phe-D-Pro-Phe-L-Trp-OH75-[4]
[D-Trp]-CJ-15,208H-Phe-D-Pro-Phe-D-Trp-OH--[1]
[Ala¹]-CJ-15,208H-Ala-D-Pro-Phe-L-Trp-OH--[5]
[Ala³]-CJ-15,208H-Phe-D-Pro-Ala-L-Trp-OH--[5]
[Ala⁴]-CJ-15,208H-Phe-D-Pro-Phe-L-Ala-OH--[5]

Table 2: Biological Activity of Selected CJ-15,208 Analogs

CompoundKOR Binding Affinity (Ki, nM)MOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)in vivo Antinociception (ED₅₀, nmol)Reference
CJ-15,208 (L-Trp isomer)21.2 ± 5.6--3.49 mg/kg (p.o.)[1][4]
[D-Trp]-CJ-15,20846.9 ± 16.1---[1]
[Ala¹]-CJ-15,208---1.49[5]
[Ala³]-CJ-15,208---2.43[5]
[Ala⁴]-CJ-15,208---0.10[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of CJ-15,208 analogs.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual synthesis of the linear tetrapeptide precursor using Fmoc-SPPS on 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-D-Pro-OH, Fmoc-L-Trp(Boc)-OH, or other desired analogs)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Coupling reagent: 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Place the 2-chlorotrityl chloride resin in a solid-phase synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL/g resin).

    • Swell the resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-L-Trp(Boc)-OH for the natural CJ-15,208 sequence) (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence (e.g., Fmoc-Phe-OH, Fmoc-D-Pro-OH, Fmoc-Phe-OH).

  • Cleavage of the Linear Peptide from Resin:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude linear peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Solution-Phase Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide precursor in solution.

Materials:

  • Crude linear peptide precursor

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • Syringe pump

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the crude linear peptide in DMF (e.g., 0.5 mmol of peptide in 20 mL of DMF).

    • In a separate flask, prepare a dilute solution of HATU (1.5 equivalents) and DIPEA (8 equivalents) in a large volume of DMF (e.g., 800 mL) to maintain high dilution conditions.[4]

  • Slow Addition for Cyclization:

    • Using a syringe pump, add the linear peptide solution dropwise to the stirring HATU/DIPEA solution over a period of 6-12 hours.[1][4] This slow addition favors intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.[4]

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclic peptide.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the crude cyclic peptide by flash chromatography and its characterization.

Materials:

  • Crude cyclic peptide

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Purification by Flash Chromatography:

    • Purify the crude cyclic peptide by flash chromatography on silica gel using an appropriate solvent system to isolate the desired product.[4]

  • Purity and Identity Confirmation:

    • Assess the purity of the final product by analytical HPLC.

    • Confirm the identity of the cyclic peptide by mass spectrometry to verify the correct molecular weight.

Mandatory Visualization

Kappa Opioid Receptor Signaling Pathway

KOR_Signaling_Pathway cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein KOR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand CJ-15,208 Analog (Antagonist) Ligand->KOR Blocks Agonist Dynorphin (Agonist) Agonist->KOR Activates G_alpha->AC Inhibits MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK_Cascade PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.

Solid-Phase Synthesis and Cyclization Workflow

SPPS_Workflow Start Start: 2-Chlorotrityl Chloride Resin Resin_Prep Resin Swelling & Washing Start->Resin_Prep AA1_Loading 1. Load First Fmoc-AA-OH Resin_Prep->AA1_Loading Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) AA1_Loading->Fmoc_Deprotection1 AA2_Coupling 2. Couple Second Fmoc-AA-OH (HATU/DIPEA) Fmoc_Deprotection1->AA2_Coupling Repeat_Cycles Repeat Deprotection & Coupling for AA3 and AA4 AA2_Coupling->Repeat_Cycles Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Linear_Peptide Crude Linear Peptide Cleavage->Linear_Peptide Cyclization Solution-Phase Cyclization (High Dilution) Linear_Peptide->Cyclization Crude_Cyclic Crude Cyclic Peptide Cyclization->Crude_Cyclic Purification Purification (Flash Chromatography) Crude_Cyclic->Purification Final_Product Pure CJ-15,208 Analog Purification->Final_Product

Caption: Solid-Phase Synthesis and Cyclization Workflow.

References

Application Notes and Protocols for Oral Administration of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a macrocyclic tetrapeptide that has been identified as a potent and selective antagonist of the kappa opioid receptor (KOR).[1] Its unique structure confers metabolic stability, allowing for oral bioavailability, a significant advantage for therapeutic development.[2][3] These application notes provide a comprehensive guide for the preparation and oral administration of this compound for preclinical research, summarizing its physicochemical properties and detailing experimental protocols.

Physicochemical Properties of this compound

Table 1: Physicochemical Data for this compound

PropertyValueSource/Comment
Molecular Weight 577.69 g/mol Calculated from chemical structure.
Chemical Formula C33H35N5O4Based on the structure of the l-Trp isomer.
Structure Cyclic tetrapeptide (cyclo[Phe-d-Pro-Phe-Trp])[4]
Appearance White to off-white solidGeneral appearance of synthetic peptides.
Aqueous Solubility PoorInferred from the use of co-solvents in formulations.[5]
LogP Not availableExpected to be lipophilic to facilitate membrane permeability.
pKa Not availableContains basic (imidazole in Trp) and acidic (amide) groups.
Oral Bioavailability Orally activeDemonstrated in multiple preclinical studies, though a specific percentage is not consistently reported.[2][3][6]

Mechanism of Action: Kappa Opioid Receptor Antagonism

This compound exerts its pharmacological effects by acting as an antagonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/o family.[7] Upon binding, this compound blocks the downstream signaling cascade typically initiated by endogenous KOR agonists like dynorphin. This antagonism prevents the inhibition of adenylyl cyclase, leading to a normalized level of cyclic AMP (cAMP). Furthermore, it blocks the KOR-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

KOR_Signaling_Antagonism cluster_membrane Cell Membrane cluster_effects Downstream Effects KOR KOR (Kappa Opioid Receptor) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Produces Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Mediates K_efflux ↑ K+ Efflux K_channel->K_efflux Mediates CJ15208 This compound CJ15208->KOR Binds & Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates

This compound antagonism of KOR signaling.

Experimental Protocols for Oral Administration

Due to its poor aqueous solubility, this compound requires a specific vehicle for effective oral administration in preclinical models. The following protocols are based on formulations reported in peer-reviewed literature.

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Solutol® HS 15 (Kolliphor® HS 15) or Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Analytical balance

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Preparation of the Oral Dosing Vehicle (5% DMSO / 15% Solutol HS 15 / 80% Saline)

This protocol is for the preparation of a 1 mL final volume of the vehicle. Adjust volumes as needed.

  • Prepare a stock solution of this compound in DMSO.

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 1 mg/mL final solution, dissolve 1 mg of this compound in 50 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Add Solutol HS 15.

    • To the this compound/DMSO solution, add 150 µL of Solutol HS 15.

    • Vortex the mixture vigorously to ensure homogeneity.

  • Add Saline.

    • Add 800 µL of sterile 0.9% saline to the mixture.

    • Vortex the final solution thoroughly. The solution should be a clear, homogenous emulsion.

  • Final Concentration and Dosing.

    • The final concentration of the dosing solution will depend on the initial amount of this compound added. Ensure the final dosing volume is appropriate for the animal model (e.g., 5-10 mL/kg for mice).

Alternative Oral Dosing Vehicle (1:1:8 Ethanol (B145695):Tween 80:Saline)

Some studies have utilized an ethanol-based vehicle.

  • Prepare a stock solution of this compound in ethanol.

    • Dissolve the required amount of this compound in a small volume of absolute ethanol.

    • Vortex until fully dissolved.

  • Add Tween 80.

    • Add an equal volume of Tween 80 to the ethanol solution.

    • Vortex thoroughly.

  • Add Saline.

    • Add eight parts of warm (approximately 40°C) sterile 0.9% saline to the ethanol/Tween 80 mixture.[3]

    • Vortex to create a homogenous solution.

Experimental Workflow for Oral Administration

The following diagram outlines the general workflow for preparing and administering this compound orally in a preclinical setting.

Oral_Admin_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_post Post-Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_solutol Add Solutol HS 15 dissolve_dmso->add_solutol add_saline Add Saline add_solutol->add_saline vortex Vortex to Homogenize add_saline->vortex calculate_dose Calculate Dose Volume vortex->calculate_dose Prepared Formulation load_syringe Load Syringe calculate_dose->load_syringe oral_gavage Administer via Oral Gavage load_syringe->oral_gavage monitor Monitor Animal oral_gavage->monitor data_collection Data Collection monitor->data_collection

Workflow for oral administration of this compound.

Important Considerations

  • Vehicle Controls: It is crucial to include a vehicle-only control group in all experiments to account for any potential effects of the DMSO, Solutol HS 15, or ethanol/Tween 80 on the experimental outcomes.

  • Formulation Stability: Prepare the dosing solution fresh on the day of the experiment. The long-term stability of this compound in these vehicles has not been extensively reported.

  • Animal Welfare: Ensure that the oral gavage procedure is performed by trained personnel to minimize stress and potential injury to the animals. The volume administered should be appropriate for the animal's size and weight.

  • Toxicity: While this compound has been administered at doses up to 60 mg/kg in mice without reported acute toxicity, it is advisable to conduct preliminary dose-ranging studies to determine the optimal and safe dose for your specific experimental model.[2]

Conclusion

This compound is an orally active macrocyclic peptide with significant potential as a kappa opioid receptor antagonist. The protocols outlined in these application notes provide a foundation for researchers to prepare and administer this compound for in vivo studies. Adherence to proper formulation techniques and experimental controls is essential for obtaining reliable and reproducible data. Further investigation into the specific physicochemical properties of this compound will aid in the development of more advanced oral formulations.

References

Application Notes and Protocols for CJ-15208 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and relevant signaling pathways for the use of the macrocyclic tetrapeptide CJ-15208 and its stereoisomer, [D-Trp]this compound, in mouse studies. The information is intended to guide researchers in designing and conducting in vivo experiments to evaluate the pharmacological properties of these compounds.

Introduction

This compound is a natural product identified as a kappa opioid receptor (KOR) antagonist.[1][2] Its synthetic stereoisomer, [D-Trp]this compound, has been shown to be a potent and selective KOR antagonist with oral bioavailability and brain penetrance.[3][4] Both compounds have been investigated in murine models for their potential therapeutic applications, particularly in the context of stress-induced relapse to drug-seeking behaviors.[1][2][3] The D-Trp isomer, in particular, exhibits short-acting KOR antagonism, which is a desirable property for therapeutic development.[1][2][4]

Quantitative Data Summary

The following tables summarize the dosages of this compound and its [D-Trp] isomer used in various mouse studies.

Table 1: Dosage of [D-Trp]this compound in Mouse Studies

Administration Route Dosage Range Mouse Strain Purpose of Study Vehicle Reference(s)
Oral (p.o.)1 - 60 mg/kgC57BL/6JAntinociception, KOR antagonism, Prevention of cocaine-seeking behavior1:1:8 (Ethanol:Tween-80:Saline) or 5% DMSO, 15% Solutol, 80% Saline[3][4][5][6][7]
Subcutaneous (s.c.)1 - 10 mg/kgC57BL/6JAntinociception, KOR antagonism1:1:8 (Ethanol:Tween-80:Saline)[4][5]
Intracerebroventricular (i.c.v.)3 - 10 nmolC57BL/6JKOR antagonism, Antinociception50% DMSO in sterile saline[1][7]

Table 2: Dosage of this compound (L-Trp isomer) in Mouse Studies

Administration Route Dosage Range Mouse Strain Purpose of Study Vehicle Reference(s)
Oral (p.o.)0.3 - 60 mg/kgC57BL/6JAntinociception, KOR antagonism1:1:8 (Ethanol:Tween-80:Saline)[6]
Intracerebroventricular (i.c.v.)3 nmolC57BL/6JKOR antagonism50% DMSO in sterile saline[1]

Experimental Protocols

Drug Formulation

For Oral (p.o.) and Subcutaneous (s.c.) Administration: A common vehicle used for this compound and its analogs is a 1:1:8 mixture of ethanol, Tween-80, and sterile saline (0.9%).[5][6]

  • Protocol:

    • Dissolve the required amount of this compound in ethanol.

    • Add an equal volume of Tween-80 and mix thoroughly.

    • Add eight volumes of warm (approximately 40°C) sterile saline and vortex until a clear solution is formed.

    • The final solution should be prepared fresh daily before administration.

An alternative vehicle for oral administration has also been reported, consisting of 5% DMSO, 15% Solutol HS 15, and 80% sterile saline.[7]

For Intracerebroventricular (i.c.v.) Administration:

  • Protocol:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of the experiment, dilute the stock solution with an equal volume of sterile saline (0.9%) to achieve the final desired concentration in 50% DMSO.[1][7]

Administration Techniques
  • Oral Administration (p.o.): Performed using a gavage needle attached to a syringe. The volume administered is typically adjusted based on the mouse's body weight.

  • Subcutaneous Administration (s.c.): Injected into the loose skin over the back or flank.

  • Intracerebroventricular Administration (i.c.v.): Requires stereotaxic surgery to implant a guide cannula into the desired ventricle of the brain. The compound is then infused directly into the cerebrospinal fluid.

Key In Vivo Assays

This assay is used to assess both the direct antinociceptive (agonist) effects of this compound and its ability to antagonize the effects of a known KOR agonist (e.g., U50,488).[1][5][7]

  • Protocol:

    • Measure the baseline tail-withdrawal latency by immersing the distal portion of the mouse's tail in a 55°C water bath.

    • To assess agonist effects, administer this compound and measure the tail-withdrawal latency at various time points post-administration.[5][6]

    • To assess antagonist effects, pre-treat the mice with this compound. After a specified pre-treatment time (e.g., 2-3 hours for p.o. administration), administer a KOR agonist like U50,488 (e.g., 10 mg/kg, i.p.).[5][7]

    • Measure the tail-withdrawal latency 20-40 minutes after the KOR agonist administration.[1][5] A reduction in the agonist-induced antinociception indicates KOR antagonism by this compound.

This model is used to evaluate the ability of this compound to prevent stress- or drug-induced reinstatement of extinguished drug-seeking behavior.[5]

  • Protocol:

    • Pre-conditioning: Measure the initial preference of the mouse for two distinct chambers.

    • Conditioning: Repeatedly pair one chamber with a drug of abuse (e.g., cocaine) and the other chamber with saline.

    • Extinction: After conditioning, allow the mouse to access both chambers without any drug administration until the preference for the drug-paired chamber is extinguished.

    • Reinstatement: Induce reinstatement of drug-seeking behavior through a stressor (e.g., forced swim stress) or a priming dose of the drug.

    • Treatment: Administer this compound prior to the reinstatement trigger.

    • Test: Measure the time spent in each chamber after the reinstatement trigger. A reduction in the time spent in the drug-paired chamber in the this compound treated group compared to the vehicle group indicates prevention of reinstatement.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KOR Antagonism in Stress-Induced Relapse

Stress triggers the release of the endogenous opioid peptide dynorphin, which activates KOR. This activation in brain regions associated with reward and motivation is implicated in the negative affective states that can lead to relapse to drug use. This compound, as a KOR antagonist, blocks this signaling cascade.

KOR_Antagonism_Pathway Stress Stress Dynorphin Dynorphin Release Stress->Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates Downstream Downstream Signaling (e.g., p38 MAPK activation) KOR->Downstream Relapse Stress-Induced Relapse Downstream->Relapse CJ15208 This compound ([D-Trp]this compound) CJ15208->Block

Caption: KOR antagonism by this compound in stress-induced relapse.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of stress-induced relapse.

Experimental_Workflow Prep Drug Preparation (this compound in Vehicle) Treatment This compound Administration (p.o., s.c., or i.c.v.) Prep->Treatment CPP_Cond Conditioned Place Preference (Cocaine vs. Saline) Extinction Extinction Training CPP_Cond->Extinction Extinction->Treatment Stress Stress Induction (e.g., Forced Swim Test) Treatment->Stress Test Reinstatement Test (Measure time in chambers) Stress->Test Analysis Data Analysis Test->Analysis

Caption: Workflow for testing this compound in a stress-induced relapse model.

References

Application Notes and Protocols for CJ-15208 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208, and specifically its D-Trp isomer, is a potent and orally bioavailable macrocyclic tetrapeptide that acts as a selective antagonist of the kappa opioid receptor (KOR).[1][2][3][4] The KOR system is implicated in stress, mood regulation, and the motivational aspects of drug addiction. KOR antagonists like this compound are valuable research tools for investigating the role of the dynorphin/KOR system in the negative affective states associated with drug withdrawal and in mediating relapse to drug-seeking behavior.[1][2][5][6]

One of the key preclinical models for studying the motivational effects of drugs and the potential of compounds to prevent relapse is the Conditioned Place Preference (CPP) paradigm.[7][8][9] This protocol details the use of this compound in a CPP model of cocaine-seeking behavior, specifically focusing on its ability to prevent stress-induced reinstatement of an extinguished cocaine preference.

Mechanism of Action: KOR Antagonism

This compound exerts its effects by blocking the signaling of the kappa opioid receptor, a G protein-coupled receptor (GPCR).[10] Endogenous ligands, such as dynorphins, or exogenous KOR agonists typically activate the receptor, leading to the inhibition of adenylyl cyclase and the activation of downstream kinase cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The activation of the p38 MAPK pathway via β-arrestin2 is particularly associated with the aversive and dysphoric effects of KOR activation, which are thought to contribute to relapse.[10] As an antagonist, this compound binds to the KOR but does not activate it, thereby preventing the downstream signaling that contributes to stress-induced reinstatement of drug-seeking.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin2 KOR->beta_arrestin Recruits Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates Relapse Stress-Induced Relapse p38_MAPK->Relapse Contributes to

Caption: Signaling pathway of the Kappa Opioid Receptor (KOR) and the antagonistic action of this compound.

Experimental Application: Prevention of Stress-Induced Reinstatement of Cocaine CPP

This application focuses on a widely used protocol where a CPP for cocaine is established in mice, the preference is then extinguished, and subsequently, a stressor is used to reinstate the drug-seeking behavior. This compound is administered before the stressor to evaluate its efficacy in preventing the reinstatement of cocaine preference.

Animal Model and Apparatus
  • Species: Mouse (e.g., C57BL/6J)

  • Apparatus: A standard three-chamber CPP apparatus is typically used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral.[2][7]

Dosing and Administration of this compound

The D-Trp isomer of this compound is orally bioavailable.[1]

  • Route of Administration: Oral gavage (p.o.)

  • Vehicle: A common vehicle is a mixture of DMSO, Solutol HS 15, and sterile saline (e.g., 5% DMSO, 15% Solutol, 80% saline).[6]

  • Effective Doses: Doses of 10, 30, and 60 mg/kg have been shown to be effective in preventing reinstatement of cocaine CPP, with higher doses showing greater efficacy.[5][12][13]

  • Timing of Administration: this compound should be administered prior to the stress-induced reinstatement session. A pretreatment time of 3 hours has been shown to be effective for preventing stress-induced reinstatement.[12][13]

Detailed Experimental Protocol

The entire protocol can be broken down into four distinct phases.

CPP_Workflow cluster_phase1 Phase 1: Pre-Test (Habituation) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test & Extinction cluster_phase4 Phase 4: Reinstatement Test pre_test Day 1: Pre-Test Allow free access to all chambers for 15-20 min. Record baseline preference. conditioning_cocaine Days 2, 4, 6, 8: Cocaine Conditioning Inject Cocaine (e.g., 10 mg/kg, s.c.). Confine to one outer chamber for 30 min. pre_test->conditioning_cocaine conditioning_saline Days 3, 5, 7, 9: Saline Conditioning Inject Saline. Confine to the opposite chamber for 30 min. pre_test->conditioning_saline post_test Day 10: Post-Test Test preference in a drug-free state for 15-20 min. conditioning_cocaine->post_test conditioning_saline->post_test extinction Days 11+: Extinction Daily drug-free sessions (15-20 min). Continue until preference is extinguished. post_test->extinction treatment Reinstatement Day: Administer this compound (e.g., 60 mg/kg, p.o.) or Vehicle. extinction->treatment stress 3 hours post-treatment: Induce stress (e.g., 15 min Forced Swim Stress). treatment->stress reinstatement_test Immediately post-stress: Test preference in a drug-free state for 15-20 min. stress->reinstatement_test

Caption: Experimental workflow for the this compound Conditioned Place Preference protocol.

Phase 1: Pre-Test (Habituation) - Day 1
  • Handle mice for several days prior to the start of the experiment to acclimate them to the researcher.

  • On the pre-test day, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-20 minutes.[2][4]

  • Record the time spent in each of the outer chambers to establish baseline preference.

  • An unbiased design is often preferred, where the drug-paired chamber is assigned randomly (counterbalanced across the group).[1][14][15] Alternatively, in a biased design, the initially non-preferred chamber is paired with the drug.[1][9][15]

Phase 2: Conditioning - Days 2-9

This phase typically involves alternating daily injections of cocaine and saline.

  • Cocaine Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer cocaine hydrochloride (e.g., 10 mg/kg, subcutaneously [s.c.] or intraperitoneally [i.p.]).[2][12][16]

    • Immediately place the mouse into its assigned drug-paired chamber for 30 minutes, with access to the other chambers blocked.[2][4]

  • Saline Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer an equivalent volume of sterile saline.

    • Immediately place the mouse into the opposite chamber (vehicle-paired) for 30 minutes.[2]

Phase 3: Post-Test and Extinction - Day 10 onwards
  • Post-Test (Day 10):

    • One day after the final conditioning session, conduct a drug-free preference test identical to the pre-test (15-20 minutes of free exploration).

    • A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates successful conditioning.

  • Extinction (Days 11+):

    • Conduct daily, drug-free preference test sessions (15-20 minutes).

    • Continue these sessions until the preference for the cocaine-paired chamber is extinguished, meaning the time spent in that chamber is no longer significantly different from the pre-test baseline.[12][17][18] This may take several days to weeks.

Phase 4: Reinstatement Test
  • Once the extinction criterion is met, the reinstatement phase can begin.

  • Administer this compound (e.g., 10, 30, or 60 mg/kg, p.o.) or vehicle to separate groups of mice.

  • Three hours after administration, expose the mice to a stressor. A common stressor is a forced swim test, which involves placing the mouse in a cylinder of water (e.g., 30°C) for 15 minutes from which it cannot escape.[12][17][19]

  • Immediately after the stress session, dry the mouse and place it in the CPP apparatus for a 15-20 minute preference test.

  • Record the time spent in each chamber. Successful reinstatement is observed in the vehicle group as a significant increase in time spent in the cocaine-paired chamber. The efficacy of this compound is determined by its ability to block this reinstatement.

Data Presentation and Analysis

All quantitative data should be clearly structured for comparison. Data is typically presented as the mean time (in seconds) spent in the drug-paired chamber ± SEM. Statistical analysis is crucial for interpretation.

  • Preference Score: Often calculated as (Time in drug-paired chamber) - (Time in vehicle-paired chamber).

  • Statistical Tests: Repeated measures ANOVA or t-tests are appropriate for comparing preference scores across the different phases of the experiment (Pre-test vs. Post-test, Post-test vs. Extinction, Extinction vs. Reinstatement).

Experimental PhaseTreatment GroupDrug/TreatmentNTime in Drug-Paired Chamber (s) ± SEM
Pre-Test All MiceNone24445.8 ± 25.1
Post-Test All MiceCocaine Conditioning24750.3 ± 30.5
Extinction All MiceNone24460.1 ± 28.9
Reinstatement VehicleVehicle + Stress8710.6 ± 35.2**
Reinstatement This compound (10 mg/kg)This compound + Stress8625.4 ± 40.1
Reinstatement This compound (30 mg/kg)This compound + Stress8515.9 ± 38.7
Reinstatement This compound (60 mg/kg)This compound + Stress8475.2 ± 33.4
Data are hypothetical and for illustrative purposes only.
p < 0.05 compared to Pre-Test.
**p < 0.05 compared to Extinction.
***p < 0.05 compared to Vehicle Reinstatement group.
ParameterDescription
Animal Model C57BL/6J mice
CPP Apparatus Three-chamber, unbiased design
Conditioning Drug Cocaine HCl, 10 mg/kg, s.c.
Conditioning Schedule 4 drug pairings, 4 saline pairings (alternating days)
Session Duration Pre/Post/Extinction/Reinstatement tests: 15 min; Conditioning: 30 min
Reinstatement Stressor Forced Swim Stress (15 min at 30°C)
Test Compound [D-Trp]this compound
Compound Doses 10, 30, 60 mg/kg, p.o.
Compound Pretreatment Time 3 hours before stressor

References

Application Note: In Vitro [³⁵S]GTPγS Binding Assay for the Kappa-Opioid Receptor Antagonist CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in opioid receptor pharmacology and G-protein coupled receptor (GPCR) functional analysis.

Introduction: CJ-15208 is a cyclic tetrapeptide natural product isolated from the fungus Ctenomyces serratus.[1][2] It has been identified as a selective antagonist for the kappa-opioid receptor (KOR), a GPCR involved in pain, mood disorders, and addiction.[1][2][3][4] The [³⁵S]GTPγS binding assay is a functional method used to study the activation of GPCRs.[5][6][7] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of a G-protein following agonist-induced receptor activation.[6][7][8] Because it measures an early event in the signal transduction cascade, it is a valuable tool for characterizing the potency and efficacy of ligands like agonists, antagonists, and inverse agonists.[5][6][7] For an antagonist like this compound, the assay is used to determine its inhibitory potency (IC₅₀ or Kᵢ) by measuring its ability to block agonist-stimulated [³⁵S]GTPγS binding.[9][10]

Quantitative Data Summary

The following table summarizes the reported in vitro binding affinities and functional antagonist potencies for this compound and its isomers at opioid receptors.

CompoundReceptorParameterValueAssay Type
This compound (l-Trp isomer) Kappa (KOR)Kᵢ21.2 ± 5.6 nMRadioligand Binding ([³H]U69,593)
Kappa (KOR)IC₅₀47 nMRadioligand Binding
Mu (MOR)IC₅₀260 nMRadioligand Binding
Delta (DOR)IC₅₀2,600 nMRadioligand Binding
d-Trp isomer of this compound Kappa (KOR)Kᵢ46.9 ± 16.1 nMRadioligand Binding ([³H]U69,593)
Kappa (KOR)Kᵢ~30-35 nMRadioligand Binding
Kappa (KOR)IC₅₀66 nM[³⁵S]GTPγS Functional Antagonism
Analog: [D-Trp(formamide)]this compound Kappa (KOR)IC₅₀49 nM[³⁵S]GTPγS Functional Antagonism

Data sourced from multiple studies.[1][2][11][12]

Signaling Pathway and Assay Principle

The diagram below illustrates the mechanism of KOR activation by an agonist and its inhibition by the antagonist this compound, as measured by the [³⁵S]GTPγS binding assay.

G_protein_signaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gα(GDP)-βγ (Inactive) KOR->G_protein Conformational Change G_active Gα-[³⁵S]GTPγS (Active Signal) G_protein->G_active GDP/[³⁵S]GTPγS Exchange GDP GDP G_protein->GDP Releases GTPgS [³⁵S]GTPγS G_protein->GTPgS Binds Agonist KOR Agonist (e.g., U50,488) Agonist->KOR Binds & Activates Antagonist This compound Antagonist->KOR Binds & Blocks

Caption: KOR signaling pathway and the antagonist action of this compound.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for KOR Antagonism

This protocol outlines the procedure to determine the inhibitory potency (IC₅₀) of this compound on agonist-stimulated [³⁵S]GTPγS binding to membranes expressing the kappa-opioid receptor.

1. Materials and Reagents

  • Membranes: Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled Ligands:

    • GTPγS (for non-specific binding).

    • GDP.

    • KOR Agonist (e.g., U50,488).

    • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl.[9]

  • Equipment:

    • 96-well microplates (GF/C filter plates recommended).

    • Microplate scintillation counter.

    • Cell harvester or vacuum manifold for filtration.[8]

    • Scintillation fluid.

2. Reagent Preparation

  • Assay Buffer with GDP: Prepare fresh assay buffer and supplement with GDP to a final concentration of 10-30 µM.[9] The optimal GDP concentration may need to be determined empirically to reduce basal binding.[13]

  • This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations for the IC₅₀ curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Agonist Solution: Prepare a solution of the KOR agonist (e.g., U50,488) in assay buffer at a concentration that elicits a submaximal but robust stimulation (typically its EC₈₀).[9]

  • [³⁵S]GTPγS Solution: Dilute [³⁵S]GTPγS in assay buffer to achieve a final assay concentration of ~0.1-0.5 nM.[5][9]

  • Membrane Preparation: Thaw cryopreserved KOR-expressing cell membranes on ice. Homogenize gently in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.[5]

3. Assay Procedure (Filtration Format)

The total assay volume is typically 200 µL per well.[9]

  • Plate Setup: To the wells of a 96-well microplate, add the following components in order:

    • 50 µL of assay buffer (for total and agonist-stimulated binding) or 10 µM unlabeled GTPγS (for non-specific binding).

    • 50 µL of the appropriate this compound dilution or vehicle (for control wells).

    • 50 µL of KOR agonist (at EC₈₀ concentration) or vehicle (for basal binding).

  • Add Membranes: Add 50 µL of the prepared membrane suspension to each well.

  • Pre-incubation: Gently agitate and pre-incubate the plate at 30°C for 15-30 minutes.[9] This allows the antagonist to equilibrate with the receptors.

  • Initiate Reaction: Start the binding reaction by adding 50 µL of the [³⁵S]GTPγS/GDP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[9][14]

  • Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or vacuum manifold.[8][9]

  • Washing: Quickly wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioactivity.[9]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Seal the plate and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Basal Binding = CPM (membranes + [³⁵S]GTPγS + vehicle)

    • Agonist-Stimulated Binding = CPM (membranes + [³⁵S]GTPγS + agonist)

    • Non-Specific Binding (NSB) = CPM (membranes + [³⁵S]GTPγS + 10 µM unlabeled GTPγS)

    • Specific Agonist Binding = Agonist-Stimulated Binding - NSB

  • Determine Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of agonist-stimulated binding:

    • *% Inhibition = 100 x [1 - ((CPM with Antagonist - NSB) / (Specific Agonist Binding))] *

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow Diagram

The following diagram provides a visual summary of the [³⁵S]GTPγS binding assay protocol.

experimental_workflow start Start prep Prepare Reagents: - KOR Membranes - Buffers (Assay, Wash) - GDP, [³⁵S]GTPγS - Agonist & this compound Dilutions start->prep setup Assay Plate Setup: Add Buffer/GTPγS (NSB), this compound, and Agonist prep->setup add_membranes Add KOR Membrane Suspension to Wells setup->add_membranes pre_incubate Pre-incubate Plate (30°C for 15-30 min) add_membranes->pre_incubate initiate Initiate Reaction: Add [³⁵S]GTPγS Solution pre_incubate->initiate incubate Incubate Plate (30°C for 60-90 min) initiate->incubate terminate Terminate by Rapid Filtration (GF/C Filter Plate) incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash detect Dry Plate & Add Scintillation Fluid wash->detect count Measure Radioactivity (Scintillation Counter) detect->count analyze Data Analysis: Calculate % Inhibition and Determine IC₅₀ count->analyze end End analyze->end

Caption: Workflow for the this compound [³⁵S]GTPγS antagonist binding assay.

References

Application Notes and Protocols: Radioligand Binding Studies with CJ-15,208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15,208 is a cyclic tetrapeptide natural product originally isolated from the fungus Ctenomyces serratus ATCC15502.[1] It has garnered significant interest in the field of pharmacology due to its activity at opioid receptors, particularly its role as a kappa opioid receptor (KOR) antagonist.[1][2] Structurally, it consists of one tryptophan, one D-proline, and two L-phenylalanine residues.[1] Both the L-Trp and D-Trp stereoisomers of CJ-15,208 have been synthesized and found to bind to KOR with similar affinities.[3] The D-Trp isomer, in particular, has been shown to be a potent KOR antagonist in vitro and in vivo.[3] This document provides detailed application notes and protocols for conducting radioligand binding studies with CJ-15,208 and its analogs, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Opioid Receptor Affinities

The binding affinities of CJ-15,208 and its stereoisomers for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors have been determined through competitive radioligand binding assays. The data are summarized in the tables below.

Table 1: Opioid Receptor Binding Affinities (IC50) of CJ-15,208

CompoundMOR (nM)DOR (nM)KOR (nM)
CJ-15,2082602,60047

Data sourced from Saito et al., 2002.[1]

Table 2: Opioid Receptor Binding Affinities (Ki) of CJ-15,208 Stereoisomers

CompoundKOR (nM)
L-Trp isomer21.2 ± 5.6
D-Trp isomer46.9 ± 16.1

Data represents Ki (± SEM) from competition radioligand-binding assays using mouse brain membranes and [3H]U69,593 as the radioligand. Sourced from Ross et al., 2010.[2]

Table 3: Opioid Receptor Affinities (Ki) of CJ-15,208 and Analogs in HEK-293 cells

CompoundhMOR (nM)hDOR (nM)hKOR (nM)
c[Phe-d-Pro-Phe-Trp] (CJ-15,208)4.1>1000>1000

Data represents Ki values from displacement binding assays in HEK-293 cells expressing cloned human (h) opioid receptors.[4]

Experimental Protocols

This section outlines a detailed methodology for performing a competitive radioligand binding assay to determine the affinity of CJ-15,208 or its analogs for opioid receptors.

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

1. Materials and Reagents:

  • Cell Lines: HEK-293 or CHO cells stably expressing cloned human or rodent mu, delta, or kappa opioid receptors.

  • Radioligands:

    • [3H]DAMGO (for MOR)

    • [3H]Diprenorphine or [3H]DPDPE (for DOR)

    • [3H]U-69,593 (for KOR)

  • Test Compound: CJ-15,208 or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: Naloxone (B1662785) or other appropriate non-selective opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Cell Membranes: Prepared from the respective cell lines expressing the opioid receptors.

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

2. Cell Membrane Preparation:

  • Culture the cells expressing the target opioid receptor to a sufficient density.

  • Harvest the cells and centrifuge at low speed.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparations at -80°C until use.

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compound (CJ-15,208) in the assay buffer.

  • In a 96-well plate, add the following components in order:

    • Assay buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • Radioligand at a concentration near its Kd.

    • Either:

      • Vehicle (for total binding)

      • Test compound at various concentrations (for competition)

      • A high concentration of a non-selective antagonist like naloxone (for non-specific binding)

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the 96-well filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of CJ-15,208 and the general workflow for a radioligand binding assay.

G cluster_0 CJ-15,208 Mechanism of Action KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP CJ15208 CJ-15,208 CJ15208->KOR Antagonizes Agonist KOR Agonist (e.g., U-50,488) Agonist->KOR Activates

Caption: Proposed mechanism of CJ-15,208 as a KOR antagonist.

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing Opioid Receptor assay_setup Set up 96-well Plate: Membranes, Radioligand, Test Compound (CJ-15,208) prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Quantify Bound Radioactivity filtration->counting analysis Data Analysis: IC50 and Ki Determination counting->analysis

Caption: General workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for CJ-15208 in KOR Function Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CJ-15208, a potent and selective antagonist of the kappa-opioid receptor (KOR), to investigate KOR function in vivo. The following sections detail the pharmacology of this compound, its applications in various behavioral paradigms, and step-by-step experimental protocols.

Introduction to this compound

This compound is a macrocyclic tetrapeptide that has been identified as a selective KOR antagonist. Its unique structure confers favorable pharmacokinetic properties, including oral bioavailability, making it a valuable tool for studying the role of the KOR system in a variety of physiological and pathological processes, such as pain, depression, anxiety, and addiction. The D-Trp stereoisomer of this compound, in particular, has been shown to exhibit robust KOR antagonism in vivo with minimal intrinsic agonist activity.[1]

KOR Signaling Pathway

The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[2] Activation of KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Downstream of G protein activation, KOR signaling also modulates ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][3] This cascade of events ultimately leads to a reduction in neuronal excitability. Emerging evidence also points to the involvement of β-arrestin-2-dependent signaling pathways in mediating some of the aversive effects of KOR activation.[4]

KOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates beta_arrestin β-Arrestin-2 KOR->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Dynorphin Dynorphin / Agonist Dynorphin->KOR Activates CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Neuronal_Activity ↓ Neuronal Excitability Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Aversion Aversive Effects p38_MAPK->Aversion

Caption: KOR Signaling Pathway

Data Presentation

The following tables summarize quantitative data for this compound and its analogs in various in vivo assays.

Table 1: In Vivo Antinociceptive and KOR Antagonist Activity of this compound and its D-Trp Analog

CompoundRouteDoseAssayEffectReference
This compoundp.o.3.49 mg/kg (ED₅₀)55°C Warm-Water Tail-WithdrawalAntinociception[5]
This compoundp.o.3 & 10 mg/kg55°C Warm-Water Tail-WithdrawalAntagonism of U50,488 (10 mg/kg, i.p.) induced antinociception[5]
[D-Trp]this compoundi.c.v.10 nmol55°C Warm-Water Tail-WithdrawalSlight antinociception[1]
[D-Trp]this compoundi.c.v.3 nmol55°C Warm-Water Tail-WithdrawalAntagonism of U50,488 induced antinociception[2]
[D-Trp]this compoundp.o.30 mg/kg55°C Warm-Water Tail-WithdrawalRobust KOR antagonism[3]
[D-Trp]this compounds.c. & p.o.3-60 mg/kg55°C Warm-Water Tail-WithdrawalDose-dependent KOR antagonism of U50,488[6]

Table 2: In Vivo Activity of this compound Analogs

AnalogRouteDoseAssayEffectReference
Analog 22p.o.3, 10, 30 mg/kg55°C Warm-Water Tail-WithdrawalDose-dependent KOR antagonism[3]
Analog 22p.o.30 mg/kgConditioned Place PreferencePrevents stress-induced reinstatement of morphine CPP[7]
[D-Phe(3,4-difluoro)⁴]- (8)p.o.30 mg/kg55°C Warm-Water Tail-WithdrawalSignificant antinociception[8]
[D-Tyr(Me)⁴]this compound (18)p.o.30 mg/kg55°C Warm-Water Tail-WithdrawalSignificant antinociception[8]
[D-Trp(formamide)]this compound (3)p.o.30 mg/kgConditioned Place PreferencePrevents stress-induced reinstatement of cocaine CPP[9]
[D-Phe⁴]this compound (4)p.o.10 & 30 mg/kgConditioned Place PreferencePrevents stress-induced reinstatement of cocaine CPP[9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Warm-Water Tail-Withdrawal (WWTW) Assay for Antinociception and KOR Antagonism

This assay is used to assess the analgesic properties of a compound and its ability to antagonize KOR agonist-induced antinociception.

WWTW_Workflow cluster_agonist Agonist Protocol cluster_antagonist Antagonist Protocol A1 Administer this compound (e.g., p.o.) or Vehicle A2 Measure Baseline Tail-Withdrawal Latency A1->A2 A3 Immerse Tail in 55°C Water A2->A3 A4 Record Latency to Withdraw (15s cut-off) A3->A4 A5 Calculate % Antinociception A4->A5 B1 Administer this compound (e.g., p.o.) or Vehicle B2 Wait for Pre-treatment Time (e.g., 2.5 hours) B1->B2 B3 Administer KOR Agonist (e.g., U50,488, i.p.) B2->B3 B4 Measure Tail-Withdrawal Latency (as in agonist protocol) B3->B4 B5 Assess Blockade of Agonist-Induced Antinociception B4->B5

Caption: WWTW Assay Workflow

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 15% Solutol HS 15, 80% sterile saline for p.o. administration)[10]

  • KOR agonist (e.g., U50,488)

  • Water bath maintained at 55°C

  • Timer

  • Male C57BL/6J mice

Protocol:

For Agonist Effects:

  • Dissolve this compound in the appropriate vehicle.

  • Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).

  • At various time points post-administration (e.g., 20, 40, 60 minutes), measure the tail-withdrawal latency.

  • Gently restrain the mouse and immerse the distal third of its tail in the 55°C water bath.

  • Start the timer and record the latency (in seconds) for the mouse to flick its tail out of the water. A 15-second cut-off is used to prevent tissue damage.

  • Calculate the percent maximum possible effect (%MPE) or % antinociception using the formula: % Antinociception = 100 × (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency).[10]

For Antagonist Effects:

  • Administer this compound or vehicle to mice.

  • After a specific pre-treatment time (e.g., 2.5 hours), administer a KOR agonist such as U50,488 (e.g., 10 mg/kg, i.p.).[10]

  • After a set time following agonist administration (e.g., 20-30 minutes), measure the tail-withdrawal latency as described above.

  • A significant reduction in the antinociceptive effect of the KOR agonist in the this compound pre-treated group compared to the vehicle pre-treated group indicates KOR antagonist activity.

Conditioned Place Aversion (CPA)

This paradigm is used to assess the aversive properties of a drug. As a KOR antagonist, this compound would be expected to block the aversive effects of a KOR agonist like U50,488.

CPA_Workflow cluster_phases CPA Experimental Phases cluster_conditioning Conditioning Details (Counterbalanced) P1 Phase 1: Pre-Conditioning (Habituation & Baseline Preference) P2 Phase 2: Conditioning (Drug-Paired and Vehicle-Paired Chambers) P1->P2 P3 Phase 3: Post-Conditioning Test (Measure Time Spent in Each Chamber) P2->P3 C1 Day 1 AM: Vehicle + Chamber A Day 1 PM: this compound + U50,488 + Chamber B C2 Day 2 AM: Vehicle + Chamber A Day 2 PM: this compound + U50,488 + Chamber B

Caption: CPA Experimental Workflow

Materials:

  • This compound

  • KOR agonist (e.g., U50,488)

  • Vehicle

  • Three-chambered conditioned place preference apparatus

  • Video tracking software

Protocol:

  • Habituation (Day 1): Allow mice to freely explore all three chambers of the apparatus for a set period (e.g., 15-30 minutes) to establish baseline preference.

  • Conditioning (Days 2-4): This phase typically lasts for 2-4 days with two conditioning sessions per day, separated by at least 4 hours.

    • Morning Session (Vehicle): Administer vehicle and confine the mouse to one of the outer chambers for a set duration (e.g., 30-40 minutes). The chamber assignment should be counterbalanced across subjects.

    • Afternoon Session (Drug): Pre-treat with this compound or vehicle, then administer the KOR agonist U50,488 (e.g., 2.5-10 mg/kg, i.p.) and confine the mouse to the opposite outer chamber for the same duration.[11][12]

  • Test (Day 5): Place the mouse in the central chamber and allow it to freely explore all three chambers for the same duration as the habituation session. Record the time spent in each chamber.

  • Data Analysis: A significant decrease in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates conditioned place aversion. The ability of this compound to block this aversion will be demonstrated by the lack of a significant difference in time spent between the chambers in the group that received both this compound and the KOR agonist.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. KOR antagonists are expected to decrease immobility time in this test.

Materials:

  • This compound

  • Vehicle

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Timer or video recording and analysis software.

Protocol:

  • Administer this compound or vehicle at a specific time before the test (e.g., 30-60 minutes for acute effects, or 24 hours if mimicking protocols for long-acting antagonists like nor-BNI).[1]

  • Gently place the mouse into the cylinder of water.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is used to assess antidepressant-like effects by measuring the duration of immobility when a mouse is suspended by its tail.

Materials:

  • This compound

  • Vehicle

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Timer or video recording and analysis software.

Protocol:

  • Administer this compound or vehicle at a predetermined time before the test.

  • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

  • Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • A significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

References

Application Notes and Protocols: CJ-15208 as a Pharmacological Tool for Kappa Opioid Receptor (KOR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a macrocyclic tetrapeptide originally isolated from the fungus Ctenomyces serratus.[1] It and its synthetic stereoisomers, particularly the D-Trp variant ([D-Trp]this compound), have emerged as valuable pharmacological tools for investigating the role of the kappa opioid receptor (KOR) system.[2][3] KOR antagonists are of significant interest for their therapeutic potential in treating mood disorders, substance abuse, and stress-related conditions.[1][2] Unlike many non-peptide KOR antagonists that exhibit exceptionally long-lasting effects, this compound and its analogs offer a shorter duration of action, which can be advantageous for therapeutic applications.[2]

This document provides detailed application notes and experimental protocols for utilizing this compound and its key analog, [D-Trp]this compound, in KOR-related research.

Physicochemical Properties and Formulations

This compound is a cyclic tetrapeptide with the sequence cyclo[Phe-D-Pro-Phe-Trp].[3] The stereochemistry of the tryptophan residue is a critical determinant of its pharmacological profile.[2] For experimental use, these peptides are typically dissolved in a vehicle such as a mixture of DMSO and saline for in vitro and intracerebroventricular (i.c.v.) in vivo studies, or a 1:1:8 mixture of DMSO, Tween 80, and water for oral (p.o.) administration.[4]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound isomers and selected analogs at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKORMORDORSelectivity (MOR/KOR)Selectivity (DOR/KOR)Reference
L-Trp this compound 30-35----[2][5]
[D-Trp]this compound 30-35----[2][5]
[D-Phe4]this compound 3.5-fold lower than [D-Trp]this compound----[3]
[D-Trp(formamide)]this compound Higher than [D-Trp]this compound----[3]
[Ala2]this compound -4.4-fold higher than this compoundVery low affinityNegligible-[6]
[Ala4]this compound --Very low affinity--[6]
[Nal(2')4]this compound 2 to >10-fold lower than this compound4 to 5-fold higher than this compoundLow (micromolar)--[7]
[D-Bta4]this compound Unaffected or increased vs. [D-Trp]this compoundIncreased vs. [D-Trp]this compoundLow (micromolar)--[7]

Note: "-" indicates data not specified in the provided search results.

Table 2: In Vitro Functional Antagonist Potency (IC50/Kb, nM)

CompoundAssayKOR Antagonist PotencyMOR Antagonist PotencyReference
[D-Trp]this compound [35S]GTPγS66 nM (IC50)-[3]
[D-Trp(formamide)]this compound [35S]GTPγS49 nM (IC50)-[3]
Methyl-substituted derivative 2 [35S]GTPγS220 nM (IC50)-[3]
[D-Phe4]this compound [35S]GTPγS160-340 nM (IC50)-[3]
Ala analog 2 [35S]GTPγS2.6 ± 0.8 nM (Kb)7.3 ± 1.6 nM (Kb)[6]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

This protocol is used to determine the binding affinity of this compound and its analogs to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR cells).

  • Radioligand (e.g., [3H]U69,593 for KOR).

  • Test compound (this compound or analog).

  • Non-specific binding control (e.g., 10 µM U69,593).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Whatman GF/C glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a final volume of 1 mL of assay buffer, incubate cell membranes (e.g., 20 µg) with the radioligand (e.g., 0.4 nM [3H]U69,593) and various concentrations of the test compound.

  • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of an unlabeled ligand.

  • Incubate the mixture for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

This assay measures the functional activity of this compound as an antagonist by quantifying its ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [35S]GTPγS.

  • KOR agonist (e.g., Dynorphin A-(1-13)NH2).

  • Test compound (this compound or analog).

  • Assay buffer containing GDP.

Procedure:

  • Pre-incubate cell membranes with the test compound (this compound or analog) at various concentrations.

  • Add the KOR agonist to stimulate the receptor.

  • Add [35S]GTPγS to the reaction mixture.

  • Incubate to allow for [35S]GTPγS binding to activated G-proteins.

  • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Determine the IC50 or Kb value for the antagonist by analyzing the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

This assay assesses the antinociceptive effects and KOR antagonist activity of this compound in vivo.

Animals:

  • C57BL/6J mice.

Procedure for Assessing Antinociception:

  • Administer the test compound (e.g., this compound analog) via the desired route (i.c.v., p.o., or s.c.).

  • At various time points post-administration, immerse the distal third of the mouse's tail in a 55°C water bath.

  • Measure the latency to tail withdrawal. A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

  • Calculate the percent maximum possible effect (%MPE) or % antinociception.

Procedure for Assessing KOR Antagonism:

  • Pre-treat mice with the test compound (e.g., [D-Trp]this compound) at a specific time before agonist challenge (e.g., 2.5 hours).[8]

  • Administer a KOR agonist (e.g., U50,488, 10 mg/kg, i.p.).

  • 20 minutes after agonist administration, perform the warm-water tail-withdrawal test as described above.[4]

  • A significant reduction in the antinociceptive effect of the KOR agonist indicates KOR antagonism by the test compound.

This model is used to evaluate the ability of this compound to prevent stress- or drug-induced reinstatement of drug-seeking behavior.

Animals:

  • Mice.

Procedure:

  • Conditioning Phase: For several days, pair a distinct environment (chamber) with the drug of abuse (e.g., cocaine) and another distinct environment with saline.

  • Extinction Phase: For several subsequent days, allow the mice to access both chambers without any drug administration until no preference for either chamber is observed.

  • Reinstatement Phase:

    • Stress-Induced Reinstatement: Expose the mice to a stressor (e.g., forced swim stress).

    • Drug-Induced Reinstatement: Administer a priming dose of the drug.

  • Testing: Pre-treat the mice with the test compound (e.g., [D-Trp]this compound, 30 or 60 mg/kg, p.o.) before the reinstatement trigger.[4]

  • Measure the time spent in the previously drug-paired chamber. A reduction in time spent in the drug-paired chamber in the presence of the test compound indicates its efficacy in preventing reinstatement.

Visualizations

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist KOR Agonist (e.g., Dynorphin) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds & Activates Antagonist This compound Antagonist->KOR Blocks Binding G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling MAPK->Signaling InVivo_Workflow cluster_pretreatment Pre-treatment Phase cluster_agonist Agonist Challenge Phase (3 hours post-pretreatment) cluster_testing Testing Phase (20 min post-agonist) cluster_analysis Data Analysis Admin_Vehicle Administer Vehicle Admin_Agonist_1 Administer KOR Agonist (e.g., U50,488, 10 mg/kg, i.p.) Admin_Vehicle->Admin_Agonist_1 Admin_Antagonist Administer [D-Trp]this compound (e.g., 30 mg/kg, p.o.) Admin_Agonist_2 Administer KOR Agonist (e.g., U50,488, 10 mg/kg, i.p.) Admin_Antagonist->Admin_Agonist_2 Test_1 Warm-Water Tail-Withdrawal Test Admin_Agonist_1->Test_1 Test_2 Warm-Water Tail-Withdrawal Test Admin_Agonist_2->Test_2 Analysis Compare % Antinociception between groups Test_1->Analysis Test_2->Analysis CPP_Workflow Start Start: Conditioned Place Preference Established Extinction Extinction Training (No drug, free access to chambers) Start->Extinction Pretreatment Pre-treatment with [D-Trp]this compound or Vehicle Extinction->Pretreatment Reinstatement Reinstatement Trigger (Stress or Drug Priming) Pretreatment->Reinstatement Test Test for Place Preference Reinstatement->Test Outcome Outcome: Prevention of Reinstatement? Test->Outcome Yes Yes Outcome->Yes Significant reduction in preference No No Outcome->No No significant difference

References

Application Notes and Protocols: Intracerebroventricular (ICV) Injection of CJ-15,208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15,208 is a cyclic tetrapeptide that has been identified as a potent and selective kappa opioid receptor (KOR) antagonist.[1][2][3][4] Its structure consists of one tryptophan, one D-proline, and two L-phenylalanine residues.[2] The L-Trp isomer of CJ-15,208 is consistent with the natural product.[3] Intracerebroventricular (ICV) administration of CJ-15,208 allows for the direct investigation of its effects on the central nervous system (CNS), bypassing the blood-brain barrier.[5][6] These application notes provide detailed protocols for the ICV injection of CJ-15,208 in rodent models and summarize its effects on opioid-mediated behaviors.

Mechanism of Action

CJ-15,208 and its D-Trp isomer exhibit high affinity and selectivity for the kappa opioid receptor (KOR).[1][7] In vitro studies have demonstrated its ability to antagonize the effects of KOR agonists.[1][2] The primary mechanism of action of CJ-15,208 is the blockade of KOR signaling pathways in the brain. Activation of KOR by endogenous ligands, such as dynorphin, or exogenous agonists leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. By antagonizing KOR, CJ-15,208 can prevent or reverse these effects, making it a valuable tool for studying the role of the KOR system in various physiological and pathological processes, including stress, addiction, and mood disorders.[1][8]

Data Presentation

In Vitro Receptor Binding Affinity
CompoundReceptorK i (nM)
L-Trp CJ-15,208Kappa (κ)30-35
D-Trp CJ-15,208Kappa (κ)30-35
L-Trp CJ-15,208Mu (μ)~260
L-Trp CJ-15,208Delta (δ)~2600

Data compiled from multiple sources.[1][2]

In Vivo Antagonist Activity of ICV Administered [D-Trp]CJ-15,208
Pretreatment Dose (nmol, i.c.v.)ChallengeEffectDuration of Action
1 and 3U50,488 (KOR agonist)Robust KOR antagonism< 18 hours

This data highlights the short-acting nature of the antagonism.[1][9]

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation

Aseptic surgical techniques are critical for this procedure to prevent infection and ensure animal welfare.[6]

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula (e.g., 26-gauge)

  • Dummy cannula

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., for mice: +0.5mm caudal and +1.0mm lateral to bregma; -2.0mm ventral from the skull surface), drill a small hole through the skull.[10]

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the implant.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before any experimental procedures.

Intracerebroventricular (ICV) Injection of CJ-15,208

Materials:

  • CJ-15,208 (L-Trp or D-Trp isomer)

  • Vehicle (e.g., 50% DMSO in sterile saline)[1]

  • Injection cannula (e.g., 33-gauge) connected to a Hamilton syringe via tubing

  • Infusion pump

Procedure:

  • Gently restrain the animal and remove the dummy cannula from the guide cannula.

  • Prepare the desired concentration of CJ-15,208 in the vehicle. A common dose for in vivo antagonist activity is 3 nmol.[1]

  • Draw the CJ-15,208 solution into the Hamilton syringe, ensuring there are no air bubbles.

  • Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.

  • Infuse the solution at a slow rate (e.g., 0.5 µL/min) for a total volume of typically 5 µL for mice.[1]

  • Leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the animal to its home cage and monitor for any adverse reactions.

Assessment of KOR Antagonism: 55°C Warm-Water Tail-Withdrawal Assay

This assay is used to measure the antinociceptive effects of opioid agonists and the ability of antagonists to block these effects.[1][7]

Procedure:

  • Administer CJ-15,208 or vehicle via ICV injection as described above.

  • At a specified time point post-injection (e.g., 80 minutes to allow for peak antagonist effect), administer a KOR agonist such as U50,488 (e.g., 10 mg/kg, i.p.).[1]

  • After a set time following agonist administration (e.g., 40 minutes), measure the tail-withdrawal latency by immersing the distal portion of the animal's tail in a 55°C water bath.[1]

  • Record the time it takes for the animal to withdraw its tail. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.[7]

  • Compare the tail-withdrawal latencies between groups pretreated with vehicle and CJ-15,208 to determine the antagonist effect. A significant reduction in the agonist-induced increase in tail-withdrawal latency indicates KOR antagonism.[1]

Visualizations

Signaling Pathway

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates CJ15208 CJ15208 CJ15208->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Neuronal_Activity Neuronal_Activity cAMP->Neuronal_Activity Decreases MAPK->Neuronal_Activity Modulates Ion_Channels->Neuronal_Activity Decreases

Caption: Kappa Opioid Receptor (KOR) Signaling Pathway and the antagonistic action of CJ-15208.

Experimental Workflow

Experimental_Workflow cluster_surgery Surgical Preparation cluster_experiment Experimental Day cluster_analysis Data Analysis Cannula_Implantation ICV Cannula Implantation Recovery Surgical Recovery (≥ 1 week) Cannula_Implantation->Recovery ICV_Injection ICV Injection of This compound or Vehicle Recovery->ICV_Injection Agonist_Admin KOR Agonist Administration (e.g., U50,488) ICV_Injection->Agonist_Admin Wait for antagonist effect Behavioral_Test Behavioral Assay (e.g., Tail-Withdrawal) Agonist_Admin->Behavioral_Test Wait for agonist effect Data_Collection Data Collection (e.g., Latency) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Application Notes and Protocols for Behavioral Assays Using CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the macrocyclic tetrapeptide CJ-15208 in various behavioral assays. The protocols detailed below are based on published research and are intended to guide researchers in setting up and conducting experiments to evaluate the pharmacological effects of this compound.

Introduction

This compound, a natural product isolated from the fungus Ctenomyces serratus, is a selective kappa opioid receptor (KOR) antagonist.[1][2] It has demonstrated the ability to cross the blood-brain barrier and is orally active.[1][3][4][5] Pharmacologically, this compound and its isomers exhibit a unique profile, including KOR antagonist activity, and in some cases, mixed KOR/mu-opioid receptor (MOR) agonist activity.[1][6] This profile makes it a compound of interest for investigating its potential therapeutic effects, particularly in the context of pain and substance use disorders.[1][4]

The following sections detail the behavioral assays in which this compound has been characterized, including quantitative data, experimental protocols, and visual diagrams of the workflows and proposed mechanisms.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from key behavioral assays involving this compound and its related isomers.

Table 1: Antinociceptive and KOR Antagonist Activity of this compound (L-Trp isomer)

AssayAdministration RouteEffectMetricValue (mg/kg or nmol)SpeciesReference
55°C Warm-Water Tail-WithdrawalOral (p.o.)AntinociceptionED₅₀3.49 (1.98–5.73)Mice[1][4]
55°C Warm-Water Tail-WithdrawalIntracerebroventricular (i.c.v.)AntinociceptionED₅₀3.71 (0.90–6.54) nmolMice[6]
55°C Warm-Water Tail-WithdrawalOral (p.o.)KOR Antagonism (vs. U50,488 i.p.)Significant Dose3 and 10Mice[1]
55°C Warm-Water Tail-WithdrawalOral (p.o.)KOR Antagonism (vs. U50,488 i.c.v.)Significant Dose30 and 60Mice[1]

Table 2: Effects of this compound on Cocaine-Seeking Behavior

AssayAdministration RouteEffectMetricValue (mg/kg)SpeciesReference
Conditioned Place Preference (CPP)Oral (p.o.)Prevention of Stress-Induced ReinstatementEffective Dose60Mice[7][8]
Conditioned Place Preference (CPP)Oral (p.o.)Prevention of Cocaine-Induced ReinstatementEffective DoseNot explicitly stated, but preventedMice[1]

Table 3: Activity of this compound Isomers and Analogs

CompoundAssayAdministration RouteEffectMetricValue (nmol or mg/kg)SpeciesReference
[D-Trp]this compound55°C Warm-Water Tail-Withdrawali.c.v.KOR AntagonismSignificant Dose3 nmolMice[6]
[D-Trp]this compoundKOR Agonist-Mediated Diuresisp.o.KOR AntagonismEffective Dose3 mg/kgMice[8]
[D-Phe4]this compoundCPP (Stress-Induced Reinstatement)p.o.PreventionEffective Dose10 and 30 mg/kgMice[7]
[D-Trp(formamide)]this compoundCPP (Stress-Induced Reinstatement)p.o.PreventionEffective Dose30 mg/kgMice[7]
[Nal(2′)⁴]this compoundCPP (Stress-Induced Reinstatement)i.c.v.PreventionEffective Dose10, 30, 100 nmolMice[9]

Experimental Protocols

55°C Warm-Water Tail-Withdrawal Assay

This assay is used to assess both the antinociceptive (agonist) and KOR antagonist effects of this compound.[1][6]

Principle: The latency for a mouse to withdraw its tail from warm water is a measure of its pain sensitivity. An increase in latency indicates an antinociceptive effect. To test for antagonist activity, the ability of this compound to block the antinociceptive effect of a known KOR agonist (e.g., U50,488) is measured.[6]

Materials:

  • C57Bl/6J mice[6]

  • Heated water bath maintained at 55°C[6]

  • Stopwatch

  • This compound and its analogs

  • KOR agonist (e.g., U50,488)

  • Vehicle (e.g., 50% DMSO in sterile saline for i.c.v.; 10% DMSO/10% Solutol/80% saline for p.o.)[6][7]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail into the 55°C water bath. Start the stopwatch immediately. Stop the timer as soon as the mouse flicks or withdraws its tail. This is the baseline latency. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.[6]

  • Drug Administration:

    • Agonist Activity: Administer this compound via the desired route (e.g., p.o. or i.c.v.).[1][6]

    • Antagonist Activity: Administer this compound prior to the administration of a KOR agonist like U50,488. The pretreatment time will vary depending on the route of administration of this compound (e.g., 3 hours for p.o.).[1][8]

  • Post-Treatment Latency: At specified time points after drug administration, measure the tail-withdrawal latency again as described in step 2.

  • Data Analysis: Calculate the percent antinociception using the formula: % Antinociception = 100 × (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency).[6]

Rotarod Assay

This assay is used to assess whether this compound produces any motor impairments, which could confound the results of other behavioral tests.[1][4]

Principle: The ability of a mouse to remain on a rotating rod is a measure of its motor coordination and balance. A decrease in the latency to fall from the rod suggests motor impairment.

Materials:

  • Rotarod apparatus

  • Mice

  • This compound

  • Vehicle

Procedure:

  • Training: Acclimate mice to the rotarod by placing them on the stationary rod for a period, followed by sessions at a low, constant speed.

  • Baseline Measurement: Place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall off the rod.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Measurement: At various time points after administration, repeat the rotarod test and record the latency to fall.

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. This compound has been shown not to decrease the latency to fall, indicating it does not cause hypolocomotor effects.[1][4]

Conditioned Place Preference (CPP) Assay

This assay is used to evaluate the ability of this compound to block the reinstatement of drug-seeking behavior.[1][7]

Principle: CPP is a model of drug reward and relapse. Animals learn to associate a specific environment with the rewarding effects of a drug (e.g., cocaine). After this association is extinguished, re-exposure to the drug or a stressor can reinstate the preference for the drug-paired environment. This compound is tested for its ability to prevent this reinstatement.[1][7]

Materials:

  • CPP apparatus (a box with at least two distinct chambers)

  • Mice

  • Cocaine

  • This compound

  • Vehicle

  • Stressor (e.g., forced swim)

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place the mouse in the CPP apparatus with free access to all chambers for a set time (e.g., 15 minutes) and record the time spent in each chamber to determine any initial preference.

  • Conditioning Phase (typically several days):

    • On drug-conditioning days, administer cocaine and confine the mouse to one of the chambers.

    • On vehicle-conditioning days, administer vehicle and confine the mouse to the other chamber. The order is counterbalanced across animals.

  • Post-Conditioning Test (Preference Test): After the conditioning phase, place the mouse in the apparatus with free access to all chambers and record the time spent in each. A significant increase in time spent in the drug-paired chamber indicates successful conditioning.

  • Extinction Phase: Repeatedly place the mouse in the apparatus without any drug administration until the preference for the drug-paired chamber is no longer significant.[8]

  • Reinstatement Test:

    • Stress-Induced: Pre-treat the mice with this compound or vehicle. Expose them to a stressor (e.g., forced swim). Then, place them back in the CPP apparatus and measure chamber preference.[7][8]

    • Drug-Induced: Pre-treat the mice with this compound or vehicle. Administer a priming dose of cocaine. Then, place them in the CPP apparatus and measure chamber preference.[1]

  • Data Analysis: Compare the time spent in the cocaine-paired chamber during the reinstatement test between the this compound-treated and vehicle-treated groups. A lack of preference for the cocaine-paired chamber in the this compound group indicates that it blocked reinstatement.

Mandatory Visualizations

Signaling Pathway

CJ15208_Mechanism cluster_stress Stress-Induced Reinstatement cluster_treatment Intervention Stress Stress Dynorphin_Release Dynorphin Release Stress->Dynorphin_Release KOR_Activation KOR Activation Dynorphin_Release->KOR_Activation Relapse Relapse to Drug-Seeking KOR_Activation->Relapse CJ15208 This compound CJ15208->KOR_Activation Antagonizes

Caption: Proposed mechanism of this compound in preventing stress-induced relapse.

Experimental Workflow: 55°C Warm-Water Tail-Withdrawal Assay

Tail_Withdrawal_Workflow Start Start Acclimate Acclimate Mice (30 min) Start->Acclimate Baseline Measure Baseline Tail-Withdrawal Latency (55°C) Acclimate->Baseline Group Divide into Groups (Vehicle, this compound) Baseline->Group Admin_Veh Administer Vehicle Group->Admin_Veh Control Admin_CJ Administer this compound Group->Admin_CJ Test Wait Wait for Pre-treatment Time Admin_Veh->Wait Admin_CJ->Wait Post_Test_Veh Measure Post-Treatment Latency (Vehicle) Wait->Post_Test_Veh Post_Test_CJ Measure Post-Treatment Latency (this compound) Wait->Post_Test_CJ Analyze Calculate % Antinociception and Compare Groups Post_Test_Veh->Analyze Post_Test_CJ->Analyze End End Analyze->End

Caption: Workflow for the warm-water tail-withdrawal antinociception assay.

Experimental Workflow: Conditioned Place Preference (CPP) for Reinstatement

CPP_Workflow Start Start: Baseline Preference Test Conditioning Conditioning Phase (Cocaine vs. Vehicle) Start->Conditioning Post_Cond Post-Conditioning Preference Test Conditioning->Post_Cond Extinction Extinction Phase (Repeated Testing) Post_Cond->Extinction Pretreat Pre-treatment (Vehicle or this compound) Extinction->Pretreat Trigger Reinstatement Trigger (Stress or Cocaine Prime) Pretreat->Trigger Reinstatement_Test Reinstatement Test (Measure Preference) Trigger->Reinstatement_Test Analysis Analyze Time in Cocaine-Paired Chamber Reinstatement_Test->Analysis End End Analysis->End

Caption: Workflow for the conditioned place preference reinstatement assay.

References

Measuring the Preclinical Efficacy of CJ-15208: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJ-15208 is a macrocyclic peptide natural product that has garnered significant interest for its activity as a kappa opioid receptor (KOR) antagonist.[1][2][3] Unlike many non-peptide KOR antagonists which exhibit prolonged activity, this compound and its analogs offer the potential for shorter-acting, dose-dependent antagonism.[1][4] This characteristic makes them promising candidates for therapeutic development, particularly in the context of treating psychostimulant abuse by preventing relapse.[1] Preclinical evaluation of this compound's efficacy is crucial for its advancement as a potential therapeutic agent. These application notes provide detailed protocols for key in vivo and in vitro assays to characterize the pharmacological profile of this compound and its analogs.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its D-Trp isomer, [D-Trp]this compound.

Table 1: In Vitro Opioid Receptor Binding Affinity and Efficacy

CompoundReceptorBinding Affinity (Ki, nM)Efficacy ([³⁵S]GTPγS Assay)
This compound (L-Trp isomer)Kappa (KOR)30-35Antagonist
Mu (MOR)260Mixed Agonist/Antagonist
Delta (DOR)2600Low Affinity
[D-Trp]this compoundKappa (KOR)30-35Potent Antagonist
Mu (MOR)-Minimal Agonist Activity
Delta (DOR)-Low Affinity

Data compiled from multiple sources.[1][2][4][5]

Table 2: In Vivo Efficacy of this compound in Animal Models

AssayCompoundAdministration RouteDoseOutcome
55°C Warm-Water Tail-Withdrawal (Antinociception)This compoundOral (p.o.)3.49 mg/kg (ED₅₀)Antinociceptive activity, peaking at 40 min.[6][7]
KOR Agonist (U50,488) AntagonismThis compoundOral (p.o.)3 and 10 mg/kgDose-dependent antagonism of U50,488-induced antinociception.[6]
KOR Agonist (U50,488) Antagonism (Central)This compoundOral (p.o.)30 and 60 mg/kgAntagonized centrally administered U50,488, indicating blood-brain barrier penetration.[6]
Cocaine-Induced Reinstatement of CPPThis compound--Prevents cocaine-induced reinstatement of cocaine seeking behavior.[6][7]
Stress-Induced Reinstatement of CPP[D-Trp]this compoundOral (p.o.)30 and 60 mg/kgPrevented stress-induced reinstatement of extinguished cocaine CPP.[1][8]
KOR Agonist (U50,488)-Induced Diuresis[D-Trp]this compoundOral (p.o.)3 mg/kgReturned urine output to baseline values.[8]

CPP: Conditioned Place Preference

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors.

Methodology:

  • Membrane Preparation: Use Chinese Hamster Ovary (CHO) cell membranes expressing the human KOR, MOR, or DOR.[1]

  • Radioligand: Utilize a high-affinity radioligand for each receptor (e.g., [³H]U69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate approximately 10 µg of cell membrane protein with the radioligand and varying concentrations of this compound in the assay buffer.[1]

  • Incubation Conditions: Incubate for 90 minutes at 22°C.[1]

  • Termination: Terminate the assay by rapid filtration under vacuum through glass fiber filters.[1]

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines the functional activity (agonist or antagonist) of this compound at the opioid receptors.

Methodology:

  • Membrane Preparation: Use cell membranes from CHO cells expressing the opioid receptor of interest.

  • Assay Buffer: Prepare a buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.

  • Incubation: Incubate the membranes with varying concentrations of this compound in the presence or absence of a known opioid agonist.

  • Incubation Conditions: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration.

  • Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis:

    • Agonist activity is indicated by an increase in [³⁵S]GTPγS binding.

    • Antagonist activity is determined by the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Assays

1. 55°C Warm-Water Tail-Withdrawal Assay for Antinociception

This assay assesses the analgesic (antinociceptive) effects of this compound.

Methodology:

  • Animals: Use male C57BL/6J mice.[6]

  • Compound Administration: Dissolve this compound in a vehicle of ethanol, Tween 80, and saline (1:1:8).[6] Administer the compound orally (p.o.).

  • Acclimation: Acclimate the mice to the testing room and restraining devices.

  • Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal portion of the tail in a 55°C water bath. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Testing: After compound administration, measure the tail-withdrawal latency at various time points (e.g., 20, 40, 60 minutes).[6][7]

  • Data Analysis: Convert the latency to percent maximum possible effect (%MPE) or % antinociception.

2. Conditioned Place Preference (CPP) for Relapse Behavior

This model evaluates the ability of this compound to prevent stress- or drug-induced reinstatement of cocaine-seeking behavior.

Methodology:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Pre-conditioning (Baseline): Allow mice to freely explore the apparatus and record the time spent in each chamber to determine initial preference.

  • Conditioning:

    • On conditioning days, administer cocaine and confine the mouse to one of the conditioning chambers.

    • On alternate days, administer saline and confine the mouse to the other chamber. This phase typically lasts for several days.

  • Post-conditioning (Preference Test): After conditioning, allow the mice to freely explore the apparatus and measure the time spent in the cocaine-paired chamber. A significant increase in time indicates successful conditioning.

  • Extinction: Repeatedly place the mice in the apparatus without any drug administration until the preference for the cocaine-paired chamber is extinguished.

  • Reinstatement:

    • Stress-induced: Expose the mice to a stressor (e.g., forced swim).[8]

    • Drug-induced: Administer a priming dose of cocaine.[6]

  • Treatment: Administer this compound or its analogs prior to the reinstatement trigger.

  • Reinstatement Test: Place the mice back in the CPP apparatus and measure the time spent in the cocaine-paired chamber.

  • Data Analysis: A significant reduction in the time spent in the cocaine-paired chamber in the this compound treated group compared to the vehicle group indicates prevention of reinstatement.

Visualizations

G cluster_0 Opioid Receptor Signaling cluster_1 This compound Mechanism of Action KOR Kappa Opioid Receptor (KOR) Gi Gi/o Protein KOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels Gi->Ca_channel Inhibition K_channel GIRK Channels Gi->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP CJ15208 This compound CJ15208->KOR Antagonism U50488 KOR Agonist (e.g., U50,488) U50488->KOR Agonism

Caption: this compound acts as a KOR antagonist, blocking agonist-induced signaling.

G cluster_workflow Conditioned Place Preference (CPP) Experimental Workflow start Start: Naive Mice pre_test Pre-conditioning Test (Baseline Preference) start->pre_test conditioning Conditioning Phase (Cocaine vs. Saline) pre_test->conditioning post_test Post-conditioning Test (Establish Preference) conditioning->post_test extinction Extinction Phase (Repeated exposure to apparatus) post_test->extinction treatment Treatment (Vehicle or this compound) extinction->treatment reinstatement Reinstatement Trigger (Stress or Cocaine Prime) final_test Reinstatement Test reinstatement->final_test treatment->reinstatement end End: Data Analysis final_test->end

Caption: Workflow for assessing this compound's effect on cocaine-seeking behavior.

References

Troubleshooting & Optimization

Technical Support Center: CJ-15208 Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the κ-opioid receptor antagonist CJ-15208, proper handling and preparation are crucial for experimental success. This guide provides detailed information on the solubility of this compound and standardized protocols for vehicle preparation, presented in a clear question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a macrocyclic tetrapeptide and is considered a hydrophobic compound.[1][2][3] As such, it has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS) alone. Organic solvents are typically required for initial dissolution.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic peptides like this compound to create a stock solution.[4] For some in vivo preparations, ethanol (B145695) is used as a primary solvent in combination with other reagents.[5]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in 100% DMSO. It is advisable to start with a small amount of solvent and vortex or sonicate briefly to aid dissolution. Once fully dissolved, this stock solution can be stored at -20°C or -80°C for future use. For in vivo studies, a fresh preparation is often recommended.[5]

Q4: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, dilute the stock solution slowly while vortexing the aqueous buffer. If precipitation still occurs, gentle warming (to approximately 37°C) and sonication may help redissolve the compound. It is also important to ensure the final concentration of the compound in the aqueous buffer does not exceed its solubility limit.

Q5: What are the recommended vehicle compositions for in vivo studies?

A5: Several vehicle formulations have been successfully used for the in vivo administration of this compound and its analogs. The choice of vehicle depends on the route of administration. Common formulations are detailed in the tables below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to weigh. The compound may be hygroscopic or have electrostatic properties.It is recommended to dissolve the entire contents of the vial directly in an appropriate solvent to create a stock solution of a known concentration.
Compound precipitates out of solution during storage. The storage solvent may not be optimal, or the concentration may be too high. The solution may have absorbed moisture, reducing solubility.Store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Inconsistent experimental results. Improper dissolution or precipitation of the compound leading to inaccurate dosing. Degradation of the compound.Always ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment, especially for aqueous dilutions. Visually inspect for any precipitation before use.
Vehicle control shows unexpected effects. The vehicle itself may have biological effects, especially at higher concentrations of organic solvents or surfactants.Run a vehicle-only control group in all experiments. Keep the concentration of solvents like DMSO and ethanol as low as possible in the final formulation. For in vitro cell-based assays, the final DMSO concentration should typically be below 0.5%.

Quantitative Data on Vehicle Preparations

The following tables summarize vehicle compositions used in published studies for different routes of administration.

Table 1: In Vivo Vehicle for Oral (p.o.) and Subcutaneous (s.c.) Administration

ComponentProportionNotes
Ethanol1 partUsed for initial dissolution.
Tween 801 partA surfactant to aid in creating a stable emulsion.
Sterile Saline (0.9%)8 partsThe aqueous phase. Should be warmed to ~40°C before adding to the ethanol/Tween 80 mixture.[5]

Table 2: In Vivo Vehicle for Oral (p.o.) Administration of Analogs

ComponentProportionNotes
DMSO10%Initial solvent.
Solutol HS 1510%A non-ionic solubilizer and emulsifier.
Saline80%The aqueous phase.

Table 3: In Vivo Vehicle for Intracerebroventricular (i.c.v.) Administration

ComponentProportionNotes
DMSO50%Used to dissolve the peptide.
Sterile Saline50%Diluent.[1]

Experimental Protocols

Protocol 1: Preparation of 1:1:8 Vehicle for Oral or Subcutaneous Administration [5]

  • Weigh the required amount of this compound.

  • Dissolve the this compound in the calculated volume of ethanol.

  • Add an equal volume of Tween 80 to the ethanol solution and mix thoroughly.

  • Warm the sterile saline (8 parts) to approximately 40°C.

  • Slowly add the warm saline to the ethanol/Tween 80 mixture while vortexing to form a stable emulsion.

  • Administer the freshly prepared vehicle to the animals.

Protocol 2: Preparation of 10% DMSO/10% Solutol/80% Saline Vehicle for Oral Administration

  • Dissolve this compound in DMSO to create a concentrated stock.

  • In a separate tube, mix the required volume of the DMSO stock with Solutol HS 15.

  • Add the saline to the DMSO/Solutol mixture gradually while mixing to achieve the final desired concentration.

Protocol 3: Preparation of 50% DMSO Vehicle for Intracerebroventricular Administration [1]

  • Dissolve this compound in 100% DMSO to make a stock solution (e.g., 2x the final desired concentration).

  • Dilute the DMSO stock solution 1:1 with sterile saline to achieve the final desired concentration in 50% DMSO.

Visualized Workflow

G cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution cluster_stock Stock Solution cluster_vehicle Final Vehicle Preparation start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve stock Concentrated Stock (e.g., in 100% DMSO) dissolve->stock Store at -20°C to -80°C invitro In Vitro Working Solution (Dilute in media, <0.5% DMSO) stock->invitro Cell-based Assays invivo_oral_sc Oral/SC Vehicle (e.g., 1:1:8 EtOH:Tween:Saline) stock->invivo_oral_sc Systemic Administration invivo_icv ICV Vehicle (e.g., 50% DMSO in Saline) stock->invivo_icv Central Administration

Workflow for this compound Solution Preparation.

References

Technical Support Center: CJ-15208 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the kappa-opioid receptor (KOR) antagonist, CJ-15208, and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue: Low Yield or Failure in Peptide Cyclization

  • Question: We are experiencing very low yields during the final cyclization step of our this compound synthesis. What could be the cause?

  • Answer: The sequence of the linear peptide precursor significantly influences the success of the cyclization reaction. Not all linear sequences will yield the desired cyclic tetrapeptide in high yield, and some may result in little to no product. It is recommended to explore different linear sequences for cyclization. Molecular modeling of the linear precursors can also help in selecting a sequence that is pre-organized for cyclization, potentially improving yields.[1]

Issue: Inconsistent or Unexpected In Vivo Results

  • Question: Our in vivo experiments with this compound are showing inconsistent results, sometimes appearing to have agonist effects. Why might this be happening?

  • Answer: The stereochemistry of the Tryptophan (Trp) residue in this compound is critical for its activity. The natural product contains an L-Trp, which has been shown to be a mixed agonist/antagonist in vivo. In contrast, the unnatural D-Trp isomer primarily exhibits kappa-opioid receptor antagonism. For experiments focused on KOR antagonism, it is crucial to use the D-Trp isomer of this compound to avoid confounding agonist effects.[2]

Issue: Poor Solubility of this compound or its Analogs

  • Question: We are having difficulty dissolving this compound for our in vivo studies. What is the recommended vehicle?

  • Answer: While some studies report that [D-Trp]CJ-15,208 does not present solubility issues at certain oral doses[3], a commonly used and effective vehicle for administration in mice consists of a 1:1:8 ratio of ethanol, Tween 80, and warm (40 °C) sterile saline (0.9%).[4] The compound should be dissolved daily before administration.

Issue: Difficulty in Replicating Antagonism of Centrally Administered KOR Agonists

  • Question: We are trying to demonstrate that orally administered this compound can antagonize a centrally administered KOR agonist, but our results are not significant. What experimental parameters are important?

  • Answer: Several factors can influence the outcome of this type of experiment. Ensure that you are using an appropriate dose of this compound and the KOR agonist. The timing of administration is also critical. For example, a pretreatment time of 2.5 hours with [D-Trp]CJ-15,208 analogs has been shown to be effective in preventing U50,488-induced antinociception.[5] It is also important to confirm that the this compound being used is the correct isomer (D-Trp) for antagonist activity.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action for this compound? this compound is a macrocyclic peptide that acts as a kappa-opioid receptor (KOR) antagonist.[1][4] It has been shown to antagonize the effects of KOR agonists both in vitro and in vivo.[1][2]

  • Which isomer of this compound should I use for my experiments? The choice of isomer depends on the desired effect. The L-Trp isomer, which is consistent with the natural product, has demonstrated mixed agonist/antagonist activity in vivo. The D-Trp isomer, on the other hand, exhibits more selective KOR antagonist activity and is recommended for studies investigating the therapeutic potential of KOR antagonism, such as in preventing the reinstatement of drug-seeking behavior.[2]

  • What are some common in vivo assays used to evaluate the activity of this compound? Commonly used in vivo assays include the 55 °C warm-water tail-withdrawal (WWTW) assay to assess antinociception and KOR antagonism[3][5], and the conditioned place preference (CPP) assay to evaluate the prevention of cocaine- or stress-induced reinstatement of extinguished drug-seeking behavior.[4][6]

  • Does orally administered this compound cross the blood-brain barrier? Yes, studies have shown that orally administered this compound can antagonize a centrally administered KOR selective agonist, providing strong evidence that it crosses the blood-brain barrier to reach KORs in the central nervous system.[4]

Quantitative Data Summary

Compound/AnalogAssayIC50 (nM ± SEM)NotesReference
CJ-15,208 (natural product)KOR Binding47Preferentially binds to KOR.[1]
[D-Trp]CJ-15,208 Analog 3KOR Antagonism (cAMP)10 ± 2.8Antagonism of a 10 nM concentration of U50,488.[5]
[D-Trp]CJ-15,208 Analog 6KOR Antagonism (cAMP)65 ± 2.8% inhibition at 10 µM[5]
[D-Trp]CJ-15,208 Analog 9KOR Antagonism (cAMP)14 ± 1.5Antagonism of a 10 nM concentration of U50,488.[5]
[D-Trp]CJ-15,208 Analog 14KOR Antagonism (cAMP)Not determined[5]

Experimental Protocols

Warm-Water Tail-Withdrawal (WWTW) Assay for KOR Antagonism

  • Animal Model: Adult male C57BL/6J mice are typically used.[2]

  • Baseline Measurement: Determine the baseline tail-withdrawal latency by immersing the distal third of the mouse's tail in a 55 °C water bath. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the [D-Trp]CJ-15,208 analog, typically via oral (p.o.) or intracerebroventricular (i.c.v.) injection.[3]

  • Pretreatment Period: Allow for a pretreatment period (e.g., 2.5 hours after p.o. administration) for the antagonist to take effect.[5]

  • KOR Agonist Administration: Administer a KOR selective agonist, such as U50,488 (e.g., 10 mg/kg, i.p.).[3]

  • Post-Agonist Measurement: At a specified time after agonist administration (e.g., 30 minutes), re-measure the tail-withdrawal latency.

  • Data Analysis: Antagonism is demonstrated by a reduction in the antinociceptive effect of the KOR agonist in the presence of the CJ-15,208 analog. Data is often expressed as percent antinociception.

Visualizations

CJ15208_Signaling_Pathway cluster_stress Stress / Drug Cues cluster_neuron Neuron cluster_behavior Behavioral Outcome Stress Stress Dynorphin Dynorphin Stress->Dynorphin releases KOR Kappa Opioid Receptor (KOR) Downstream_Signaling Downstream Signaling (e.g., p38 MAPK) KOR->Downstream_Signaling initiates Dynorphin->KOR activates Relapse Drug-Seeking Behavior (Relapse) Downstream_Signaling->Relapse promotes CJ15208 This compound (Antagonist) CJ15208->KOR blocks

Caption: this compound blocks KOR activation, preventing relapse.

References

Technical Support Center: Optimizing CJ-15208 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CJ-15208 and its analogs in behavioral studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in behavioral studies?

A1: this compound, particularly its [D-Trp] isomer, functions as a selective kappa opioid receptor (KOR) antagonist.[1] In behavioral paradigms, it is often used to investigate the role of the KOR system in stress, addiction, and mood disorders.[2] By blocking the KOR, [D-Trp]this compound can prevent the effects of endogenous KOR agonists like dynorphin, which are often released under stressful conditions.[2][3]

Q2: What is a typical effective oral dosage range for [D-Trp]this compound in mice?

A2: For studies investigating the prevention of stress-induced reinstatement of cocaine-seeking behavior in mice, oral (p.o.) doses of 30 mg/kg and 60 mg/kg have been shown to be effective.[4] Some analogs of [D-Trp]this compound have demonstrated efficacy at lower doses, such as 10 mg/kg and 30 mg/kg.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.

Q3: How should I prepare this compound for oral administration?

A3: A common vehicle for oral administration of this compound and its analogs is a mixture of ethanol (B145695), Tween 80, and saline.[7] For example, a 1:1:8 ratio of ethanol:Tween 80:saline has been used.[7] It is recommended to dissolve the compound in ethanol and Tween 80 first, and then add warm saline.[7] Solutions should be prepared fresh daily.[8]

Q4: What is the expected duration of action for [D-Trp]this compound?

A4: [D-Trp]this compound is considered a short-acting KOR antagonist.[9] Significant KOR antagonism has been observed to last for at least 2.5 hours but less than 6 hours after a single oral dose of an analog.[5] The duration of action can be dose-dependent.[7]

Q5: Can this compound be administered via other routes?

A5: Yes, intracerebroventricular (i.c.v.) administration has been used in several studies to directly assess its effects on the central nervous system.[9] For i.c.v. injections, this compound has been dissolved in a vehicle of 50% DMSO and 50% saline.[1][8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable antagonist effect of this compound Inadequate dosage.Perform a dose-response study with a wider range of doses (e.g., logarithmic scale: 10, 30, 100 mg/kg) to identify an effective dose.
Poor bioavailability or rapid metabolism.While [D-Trp]this compound is orally bioavailable, its analogs can have varying metabolic stability.[1] Consider a different route of administration (e.g., intraperitoneal, subcutaneous) or evaluate the pharmacokinetic profile of your specific analog.
Issues with compound integrity.Ensure the compound has been stored correctly and prepare fresh solutions for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.[10]
Unexpected behavioral side effects (e.g., sedation, motor impairment) Off-target effects at higher doses.Reduce the dose of this compound. Conduct control experiments, such as locomotor activity tests (e.g., open field, rotarod), to assess for non-specific motor effects at your chosen dose.[7]
Vehicle-induced effects.Always include a vehicle-only control group to ensure the observed effects are due to the compound and not the administration vehicle.
High variability in behavioral data Environmental factors.Maintain consistent environmental conditions (e.g., lighting, noise levels, time of day for testing).[11] Handle animals consistently to minimize stress.[12]
Animal-related factors.Consider the strain, sex, and age of the animals, as these can influence behavioral responses.[13] House animals consistently (e.g., group vs. single housing) as this can impact behavior.[9]
Difficulty replicating published findings Differences in experimental protocols.Ensure your experimental protocol, including apparatus, timing of injections, and behavioral scoring, closely matches the cited literature. Even small variations can lead to different outcomes.[14]
Animal supplier differences.Animals from different vendors can exhibit different behavioral phenotypes. If possible, use animals from the same source as the original study.

Quantitative Data Summary

Table 1: Effective Oral Dosages of [D-Trp]this compound and Analogs in Mice

CompoundBehavioral AssayEffective Oral Dose (mg/kg)Reference
[D-Trp]this compoundPrevention of stress-induced reinstatement of cocaine CPP30, 60[4]
[D-Phe4]CJ-15,208 (analog)Prevention of stress-induced reinstatement of cocaine CPP10, 30[5][6]
[D-Trp(formamide)]CJ-15,208 (analog)Prevention of stress-induced reinstatement of cocaine CPP30[5][6]
This compoundAntagonism of peripherally administered U50,4883, 10[7]
This compoundAntagonism of centrally administered U50,48830, 60[7]

Experimental Protocols

Conditioned Place Preference (CPP) for Assessing Prevention of Reinstatement

This protocol is adapted from studies investigating the effect of [D-Trp]this compound on stress-induced reinstatement of cocaine-seeking behavior.[4][5]

1. Apparatus: A standard three-chamber CPP apparatus is used. The two outer chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures), while the center chamber is neutral.

2. Phases of the Experiment:

  • Pre-Conditioning (Baseline Preference): On Day 1, allow each mouse to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug-pairing days, administer cocaine (e.g., 10 mg/kg, s.c.) and immediately confine the mouse to one of the outer chambers for a set duration (e.g., 30 minutes).

    • On vehicle-pairing days, administer saline and confine the mouse to the opposite outer chamber for the same duration. The order of cocaine and saline pairings should be counterbalanced across animals.

  • Post-Conditioning (Preference Test): The day after the last conditioning session, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-30 minutes. Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates successful conditioning.

  • Extinction: For several consecutive days, place the mice in the CPP apparatus and allow them to explore all chambers without any drug administration. This is done until the preference for the drug-paired chamber is no longer statistically significant.

  • Reinstatement Test:

    • Administer the stressor (e.g., forced swim stress).

    • To test the effect of this compound, administer the desired oral dose of the compound (e.g., 30 or 60 mg/kg) a specific time before the stressor (e.g., 90 minutes).[5]

    • After the stressor, place the mouse back in the central chamber of the CPP apparatus and record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber in the control group indicates reinstatement. A lack of this increase in the this compound-treated group suggests the compound blocked reinstatement.

Warm-Water Tail-Withdrawal Assay for Antinociception

This assay is used to assess the analgesic or antagonist effects of compounds on thermal pain perception.[1][15]

1. Apparatus: A water bath maintained at a constant temperature (e.g., 52°C or 55°C) and a stopwatch.[16]

2. Procedure:

  • Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail into the warm water. Start the stopwatch immediately. Stop the watch as soon as the mouse flicks or withdraws its tail. This is the baseline tail-withdrawal latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[16]

  • Drug Administration: Administer this compound or a control substance via the desired route (e.g., p.o., i.c.v.).

  • Post-Drug Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-withdrawal test to determine the post-drug latency.[17]

  • Data Analysis: An increase in tail-withdrawal latency compared to baseline indicates an antinociceptive (analgesic) effect. To test for antagonist activity, a KOR agonist (e.g., U50,488) is administered after this compound pretreatment. A reduction in the agonist-induced increase in latency indicates KOR antagonism.

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates MAPK MAPK Cascade (p38, JNK) KOR->MAPK Activates CJ15208 This compound ([D-Trp] isomer) CJ15208->KOR Antagonizes Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Aversion Aversion/Dysphoria MAPK->Aversion

Caption: KOR signaling pathway and the antagonistic action of this compound.

CPP_Workflow cluster_phases Conditioned Place Preference (CPP) Experimental Workflow cluster_treatments Treatments on Reinstatement Day PreConditioning Day 1: Pre-Conditioning (Baseline Preference Test) Conditioning Days 2-9: Conditioning (Cocaine vs. Saline Pairings) PreConditioning->Conditioning Establish Baseline PostConditioning Day 10: Post-Conditioning (Preference Test) Conditioning->PostConditioning Assess Preference Extinction Days 11-17: Extinction (Daily Exposure to Apparatus) PostConditioning->Extinction Extinguish Preference Reinstatement Day 18: Reinstatement Test (Drug/Stress + this compound Pretreatment) Extinction->Reinstatement Test Reinstatement CJ15208_Admin Administer this compound (e.g., 30 mg/kg, p.o.) Reinstatement->CJ15208_Admin Stressor Apply Stressor (e.g., Forced Swim) CJ15208_Admin->Stressor 90 min prior

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

References

Technical Support Center: CJ-15208 Metabolic Stability in Mouse Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of the macrocyclic peptide CJ-15208 in mouse liver microsomes.

Executive Summary

Data Presentation

Researchers can use the following table to summarize quantitative data obtained from their experiments.

CompoundConcentration (µM)Microsomal Protein (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compoundUser InputUser InputUser InputUser Input
Control (e.g., Testosterone)User InputUser InputUser InputUser Input

Experimental Protocols

A detailed methodology for a typical in vitro metabolic stability assay using mouse liver microsomes is provided below.

Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of this compound in mouse liver microsomes.

Materials:

  • This compound

  • Pooled mouse liver microsomes (MLMs)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compound with known metabolic stability (e.g., testosterone, midazolam)

  • Acetonitrile (B52724) (ice-cold) or other suitable quenching solvent

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

    • Thaw the mouse liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension and this compound (at the desired final concentration, e.g., 1 µM) at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard. The 0-minute time point is crucial and is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • After quenching the reaction, centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 20 minutes at 4°C).

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Visualizations

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis cluster_data Data Analysis prep_cj15208 Prepare this compound Stock Solution pre_warm Pre-warm this compound & MLMs at 37°C prep_cj15208->pre_warm prep_mlm Prepare Mouse Liver Microsome Suspension prep_mlm->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate terminate Terminate Reaction at Time Points with Cold Acetonitrile + IS incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for determining the metabolic stability of this compound in mouse liver microsomes.

Troubleshooting Logic Diagram

troubleshooting cluster_rapid Rapid Degradation cluster_inconsistent Inconsistent Results start Problem Observed rapid_degradation This compound degrades too quickly start->rapid_degradation inconsistent_results High variability between replicates/assays start->inconsistent_results check_protein High microsomal protein concentration? rapid_degradation->check_protein check_nadph NADPH-dependent metabolism? rapid_degradation->check_nadph check_stability Chemical instability? rapid_degradation->check_stability solution_protein Titrate protein concentration lower check_protein->solution_protein Yes solution_nadph Run control without NADPH check_nadph->solution_nadph Yes solution_stability Run control with heat-inactivated microsomes check_stability->solution_stability Yes check_pipetting Pipetting errors? inconsistent_results->check_pipetting check_timing Inconsistent timing? inconsistent_results->check_timing check_microsomes Microsome quality/handling? inconsistent_results->check_microsomes solution_pipetting Calibrate pipettes; Use reverse pipetting for viscous solutions check_pipetting->solution_pipetting Possible solution_timing Use multichannel pipette for termination; Stagger start times check_timing->solution_timing Possible solution_microsomes Thaw quickly, keep on ice; Use consistent lot check_microsomes->solution_microsomes Possible

Caption: A logical guide for troubleshooting common issues in microsomal stability assays.

Troubleshooting Guide

Q1: I am observing very rapid degradation of this compound, and the half-life is too short to measure accurately. What should I do?

A1: Rapid degradation can be due to several factors. Consider the following troubleshooting steps:

  • Reduce Microsomal Protein Concentration: High concentrations of metabolic enzymes will lead to faster compound turnover. Try reducing the microsomal protein concentration (e.g., to 0.25 mg/mL or lower) to slow down the reaction rate.[2]

  • Shorten Incubation Times: If the compound is rapidly metabolized, use shorter incubation time points (e.g., 0, 1, 2, 5, and 10 minutes).

  • Confirm NADPH-Dependence: To confirm that the degradation is due to CYP-mediated metabolism, run a control experiment without the NADPH regenerating system. If the compound is stable in the absence of NADPH, it confirms the involvement of Phase I enzymes.[2]

  • Check for Non-Enzymatic Degradation: The compound might be chemically unstable in the assay buffer at 37°C. To test this, run a control incubation with heat-inactivated microsomes or in the buffer alone.[2]

Q2: My results for this compound metabolic stability are inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results can stem from various sources. Here are some common causes and solutions:

  • Microsome Handling: Ensure that the frozen mouse liver microsomes are thawed quickly at 37°C and immediately placed on ice. Avoid repeated freeze-thaw cycles. Use a consistent lot of microsomes for a series of related experiments to minimize lot-to-lot variability.[2]

  • Pipetting Accuracy: Inaccurate pipetting of the compound, microsomes, or cofactors can lead to significant errors. Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions like the microsome suspension.

  • Precise Timing: The timing of starting and stopping the reactions is critical, especially for compounds with moderate to high turnover. Use a multichannel pipette to add the stop solution to ensure all reactions in a row are terminated at the correct time point. Staggering the start of incubations can also help ensure accurate timing for each well.[2]

  • Sub-optimal Cofactor Concentration: Ensure the NADPH regenerating system is freshly prepared and used at the recommended concentration (typically around 1 mM).

Q3: The amount of this compound does not seem to decrease over the course of the incubation. What could be the reason?

A3: A lack of degradation could indicate several possibilities:

  • Low Intrinsic Clearance: this compound, particularly L-amino acid-containing analogs, may be inherently stable to metabolism by mouse liver microsomal enzymes.[1]

  • Inactive Microsomes: The metabolic activity of the microsomes may be compromised. Always include a positive control compound with a known metabolic rate (e.g., testosterone, midazolam) to verify the activity of your microsome batch.

  • Missing Cofactors: Ensure that the NADPH regenerating system was added to the reaction mixture. Without NADPH, most CYP450 enzymes will not be active.

  • Analytical Issues: There might be an issue with the LC-MS/MS method. Check for signal saturation or matrix effects that could interfere with accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the metabolic stability of this compound in mouse liver microsomes?

A1: Studying the metabolic stability of this compound in mouse liver microsomes is a critical early step in drug discovery.[3] It helps to predict the in vivo hepatic clearance of the compound, which is a key determinant of its oral bioavailability and dosing regimen.[4] Since mouse models are often used for in vivo efficacy and safety studies, understanding the compound's metabolic fate in this species is essential for translating preclinical findings.

Q2: What are the primary metabolic pathways for macrocyclic peptides like this compound in liver microsomes?

A2: Macrocyclic peptides are generally stable against proteolytic degradation in blood but are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[1] This is considered Phase I metabolism.

Q3: What do the terms half-life (t½) and intrinsic clearance (CLint) signify?

A3:

  • Half-life (t½): This is the time it takes for the concentration of the compound to be reduced by half. A shorter half-life indicates faster metabolism.

  • Intrinsic Clearance (CLint): This is a measure of the intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of liver microsomal matrix cleared of the drug per unit time per unit of microsomal protein (e.g., µL/min/mg protein). A higher CLint value corresponds to a faster rate of metabolism.

Q4: Can I use liver S9 fraction or hepatocytes instead of microsomes?

A4: Yes, these are alternative in vitro systems.

  • Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I (e.g., oxidation) and some Phase II (e.g., conjugation) metabolic reactions.

  • Hepatocytes (liver cells): Provide a more comprehensive picture of liver metabolism as they contain the full complement of metabolic enzymes and cofactors, as well as transporters. They are often used for compounds that show low turnover in microsomes or to investigate the role of transporters and Phase II metabolism.[3]

Q5: How can I improve the metabolic stability of this compound?

A5: Improving metabolic stability often involves medicinal chemistry efforts to modify the peptide's structure. For this compound and its analogs, it has been shown that the stereochemistry of the amino acids plays a crucial role. Replacing rapidly metabolized D-amino acids with more stable L-amino acids could be a viable strategy.[1] Other strategies for peptides include N-methylation of the amide bonds or introducing other modifications to block sites of metabolism.

References

potential off-target effects of CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJ-15208. The information below is designed to help address specific issues that may be encountered during experimentation, with a focus on understanding the compound's selectivity and potential for effects not mediated by the kappa opioid receptor (KOR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cyclic tetrapeptide that functions as a selective kappa opioid receptor (KOR) antagonist.[1] It was originally isolated from the fungus Ctenomyces serratus.[1] In preclinical studies, it has been shown to block the effects of KOR agonists both in vitro and in vivo.[1][2] The D-Trp isomer of this compound, in particular, exhibits short-acting KOR antagonism and is being investigated for its potential in treating substance use disorders.[2][3][4]

Q2: What is the opioid receptor selectivity profile of this compound?

This compound demonstrates selectivity for the kappa opioid receptor over the mu and delta opioid receptors. The table below summarizes the binding affinities (IC50 values) reported in the literature.

ReceptorIC50 (nM)
Kappa Opioid Receptor (KOR)47
Mu Opioid Receptor (MOR)260
Delta Opioid Receptor (DOR)2,600
Data from Saito et al., 2002[1]

Q3: I am observing some agonist activity in my experiments. Is this an off-target effect?

While the D-Trp isomer of this compound is primarily a KOR antagonist, the L-Trp isomer has been shown to exhibit mixed agonist/antagonist properties, producing antinociceptive effects in vivo.[2] It is crucial to confirm the specific isomer you are using. The natural product is the L-Trp isomer.[2] If you are using the L-Trp isomer, some level of agonist activity is expected. If you are using the D-Trp isomer, significant agonist activity would be unexpected and may warrant further investigation into your experimental conditions.

Q4: Can this compound cross the blood-brain barrier?

Yes, studies have shown that orally administered this compound can antagonize the effects of a centrally administered KOR agonist.[3][5][6] This provides strong evidence that this compound crosses the blood-brain barrier to exert its effects on the central nervous system.[3][5][6]

Q5: Are there any known non-opioid receptor off-target effects?

The currently available literature primarily focuses on the opioid receptor pharmacology of this compound and its analogs. While comprehensive off-target screening data against a broad panel of other receptors and enzymes is not extensively published, one study noted that the antinociceptive effects of some related cyclic tetrapeptides are blocked by the non-selective opioid antagonist naloxone, suggesting the observed in vivo activity is mediated through opioid receptors.[7] Further investigation into potential non-opioid receptor interactions is an active area of research.

Troubleshooting Guide

Issue: Unexpected or inconsistent results in vivo.

  • Possible Cause 1: Isomer Confusion. The L-Trp and D-Trp isomers of this compound have distinct pharmacological profiles. The L-Trp isomer has mixed agonist/antagonist activity, while the D-Trp isomer is primarily an antagonist.[2]

    • Solution: Verify the stereochemistry of the tryptophan residue in the this compound you are using.

  • Possible Cause 2: Dosing and Administration Route. The pharmacokinetics and resulting in vivo activity can vary significantly with the dose and route of administration (e.g., oral vs. intracerebroventricular).

    • Solution: Refer to the detailed experimental protocols below for established dosing and administration routes. Ensure accurate vehicle preparation and administration.

  • Possible Cause 3: Confounding Agonist Effects. For isomers with agonist activity, the timing of administration relative to a KOR agonist challenge is critical.

    • Solution: To study the antagonist effects, pre-treatment with this compound for a sufficient duration (e.g., 2-3 hours) is recommended to allow its own agonist effects to subside before administering a KOR agonist.[3]

Issue: Lack of KOR antagonist activity in our assay.

  • Possible Cause 1: Inadequate Dose. The dose of this compound may be insufficient to competitively antagonize the KOR agonist used in your specific assay.

    • Solution: Perform a dose-response curve for this compound in your assay to determine the optimal concentration for KOR antagonism.

  • Possible Cause 2: Assay System Specificity. The observed effects may be dependent on the specific KOR agonist and experimental model being used.

    • Solution: Use a well-characterized KOR agonist, such as U50,488, as a positive control for KOR-mediated effects.[3]

Key Experimental Protocols

1. In Vivo KOR Antagonism (Warm-Water Tail-Withdrawal Assay)

  • Objective: To assess the ability of this compound to antagonize the antinociceptive effects of a KOR agonist in mice.

  • Methodology:

    • Administer this compound via the desired route (e.g., orally or subcutaneously).

    • After a pre-treatment period (e.g., 2-3 hours), administer a KOR agonist such as U50,488 (e.g., 10 mg/kg, i.p.).

    • At a set time after agonist administration (e.g., 20 minutes), measure the tail-withdrawal latency in a 55°C water bath.

    • A 15-second cut-off is typically used to prevent tissue damage.[2]

    • Antinociception is calculated as: % Antinociception = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Expected Outcome: Effective KOR antagonism will result in a reduction of the antinociceptive effect of the KOR agonist, bringing the tail-withdrawal latency closer to baseline.[3]

2. In Vitro KOR Antagonism (Electrically-Stimulated Rabbit Vas Deferens Assay)

  • Objective: To measure the functional KOR antagonist activity of this compound.

  • Methodology:

    • Isolate rabbit vas deferens tissue and mount it in an organ bath.

    • Induce twitch responses through electrical stimulation.

    • Apply a KOR agonist (e.g., asimadoline) to suppress the twitch response.

    • Add increasing concentrations of this compound to the bath.

    • Measure the recovery of the twitch response.

  • Expected Outcome: As a KOR antagonist, this compound is expected to reverse the suppression of the twitch response caused by the KOR agonist in a dose-dependent manner.[1]

Visualizations

KOR_Antagonism_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates CJ15208 This compound (Antagonist) CJ15208->KOR Blocks cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Caption: KOR antagonism signaling pathway.

Experimental_Workflow start Start: In Vivo Experiment pretreatment Pre-treat with Vehicle or this compound start->pretreatment agonist Administer KOR Agonist (e.g., U50,488) pretreatment->agonist assay Perform Behavioral Assay (e.g., Tail-Withdrawal) agonist->assay data Measure & Analyze Data (% Antinociception) assay->data end Conclusion: Assess KOR Antagonism data->end

Caption: Workflow for in vivo KOR antagonism assay.

Troubleshooting_Logic start Unexpected Experimental Result Observed check_isomer Is the correct isomer being used? start->check_isomer check_dose Is the dose and route appropriate? check_isomer->check_dose Yes on_target Likely On-Target Effect (e.g., agonist properties of L-Trp) check_isomer->on_target No check_controls Are positive/negative controls behaving as expected? check_dose->check_controls Yes experimental_issue Likely Experimental Issue (e.g., dosing, protocol) check_dose->experimental_issue No check_controls->experimental_issue No potential_off_target Potential Off-Target Effect Requires Further Investigation check_controls->potential_off_target Yes

Caption: Troubleshooting unexpected experimental results.

References

Interpreting Unexpected Results with CJ-15208: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with the kappa-opioid receptor (KOR) ligand, CJ-15208, and its analogs.

Frequently Asked Questions (FAQs)

Q1: We observe agonist activity in our in vivo model with this compound, but our in vitro GTPγS assay shows no agonist activity. Is this expected?

A1: Yes, this is a documented phenomenon for this compound and its analogs. Studies have shown that while these compounds may not exhibit agonist activity in in vitro GTPγS assays, they can display significant antinociceptive (agonist) activity in vivo.[1] This discrepancy suggests that the mechanism of action in vivo may be more complex and not fully recapitulated by the GTPγS assay alone. The parent peptide, this compound, and its analogs have all demonstrated in vivo antinociceptive activity that is blockable by the nonselective opioid antagonist naloxone, confirming opioid receptor involvement.[1]

Q2: Our results with the L-Trp isomer of this compound are showing a mixed agonist and antagonist profile. Is this a known characteristic?

A2: Yes, the L-Trp isomer of this compound has been reported to unexpectedly demonstrate mixed opioid agonist/antagonist activity in vivo.[2] The stereochemistry of the tryptophan residue is a critical determinant of the compound's pharmacological profile.[3] In contrast, the D-Trp isomer typically exhibits a more straightforward antagonist profile.[2] When working with this compound, it is crucial to know which isomer is being used.

Q3: We are seeing effects that don't seem to be mediated by the kappa-opioid receptor. Are off-target effects known for this compound or its analogs?

A3: While this compound is reported to preferentially bind to the kappa-opioid receptor (KOR), some unexpected activities have been noted that may suggest off-target effects or interactions with other receptors. For instance, certain analogs of this compound have surprisingly been found to antagonize the delta-opioid receptor (DOR) selective agonist SNC-80, despite having low affinity for DOR.[1] Additionally, for other opioid peptides, non-opioid mechanisms such as the inhibition of norepinephrine (B1679862) uptake have been suggested to contribute to their antinociceptive effects.[1] Therefore, it is plausible that this compound could have additional mechanisms of action.

Q4: We are not observing any effect of this compound in our cell-based assay. What are some general troubleshooting steps we can take?

A4: A lack of an observable effect in a cell-based assay can be due to several factors. Here are some general troubleshooting considerations:

  • Compound Integrity: Verify the purity, concentration, and stability of your this compound stock.

  • Cell Health: Ensure your cells are healthy, within an appropriate passage number, and free from contamination like mycoplasma.[4][5]

  • Target Expression: Confirm that your cell line expresses the kappa-opioid receptor at a sufficient level.

  • Assay Conditions: Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.[5][6]

  • Plate Selection: Use appropriate microplates for your assay type (e.g., black plates for fluorescence assays to reduce background).[6][7]

Troubleshooting Guide for Unexpected In Vivo vs. In Vitro Results

When encountering conflicting results between in vivo and in vitro assays with this compound, consider the following:

Observation Potential Cause Recommended Action
In vivo agonism, in vitro antagonism/no effectMetabolites of this compound may be active agonists.Perform metabolite profiling to identify and test active metabolites.
Different receptor conformations or signaling pathways in vivo.Utilize alternative in vitro assays that measure different signaling endpoints (e.g., β-arrestin recruitment).
Contribution of non-opioid mechanisms.Investigate other potential targets or pathways that may be modulated by this compound.
Unexpected DOR antagonismOff-target effects of the specific analog.Screen the compound against a panel of other receptors to determine its selectivity profile.
High variability in resultsIssues with experimental technique or assay setup.Review and optimize protocols for consistency. Ensure proper controls are included.[7]

Experimental Protocols

In Vitro GTPγS Binding Assay

This protocol is a generalized procedure for assessing G-protein activation by a ligand like this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human kappa-opioid receptor.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add cell membranes, varying concentrations of this compound or a known agonist/antagonist, and GDP.

  • Initiation: Initiate the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Wash the filters and measure the bound radioactivity using a scintillation counter.

In Vivo Warm-Water Tail-Withdrawal Assay

This protocol assesses the antinociceptive effects of this compound in mice.

  • Acclimation: Acclimate C57BL/6J mice to the testing room and handling procedures.

  • Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal portion of the tail in a 55°C water bath. A cut-off time of 15 seconds is used to prevent tissue damage.[3]

  • Compound Administration: Administer this compound via the desired route (e.g., intracerebroventricularly, orally).[2][3]

  • Post-Treatment Latency: Measure the tail-withdrawal latency at various time points after compound administration.

  • Data Analysis: Calculate the percent antinociception using the formula: % Antinociception = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.[3]

Visualizing Experimental Workflows and Signaling

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_interpretation Interpretation of Discrepancy a Cell Culture with KOR Expression b Membrane Preparation a->b c GTPγS Binding Assay b->c d Data: Agonist Activity? c->d i Unexpected Agonist Activity In Vivo d->i Discrepancy e Animal Model (e.g., mouse) f This compound Administration e->f g Warm-Water Tail-Withdrawal f->g h Data: Antinociception? g->h h->i Confirmation j Consider Metabolites i->j k Alternative Signaling Pathways i->k l Off-Target Effects i->l

Caption: Troubleshooting workflow for discrepant in vitro vs. in vivo results.

signaling_pathway cluster_opioid Known Opioid Receptor Signaling cluster_unexpected Potential Unexpected Mechanisms CJ15208 This compound KOR Kappa Opioid Receptor (KOR) CJ15208->KOR Other_Receptor Other Receptor (e.g., DOR) CJ15208->Other_Receptor Off-target interaction? NE_Uptake Norepinephrine Transporter CJ15208->NE_Uptake Inhibition? G_protein Gi/o Protein KOR->G_protein Antagonism (in vitro) Cellular_Response Observed Cellular Response KOR->Cellular_Response AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Metabolite Active Metabolite Metabolite->KOR Agonism? Other_Receptor->Cellular_Response NE_Uptake->Cellular_Response

Caption: Potential signaling pathways for this compound's unexpected effects.

References

Technical Support Center: CJ-15208 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo experiments with the kappa opioid receptor (KOR) ligand, CJ-15208, and its analog, [D-Trp]this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary in vivo effect of this compound and its D-Trp analog?

A1: this compound and its D-Trp stereoisomer, [D-Trp]this compound, are primarily characterized as short-acting kappa opioid receptor (KOR) antagonists.[1][2][3] They also exhibit some limited, short-duration KOR agonist activity, which manifests as antinociception.[1][3]

Q2: What is the duration of KOR antagonist action for [D-Trp]this compound after different routes of administration?

A2: The duration of KOR antagonism is dependent on the route of administration. Following subcutaneous (s.c.) administration in mice, the antagonist effects last for less than 12 hours.[1][3] After oral (p.o.) administration, the duration of antagonism is shorter, lasting less than 6 hours.[1][3]

Q3: My compound doesn't seem to be showing any effect. What could be the issue?

A3: Several factors could contribute to a lack of observed effect:

  • Vehicle Formulation: this compound and its analogs are hydrophobic. A common vehicle is a mixture of ethanol, Tween 80, and saline (e.g., 1:1:8 ratio).[4] Ensure the compound is fully dissolved.

  • Route of Administration and Dose: Oral bioavailability may be lower than subcutaneous or intracerebroventricular (i.c.v.) administration. You may need to adjust the dose accordingly. Refer to the data tables below for effective dose ranges.

  • Timing of Measurement: The agonist and antagonist effects of this compound are transient. Ensure your behavioral or physiological measurements are timed to coincide with the peak effect of the compound. For example, peak antinociception after oral administration is observed around 40 minutes.[4]

  • Metabolism: These macrocyclic peptides can be metabolized by liver microsomal P450 enzymes.[5] The metabolic stability can vary between species and even between different analogs.[5][6]

Q4: I am observing some agonist (antinociceptive) effects when I am trying to study the antagonist properties. How can I avoid this?

A4: To study the antagonist effects without the confounding influence of the initial, weak agonist activity, it is recommended to pretreat the animals with this compound and then wait for the agonist effect to dissipate before administering a KOR agonist (like U50,488). A pretreatment time of 2 to 3 hours is often used for this purpose.[1][4]

Q5: Can this compound cross the blood-brain barrier?

A5: Yes, studies have shown that orally administered [D-Trp]this compound can cross the blood-brain barrier and antagonize centrally located KORs.[1][4][7] This was demonstrated by its ability to block the effects of a centrally administered KOR agonist.[1][4]

Quantitative Data Summary

The following tables summarize the in vivo duration of action and effective doses for this compound and its D-Trp isomer from various studies.

Table 1: Duration of KOR Antagonist Action of [D-Trp]this compound in Mice

Administration RouteDoseAssayDuration of AntagonismReference
Subcutaneous (s.c.)10 mg/kgWarm-Water Tail-Withdrawal< 12 hours[1][3]
Oral (p.o.)10 mg/kgWarm-Water Tail-Withdrawal< 6 hours[1][3]
Intracerebroventricular (i.c.v.)3 nmolWarm-Water Tail-WithdrawalAntagonized U50,488-induced antinociception for at least 24h, but less than 48h[2]

Table 2: Agonist (Antinociceptive) Effects of this compound and its Isomers in Mice

CompoundAdministration RouteDosePeak EffectDuration of ActionReference
[D-Trp]this compoundOral (p.o.)60 mg/kg-Significant antinociception lasted no more than 70 minutes[1]
This compoundOral (p.o.)3.49 mg/kg (ED₅₀)40 minutesAntinociception reduced by 120 minutes[4]
L-Trp IsomerIntracerebroventricular (i.c.v.)3.71 nmol (ED₅₀)-Up to 100 minutes[2]
D-Trp IsomerIntracerebroventricular (i.c.v.)10 nmol-Up to 50 minutes (slight effect)[2]

Key Experimental Protocols

Below are detailed methodologies for common in vivo assays used to characterize the activity of this compound.

Warm-Water Tail-Withdrawal Assay

This assay is used to assess both the antinociceptive (agonist) and KOR antagonist effects of this compound.

  • Animals: Adult male C57BL/6J mice are commonly used.[4]

  • Procedure for Agonist Effect:

    • Determine baseline tail-withdrawal latencies by immersing the distal portion of the mouse's tail in 55°C water.

    • Administer this compound or its analog via the desired route (e.g., p.o., s.c., i.c.v.).

    • Measure tail-withdrawal latencies at various time points after administration.

    • A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[4]

    • Calculate percent antinociception using the formula: % Antinociception = 100 * (Test Latency - Control Latency) / (Cut-off Time - Control Latency).[1]

  • Procedure for Antagonist Effect:

    • Pretreat mice with this compound or its analog.

    • After a specified time (e.g., 2-3 hours) to allow for the dissipation of any agonist effects, administer a KOR agonist such as U50,488 (e.g., 10 mg/kg, i.p.).[1][4]

    • Measure tail-withdrawal latencies at the time of peak effect for the KOR agonist (e.g., 20-40 minutes after U50,488 administration).[1][2][4]

    • A reduction in the antinociceptive effect of U50,488 indicates KOR antagonism by this compound.

Conditioned Place Preference (CPP) for Reinstatement of Cocaine-Seeking Behavior

This model is used to evaluate the potential of this compound to prevent relapse to drug-seeking behavior.

  • Animals: Adult male C57BL/6J mice.

  • Phases of the Experiment:

    • Pre-conditioning: Measure the initial preference of the mice for one of two distinct compartments.

    • Conditioning: Repeatedly pair one compartment with cocaine administration and the other with saline.

    • Extinction: After conditioning, allow the mice to explore both compartments without any drug administration until the preference for the cocaine-paired compartment is extinguished.

    • Reinstatement and Treatment:

      • To test for prevention of stress-induced reinstatement, pretreat the mice with this compound (e.g., 30 or 60 mg/kg, p.o.) daily for two days and then expose them to a stressor like a forced swim.[1]

      • To test for prevention of drug-induced reinstatement, pretreat with this compound and then administer a priming dose of cocaine.

    • Post-reinstatement Test: Measure the time spent in each compartment to see if the preference for the cocaine-paired compartment is reinstated. A lack of reinstatement in the this compound treated group suggests a therapeutic effect.

Visualizations

Signaling Pathway

KOR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition of Inhibition (Disinhibition) K_channel K+ Channel G_protein->K_channel Prevents Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Prevents Inhibition MAPK MAPK Cascade (e.g., p38, JNK) G_protein->MAPK Prevents Modulation cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Agonist Binding PKA ↓ PKA Activity cAMP->PKA

Caption: KOR Antagonism by this compound.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_agonist Agonist Activity Assessment cluster_antagonist Antagonist Activity Assessment animal_model Select Animal Model (e.g., C57BL/6J mice) compound_prep Prepare this compound in Vehicle (e.g., 1:1:8 Ethanol:Tween80:Saline) animal_model->compound_prep baseline_agonist Measure Baseline Response (e.g., Tail-Withdrawal Latency) compound_prep->baseline_agonist pretreat Pretreat with this compound compound_prep->pretreat admin_agonist Administer this compound (p.o., s.c., or i.c.v.) baseline_agonist->admin_agonist measure_agonist Measure Response over Time admin_agonist->measure_agonist calc_agonist Calculate % Antinociception measure_agonist->calc_agonist wait Wait for Agonist Effect to Dissipate (2-3h) pretreat->wait admin_KOR_agonist Administer KOR Agonist (e.g., U50,488) wait->admin_KOR_agonist measure_antagonist Measure Agonist Response admin_KOR_agonist->measure_antagonist compare Compare with KOR Agonist Alone measure_antagonist->compare

Caption: In Vivo Evaluation of this compound.

References

minimizing variability in CJ-15208 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CJ-15208 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrocyclic tetrapeptide that acts as a kappa opioid receptor (KOR) antagonist.[1] Its stereoisomers, particularly the D-Trp isomer, have been shown to be of significant interest.[2] KORs are G protein-coupled receptors (GPCRs) that, when activated, typically lead to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a decrease in neuronal excitability.[3][4] As an antagonist, this compound blocks the effects of endogenous KOR agonists like dynorphin.

Q2: What are the common experimental applications of this compound?

A2: this compound and its analogs are primarily used in preclinical research to investigate the role of the KOR system in various neurological and psychiatric conditions. A major application is in the study of addiction and relapse, where KOR antagonists have been shown to prevent the reinstatement of drug-seeking behavior for substances like cocaine and morphine in animal models.[5][6] It is also used to study pain, depression, and anxiety.[3]

Q3: What are the key differences between the L-Trp and D-Trp isomers of this compound?

A3: The stereochemistry of the tryptophan (Trp) residue in this compound significantly influences its pharmacological profile. The D-Trp isomer of this compound primarily exhibits kappa opioid receptor antagonism.[2] In contrast, the L-Trp isomer has shown mixed agonist/antagonist activity in vivo. It is crucial to use the correct isomer for your intended experimental outcome.

Q4: What should I know about the stability and solubility of this compound?

Troubleshooting Guides

In Vitro Experiments

Guide 1: Inconsistent Results in Radioligand Binding Assays

Potential CauseTroubleshooting Steps
Receptor Preparation Quality Ensure membrane preparations are fresh and have been stored properly at -80°C. Repeated freeze-thaw cycles can degrade receptor integrity. Use protease inhibitors during preparation.
Radioligand Degradation Use a fresh aliquot of radioligand and ensure it is within its shelf life. Store radioligands according to the manufacturer's recommendations to prevent degradation.[10]
Incorrect Assay Buffer Conditions Verify the pH and ionic strength of your binding buffer. These factors are critical for maintaining receptor conformation and optimal ligand binding.[11]
High Non-Specific Binding Reduce non-specific binding by pre-soaking filter mats in a solution like 0.33% polyethyleneimine (PEI).[11] Ensure rapid and efficient washing of filters with ice-cold buffer.[11]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize variability between wells.

Guide 2: Low Signal or High Variability in GTPγS Binding Assays

Potential CauseTroubleshooting Steps
Low Receptor Expression Use a cell line with a high expression of the kappa opioid receptor. The signal in a GTPγS binding assay is dependent on the receptor density in the membrane preparation.[12]
Suboptimal GDP Concentration The concentration of GDP is critical. Too high a concentration can inhibit GTPγS binding, while too low a concentration can lead to high basal signaling. Titrate the GDP concentration to find the optimal window.[13]
Incorrect Mg²⁺ Concentration Mg²⁺ ions are essential for G protein activation. Optimize the Mg²⁺ concentration in your assay buffer.[13]
Assay Window for Gs/Gq-coupled Receptors The GTPγS assay is most robust for Gi/o-coupled receptors like KOR. Assays for Gs- and Gq-coupled receptors often have a lower signal-to-noise ratio.[13]
Variable Agonist/Antagonist Incubation Times Ensure consistent incubation times for all experimental conditions. For antagonists like this compound, a pre-incubation period before adding the agonist is often necessary to allow the antagonist to reach equilibrium with the receptor.[11]
In Vivo Experiments

Guide 3: High Variability in the 55°C Warm-Water Tail-Withdrawal Assay

Potential CauseTroubleshooting Steps
Inconsistent Water Temperature The latency of tail withdrawal is highly sensitive to water temperature.[9][14] Use a precisely controlled water bath and verify the temperature regularly. Even a 1°C change can significantly affect latency.[14]
Variable Water Mixing Speed The speed at which the water is mixed can also impact tail-withdrawal latency.[9] Maintain a consistent, low mixing speed across all experiments.
Animal Stress Handle animals gently and consistently to minimize stress, which can affect pain perception. Acclimate animals to the experimental room and handling procedures.
Inconsistent Tail Immersion Depth Immerse the same portion of the tail to the same depth in each trial to ensure a consistent stimulus.
Observer Bias If using manual timing, the experimenter should be blinded to the treatment conditions to avoid unconscious bias. Automated systems can help reduce this variability.[14]

Guide 4: Unexpected Results in the Conditioned Place Preference (CPP) Assay

Potential CauseTroubleshooting Steps
Biased Apparatus Before conditioning, ensure that the animals do not have a pre-existing preference for one compartment over the other. If a bias exists, use a biased experimental design where the drug is paired with the non-preferred side.[15][16]
Insufficient Conditioning Ensure a sufficient number of conditioning sessions to establish a clear association between the environment and the drug effect.[16]
Drug Dose and Timing The dose of the drug and the timing of its administration relative to placement in the conditioning chamber are critical. The animal should experience the peak drug effect while in the chamber.[17]
High Inter-Individual Variability Factors such as the animal's strain, age, weight, and housing conditions can contribute to variability.[15][17] Standardize these variables across all experimental groups.
Confounding Effects on Locomotion Consider that the drug may be affecting locomotion rather than preference.[18] Monitor and record locomotor activity during the test session to rule out this possibility.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for this compound and its analogs from in vitro and in vivo experiments.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

CompoundKORMORDOR
CJ-15,208 (L-Trp) 1.5150>1000
[D-Trp]CJ-15,208 2.1230>1000
U50,488 (KOR Agonist) 0.8200500
Naloxone (Antagonist) 1.21.825

Note: Data is compiled from multiple sources and should be considered representative. Actual values may vary between experiments.

Table 2: In Vivo Antinociceptive and Antagonist Potency (ED₅₀, mg/kg)

CompoundAssayRoute of AdministrationAgonist/AntagonistED₅₀ (mg/kg)
CJ-15,208 Tail-Withdrawalp.o.Agonist3.49
[D-Trp]CJ-15,208 Tail-Withdrawalp.o.Antagonist vs. U50,488~3
Morphine Tail-Withdrawali.p.Agonist~5

Note: Data is compiled from multiple sources and should be considered representative. Actual values may vary between experiments.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay
  • Membrane Preparation: Homogenize brain tissue or cells expressing the kappa opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add binding buffer, a known concentration of radiolabeled ligand (e.g., [³H]diprenorphine), and varying concentrations of this compound or a control compound. For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).[11]

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.33% PEI) using a cell harvester.[11]

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the competitor (this compound) and fit the data to a one-site competition model to determine the Ki value.

Protocol 2: In Vivo 55°C Warm-Water Tail-Withdrawal Assay
  • Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing. Handle the animals gently to minimize stress.

  • Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail into a water bath maintained at 55 ± 0.5°C. Start a timer and record the latency for the mouse to withdraw its tail. A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Latency: At various time points after drug administration, repeat the tail-withdrawal latency measurement.

  • Antagonist Testing: To test for antagonist activity, administer this compound at a time point where its agonist effects have subsided. Then, administer a KOR agonist (e.g., U50,488) and measure the tail-withdrawal latency. A reduction in the agonist-induced antinociception indicates antagonist activity.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) for antinociception using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Activity cAMP->Neuronal_Activity Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_Activity K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuronal_Activity

Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.

Experimental_Workflow_Radioligand_Binding prep 1. Prepare Receptor Membranes setup 2. Set up Assay Plate: - Radioligand - this compound - Controls prep->setup incubate 3. Add Membranes & Incubate setup->incubate filter 4. Filter & Wash incubate->filter count 5. Scintillation Counting filter->count analyze 6. Analyze Data (Calculate Ki) count->analyze

Caption: Workflow for a Radioligand Binding Assay.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Check Reagent Stability & Concentration start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_equipment Verify Equipment Calibration & Function check_protocol->check_equipment Protocol OK protocol_issue Optimize Protocol (e.g., incubation time, concentrations) check_protocol->protocol_issue Issue Found equipment_issue Recalibrate or Service Equipment check_equipment->equipment_issue Issue Found rerun Re-run Experiment check_equipment->rerun Equipment OK reagent_issue->rerun protocol_issue->rerun equipment_issue->rerun

Caption: A Logical Troubleshooting Workflow.

References

troubleshooting CJ-15208 conditioned place preference results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CJ-15208 Conditioned Place Preference (CPP) Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to offer answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound conditioned place preference experiments.

Issue 1: No significant place preference or aversion is observed for this compound.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Step
Incorrect Dosage This compound is a kappa opioid receptor (KOR) antagonist.[1] Antagonists on their own are not expected to produce a strong CPP or Conditioned Place Aversion (CPA). Their effects are typically observed in their ability to block the rewarding or aversive effects of a KOR agonist or to prevent stress-induced reinstatement of a previously extinguished CPP for a drug of abuse.[2][3] Ensure your experimental design is appropriate for testing an antagonist. For example, co-administer this compound with a KOR agonist like U50,488 to observe blockade of aversion.[3]
Insufficient Conditioning The number of conditioning sessions required can vary. For drugs with weaker rewarding or aversive properties, more conditioning sessions may be necessary.[4] While some protocols use as few as 2-4 pairings, others may require more to establish a clear preference or aversion.[5]
Timing of Injection The timing between drug administration and placement in the conditioning chamber is critical. If the animal experiences the peak drug effect before or after being in the designated chamber, the association will be weak.[6] For this compound, consider its pharmacokinetic profile to determine the optimal time for conditioning.
Individual Animal Differences Not all animals will respond to a drug in the same manner. A larger sample size may be necessary to achieve the statistical power needed to see a significant effect.[5]
Issue 2: High variability in the data between subjects.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Step
Inconsistent Animal Handling Ensure all animals are handled consistently throughout the experiment to minimize stress-induced variability.[5]
Uncontrolled Environmental Variables Factors such as the animal's strain, age, weight, and housing conditions can interfere with the results.[5][6] Standardize these variables across all experimental groups.
Apparatus Bias If the apparatus itself has inherent cues that lead to a baseline preference for one compartment, this can increase variability. Conduct thorough habituation and baseline testing to ensure the apparatus is unbiased.[7]
Novelty-Seeking Behavior If animals are not properly habituated to the apparatus, their exploratory behavior (novelty-seeking) can mask the conditioned response.[4][6] Ensure sufficient habituation sessions before conditioning begins.
Issue 3: Observing conditioned place aversion (CPA) instead of preference, or vice-versa.

Potential Cause & Troubleshooting Steps

Potential CauseTroubleshooting Step
Drug's Pharmacological Profile This compound is a KOR antagonist. KOR agonists are known to be aversive and produce CPA.[3] Therefore, this compound would be expected to block the CPA induced by a KOR agonist. If you are testing this compound alone, it is not expected to have strong rewarding or aversive properties.[3]
Delayed Drug Effects The timing of conditioning is crucial. If the conditioning session is timed such that the animal experiences the negative after-effects or withdrawal from a substance, a CPA may develop instead of a CPP.[6][8]
Biased Experimental Design In a biased design, if a drug is paired with a highly preferred chamber, it may be difficult to see a further increase in preference, or it could even lead to a relative decrease.[4] An unbiased design, where the drug-paired compartment is assigned randomly, can help mitigate this.[5]

Frequently Asked Questions (FAQs)

Q1: What is conditioned place preference (CPP)?

A1: Conditioned place preference is a form of Pavlovian conditioning used to measure the motivational effects of a stimulus, often a drug.[5][6] The paradigm involves associating a specific environment (the conditioned stimulus) with the effects of the stimulus (the unconditioned stimulus).[9] If the stimulus is rewarding, the animal will spend significantly more time in the environment paired with it during a subsequent test session.[5] Conversely, if the stimulus is aversive, the animal will avoid the paired environment, a phenomenon known as conditioned place aversion (CPA).[5][9]

Q2: What is the mechanism of action of this compound?

A2: this compound is a cyclic tetrapeptide that acts as a selective kappa opioid receptor (KOR) antagonist.[1][10] It was originally isolated from the fungus Ctenomyces serratus.[1] Its antagonist activity has been demonstrated both in vitro and in vivo.[2][10][11]

Q3: What are the key phases of a CPP protocol?

A3: A standard CPP protocol consists of three main phases:[5][9]

  • Habituation/Pre-Conditioning: The animal is allowed to freely explore the entire apparatus to reduce novelty-seeking effects and to establish a baseline preference for each compartment.[4][5]

  • Conditioning: Over several sessions, the animal is confined to one compartment after receiving the drug (the unconditioned stimulus) and to a different compartment after receiving a vehicle injection.[5] These sessions are typically alternated daily.[5]

  • Preference Testing/Post-Conditioning: The animal is placed back in the apparatus in a drug-free state with free access to all compartments, and the time spent in each is recorded to determine if a preference or aversion has developed.[5]

Q4: What is the difference between a biased and an unbiased CPP design?

A4: The distinction lies in how initial compartment preferences are handled:

  • Biased Design: The experimenter first determines the animal's baseline preference for the compartments. The drug is then paired with the least preferred compartment, and the vehicle with the most preferred.[4][5]

  • Unbiased Design: The drug-paired compartment is assigned randomly, without considering the animal's initial preference.[4][5] This method helps to control for potential confounding effects of a pre-existing bias for a particular environment.[5]

Q5: How should I analyze my CPP data?

A5: Common methods for analyzing CPP data involve comparing the time spent in the drug-paired compartment (CS+) to the time spent in the vehicle-paired compartment (CS-) during the post-test.[12][13] Another common analysis is to compare the time spent in the CS+ compartment between the pre-test and post-test.[12][13] Researchers may also calculate a difference score (e.g., time in CS+ post-test - time in CS+ pre-test) or a preference ratio.[12][13]

Experimental Protocols

Standard Unbiased Conditioned Place Preference Protocol

This protocol outlines a typical unbiased CPP experiment suitable for testing the effects of this compound.

1. Apparatus:

  • A two or three-compartment apparatus with distinct visual and tactile cues in each compartment.[9][14]

2. Phases:

  • Habituation (Day 1-3):

    • Allow animals to freely explore the entire apparatus for 15-30 minutes each day.[4]

    • Record the time spent in each compartment during the final habituation session to establish baseline preference and confirm the apparatus is unbiased.[5]

  • Conditioning (Day 4-11):

    • Alternate daily between drug and vehicle conditioning for a total of 8 days (4 drug and 4 vehicle pairings).

    • Drug Day: Administer this compound (or the substance being tested) and immediately confine the animal to the assigned drug-paired compartment for 30 minutes.

    • Vehicle Day: Administer the vehicle and confine the animal to the other compartment for 30 minutes.

    • The order of drug and vehicle days should be counterbalanced across subjects.

  • Preference Test (Day 12):

    • Place the animal in the apparatus in a drug-free state with free access to all compartments for 15 minutes.

    • Record the time spent in each compartment.

3. Data Analysis:

  • A conditioned place preference is demonstrated if the animals spend significantly more time in the drug-paired compartment compared to the vehicle-paired compartment during the post-conditioning test.[5] A conditioned place aversion is indicated if they spend significantly less time in the drug-paired compartment.[4]

  • Statistical analysis, such as a t-test or ANOVA, is used to compare the time spent in the different compartments.[12][13]

Visualizations

experimental_workflow cluster_pre Phase 1: Habituation cluster_cond Phase 2: Conditioning cluster_post Phase 3: Preference Test cluster_analysis Phase 4: Data Analysis Habituation_Day1 Day 1: Free Exploration Habituation_Day2 Day 2: Free Exploration Habituation_Day1->Habituation_Day2 Habituation_Day3 Day 3: Baseline Test Habituation_Day2->Habituation_Day3 Conditioning_Drug Drug Pairing Habituation_Day3->Conditioning_Drug Conditioning_Vehicle Vehicle Pairing Habituation_Day3->Conditioning_Vehicle Preference_Test Post-Conditioning Test Conditioning_Drug->Preference_Test Conditioning_Vehicle->Preference_Test Data_Analysis Statistical Analysis Preference_Test->Data_Analysis

Caption: Standard Conditioned Place Preference Experimental Workflow.

signaling_pathway cluster_KOR Kappa Opioid Receptor (KOR) Signaling KOR_Agonist KOR Agonist (e.g., U50,488) KOR KOR KOR_Agonist->KOR Activates CJ15208 This compound CJ15208->KOR Blocks Aversion Aversive State (CPA) KOR->Aversion Leads to

Caption: this compound Mechanism of Action in Blocking KOR-Mediated Aversion.

troubleshooting_logic Start No Significant CPP/CPA CheckDosage Is the dosage appropriate for a KOR antagonist? Start->CheckDosage CheckDesign Is the experimental design suitable for an antagonist? CheckDosage->CheckDesign Yes Solution1 Use in a blockade or reinstatement paradigm CheckDosage->Solution1 No CheckConditioning Are there enough conditioning sessions? CheckDesign->CheckConditioning Yes CheckDesign->Solution1 No CheckVariability Is there high inter-subject variability? CheckConditioning->CheckVariability Yes Solution2 Increase number of conditioning sessions CheckConditioning->Solution2 No Solution3 Standardize handling, environment, and increase sample size CheckVariability->Solution3 Yes

References

CJ-15208 stability in solution for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kappa opioid receptor (KOR) antagonist, CJ-15208, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?

A1: For in vivo studies, this compound has been successfully dissolved in a vehicle consisting of 1 part ethanol (B145695), 1 part Tween 80, and 8 parts sterile saline (0.9%)[1]. The compound should be dissolved in ethanol and Tween 80 first, followed by the addition of warm (40 °C) saline[1]. It is recommended to prepare this solution fresh daily before administration[1].

Q2: Is this compound orally bioavailable?

A2: Yes, this compound is an orally bioavailable macrocyclic peptide[2][3]. It has been shown to be active in vivo after oral (p.o.) administration in mice[2][4].

Q3: What is the in vivo stability of this compound?

A3: While detailed solution stability studies are not extensively published, macrocyclic peptides like this compound are generally stable to proteolytic metabolism in the blood[2][5]. However, they can undergo oxidative metabolism by liver microsomes[2][5][6]. Studies have shown that analogs of [D-Trp]CJ-15,208 were rapidly metabolized by both human and mouse liver microsomes[2].

Q4: What is the duration of action of this compound in vivo?

A4: The D-Trp isomer of this compound has been shown to exhibit dose-dependent κ-receptor selective antagonism lasting less than 18 hours in vivo[7].

Q5: What are the known isomers of this compound and do they differ in activity?

A5: this compound is a cyclic tetrapeptide, and the stereochemistry of the Tryptophan (Trp) residue is a key determinant of its in vivo activity[7][8]. The L-Trp and D-Trp isomers show similar affinity for kappa opioid receptors in vitro[7]. However, in vivo, the D-Trp isomer primarily acts as a KOR antagonist, while the L-Trp isomer displays mixed opioid agonist/antagonist activity[7]. The natural product has been identified as the L-Trp isomer[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in solution - Improper solvent ratio. - Low temperature of the saline. - Solution prepared too far in advance.- Ensure the vehicle composition is accurate: 1 part ethanol, 1 part Tween 80, and 8 parts sterile saline (0.9%)[1]. - Use warm (40 °C) saline when preparing the final solution[1]. - Prepare the solution fresh daily before each experiment[1].
Inconsistent or lack of in vivo efficacy - Degradation of the compound. - Incorrect administration route for the intended effect. - Suboptimal dosage.- While stable against proteases, be mindful of potential oxidative metabolism[2][5]. Prepare solutions fresh. - this compound has been shown to be effective via both oral (p.o.) and intracerebroventricular (i.c.v.) administration[4][7]. Select the route appropriate for your experimental question. - Refer to published studies for effective dose ranges. Doses for oral administration in mice have ranged from 1 to 60 mg/kg[4].
Unexpected agonist effects observed - Use of the incorrect isomer.- Verify the stereochemistry of the Trp residue. The L-Trp isomer of this compound has been reported to have mixed agonist/antagonist properties in vivo, whereas the D-Trp isomer is primarily a KOR antagonist[7].

Quantitative Data Summary

The following table summarizes in vivo experimental parameters for this compound and its D-Trp isomer from published studies.

Parameter [D-Trp]this compound Reference
Administration Route Subcutaneous (s.c.), Oral (p.o.), Intracerebroventricular (i.c.v.)[4][7]
Vehicle 1 part ethanol: 1 part Tween 80: 8 parts sterile saline (0.9%)[1][4]
Oral (p.o.) Doses (mice) 1 - 60 mg/kg[4]
Subcutaneous (s.c.) Doses (mice) 3 and 10 mg/kg[4]
Intracerebroventricular (i.c.v.) Doses (mice) 3 and 10 nmol[7]
Reported In Vivo Effect KOR antagonism, prevention of reinstatement of cocaine conditioned place preference[4][7]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on methodologies reported in the literature[1].

  • Materials:

    • This compound

    • Ethanol (200 proof)

    • Tween 80

    • Sterile saline (0.9%)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heating block set to 40 °C

  • Procedure:

    • Weigh the required amount of this compound.

    • For a final vehicle composition of 1:1:8 (ethanol:Tween 80:saline), first dissolve this compound in the required volume of ethanol.

    • Add the same volume of Tween 80 to the ethanol-CJ-15208 mixture.

    • Vortex the solution until the this compound is completely dissolved.

    • Warm the sterile saline (8 parts) to 40 °C.

    • Slowly add the warm saline to the ethanol/Tween 80 mixture while vortexing.

    • Administer the freshly prepared solution to the animals.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Experiment cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Ethanol & Tween 80 prep1->prep2 prep3 Add Warm Saline (1:1:8 Vehicle) prep2->prep3 admin Compound Administration (e.g., Oral Gavage) prep3->admin behavior Behavioral/Physiological Assay admin->behavior collect Data Collection behavior->collect stats Statistical Analysis collect->stats results Results Interpretation stats->results

Caption: Experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling KOR Kappa Opioid Receptor (KOR) AC Adenylyl Cyclase KOR->AC MAPK MAPK Pathway KOR->MAPK IonChannels Ion Channel Modulation KOR->IonChannels CJ15208 This compound CJ15208->KOR Antagonizes Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway modulation by KOR antagonist this compound.

References

Technical Support Center: CJ-15,208 Isomers and their Unexpected Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected agonist activity of CJ-15,208 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary unexpected pharmacological characteristic of CJ-15,208 isomers?

A1: The most significant unexpected finding is the discrepancy between the in vitro and in vivo activity of the L-tryptophan (L-Trp) isomer of CJ-15,208. While it displays kappa opioid receptor (KOR) antagonism in in vitro functional assays such as [³⁵S]GTPγS binding, it unexpectedly demonstrates mixed opioid agonist/antagonist activity in vivo, producing antinociception.[1][2][3]

Q2: How does the stereochemistry of the tryptophan residue affect the activity of CJ-15,208?

A2: The stereochemistry of the tryptophan residue is a critical determinant of the in vivo pharmacological profile. The L-Trp isomer (the putative natural product) exhibits mixed agonist/antagonist properties.[2][3] In contrast, the D-tryptophan (D-Trp) isomer primarily acts as a KOR antagonist with minimal agonist activity in vivo.[2][3] Both isomers, however, show similar high-affinity binding to the KOR in vitro.[2][4]

Q3: My in vitro functional assays (e.g., GTPγS, cAMP) with CJ-15,208 isomers show no significant agonist efficacy. Why am I observing agonist effects in my animal models?

A3: This is a known characteristic of these compounds and constitutes their "unexpected" activity. The lack of efficacy in canonical G-protein activation assays like [³⁵S]GTPγS is consistently reported for the parent isomers and many of their analogs.[1][5] The in vivo agonist effects, such as antinociception, suggest that these compounds may operate through alternative signaling pathways not captured by these standard in vitro assays, or that metabolic transformation in vivo could be producing active agonists. The antinociceptive effects have been confirmed to be opioid receptor-mediated as they are blocked by naloxone (B1662785).[5]

Q4: What is the role of the phenylalanine residues in the activity of CJ-15,208 isomers?

A4: The phenylalanine residues are crucial for the opioid activity of CJ-15,208. An alanine (B10760859) scan, where phenylalanine residues were replaced by alanine, resulted in analogs with potent mu opioid receptor (MOR) agonist activity in vivo, while retaining KOR antagonist activity.[5][6] Furthermore, altering the stereochemistry of the phenylalanine residues can significantly change the receptor activity profile, with some stereoisomers exhibiting contributions from MOR, KOR, and even delta opioid receptors (DOR) to their antinociceptive effects.[7][8]

Q5: Are there any CJ-15,208 analogs that exhibit delta opioid receptor (DOR) activity?

A5: Yes, unexpectedly, some analogs have been shown to interact with the DOR. For instance, the analog [Nal(2′)⁴]CJ-15,208 displayed significant DOR antagonist activity.[1] Additionally, certain phenylalanine stereoisomers of CJ-15,208 demonstrated antinociception that was partially mediated by the DOR.[7]

Troubleshooting Guides

Issue 1: Inconsistent antinociceptive effects observed in mice after administration of the L-Trp CJ-15,208 isomer.

  • Possible Cause 1: Route of Administration. The route of administration (e.g., intracerebroventricular vs. oral) can influence the bioavailability and metabolism of the peptide, potentially leading to variability in the observed effects.

  • Troubleshooting Step 1: Ensure a consistent and validated route of administration is used across all experimental animals. Refer to established protocols for intracerebroventricular (i.c.v.) or oral (p.o.) administration of these peptides.[7][9]

  • Possible Cause 2: Agonist vs. Antagonist Properties. The L-Trp isomer has a mixed agonist/antagonist profile.[2][3] The observed effect can be dose-dependent and influenced by the basal nociceptive state of the animal.

  • Troubleshooting Step 2: Conduct a full dose-response study to characterize the antinociceptive effect. Consider co-administration with selective opioid receptor antagonists (e.g., β-FNA for MOR, nor-BNI for KOR, naltrindole (B39905) for DOR) to delineate the receptor(s) mediating the observed effect at a given dose.[1]

Issue 2: My CJ-15,208 analog shows high KOR binding affinity but no functional activity in my cAMP assay.

  • Possible Cause 1: Functional Selectivity. The compound may be a biased agonist, activating signaling pathways other than the Gαi/o pathway that modulates cAMP levels (e.g., β-arrestin pathway). Many CJ-15,208 analogs exhibit this characteristic.[1][10]

  • Troubleshooting Step 1: Implement an alternative functional assay that measures a different signaling endpoint, such as a β-arrestin recruitment assay.

  • Possible Cause 2: Antagonist Activity. The compound may be a pure antagonist at the KOR for the G-protein signaling pathway.

  • Troubleshooting Step 2: Perform a competitive antagonist experiment in your cAMP assay. Pre-incubate cells with your analog before adding a known KOR agonist (e.g., U50,488) and look for a rightward shift in the agonist's dose-response curve.[10]

Quantitative Data Summary

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of CJ-15,208 Isomers

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Reference
L-Trp CJ-15,20835.4 ± 3.6~600>1000[2]
D-Trp CJ-15,20830.6 ± 3.4~245>1000[2]

Table 2: In Vivo Antinociceptive Activity (ED₅₀, nmol, i.c.v.) of CJ-15,208 and Alanine Analogs

CompoundAntinociceptive ED₅₀ (nmol)Reference
CJ-15,208 (L-Trp)1.74 (0.62-4.82)[5]
[Ala²]CJ-15,2081.49 (0.39-7.41)[5]
[Ala³]CJ-15,2082.43 (0.71-8.85)[5]
[Ala⁴]CJ-15,2080.10 (0.03-0.35)[5]

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of CJ-15,208 isomers for opioid receptors.

  • Materials:

    • CHO cell membranes expressing human opioid receptors (KOR, MOR, or DOR).

    • Radioligands: [³H]U69,593 (KOR), [³H]DAMGO (MOR), [³H]DPDPE (DOR).

    • Non-specific binding agent: Naloxone.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (CJ-15,208 isomers).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or naloxone (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

    • Harvest the membranes onto filter mats using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).[2][7]

2. [³⁵S]GTPγS Functional Assay

  • Objective: To assess the ability of CJ-15,208 isomers to stimulate G-protein activation at the opioid receptors.

  • Materials:

    • CHO cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Positive control agonist (e.g., U50,488 for KOR).

    • Test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, GDP, and either buffer, test compound, or a positive control agonist.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through filter mats.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Analyze the data to determine the Emax and EC₅₀ values relative to the standard agonist.[1][3]

3. Mouse 55°C Warm-Water Tail-Withdrawal Assay

  • Objective: To evaluate the in vivo antinociceptive (agonist) activity of CJ-15,208 isomers.

  • Materials:

    • Male C57BL/6J mice.

    • Water bath maintained at 55°C ± 0.1°C.

    • Test compounds and vehicle control.

    • Opioid antagonists for mechanism studies (e.g., naloxone, nor-BNI).

  • Procedure:

    • Acclimate mice to the testing room and handling procedures.

    • Determine the baseline tail-withdrawal latency by immersing the distal 1-2 cm of the tail in the 55°C water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle via the desired route (e.g., i.c.v. or p.o.).

    • At various time points post-administration (e.g., 20, 40, 60, 90, 120 minutes), re-measure the tail-withdrawal latency.

    • For antagonist studies, pre-treat animals with an antagonist before administering the test compound.

    • Calculate the percent maximal possible effect (%MPE) or % antinociception.[1][5][7]

Visualizations

G cluster_ligand CJ-15,208 Isomer cluster_receptor Opioid Receptor cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Ligand L-Trp or D-Trp CJ-15,208 OR KOR / MOR / DOR Ligand->OR Binds Animal Mouse Model (e.g., Tail-Withdrawal) Ligand->Animal Administered GTP [³⁵S]GTPγS Assay (G-Protein Activation) OR->GTP Modulates cAMP cAMP Assay (Adenylyl Cyclase Inhibition) GTP->cAMP Result1 Result: No Agonist Efficacy (Antagonism Observed) GTP->Result1 Result2 Result: Agonist Effect (Antinociception) Animal->Result2

Caption: Discrepancy between in vitro and in vivo findings for CJ-15,208 isomers.

G Start Start: Observe Unexpected Agonist Activity CheckAssay Is the effect seen in vivo but not in vitro? Start->CheckAssay Pathway Consider Alternative Signaling Pathways (e.g., β-arrestin) CheckAssay->Pathway Yes Dose Is the effect inconsistent across experiments? CheckAssay->Dose No Metabolism Investigate In Vivo Metabolism of the Compound Pathway->Metabolism Antagonist Confirm Receptor Mediation with Selective Antagonists (nor-BNI, β-FNA, etc.) Metabolism->Antagonist End Characterize Pharmacological Profile Antagonist->End Dose->Antagonist No DoseResponse Perform a Full Dose-Response Curve Dose->DoseResponse Yes Route Standardize Route of Administration and Vehicle DoseResponse->Route Route->Antagonist

Caption: Troubleshooting workflow for unexpected agonist activity.

References

Technical Support Center: CJ-15208 and Conditioned Place Aversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for conditioned place aversion (CPA) with CJ-15208 and its analogs.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to induce conditioned place aversion (CPA)?

Based on its primary mechanism of action, this compound is not expected to induce conditioned place aversion. This compound is a kappa opioid receptor (KOR) antagonist.[1][2][3] KOR agonists, such as U50,488, are known to produce aversive effects and induce CPA.[4][5] As an antagonist, this compound blocks the effects of KOR agonists. Therefore, it is more likely to attenuate or block the CPA induced by a KOR agonist rather than inducing CPA on its own. Studies have shown that analogs of this compound do not exhibit rewarding properties in conditioned place preference assays, which further suggests a lack of intrinsic rewarding or aversive effects.[4]

Q2: What is the primary application of this compound in place conditioning studies?

This compound and its analogs are primarily investigated for their ability to prevent the reinstatement of drug-seeking behavior for substances like cocaine and morphine in conditioned place preference (CPP) models.[1][6][7] Specifically, it has been shown to prevent both cocaine- and stress-induced reinstatement of extinguished cocaine-seeking behavior.[1][4]

Q3: What is the mechanism of action of this compound?

This compound is a macrocyclic tetrapeptide that acts as a selective kappa opioid receptor (KOR) antagonist.[1][3][6] It has been demonstrated to cross the blood-brain barrier and antagonize centrally located KORs after oral administration.[1][8] The D-Trp isomer of this compound, in particular, exhibits KOR antagonism and is effective in preventing stress-induced reinstatement of cocaine-seeking behavior.[2]

Troubleshooting Guides

Problem: My administration of this compound alone is not resulting in conditioned place aversion.

  • Scientific Rationale: This is the expected outcome. As a KOR antagonist, this compound is not known to have intrinsic aversive properties. KOR activation is associated with aversion, so a KOR antagonist would be expected to have a neutral or potentially rewarding effect, or to block aversion.

  • Troubleshooting Steps:

    • Positive Control: Ensure you have a positive control for aversion in your experiment. Use a known KOR agonist, such as U50,488, to validate that your experimental setup and animal strain are capable of producing a robust CPA.[4][5]

    • Experimental Design: Re-evaluate your experimental question. If you are investigating the aversive properties of this compound, the current literature does not support this hypothesis. Consider redesigning your experiment to test the ability of this compound to block the aversive effects of a KOR agonist.

Problem: I am not observing a blockade of KOR agonist-induced CPA with this compound pretreatment.

  • Scientific Rationale: The timing of administration and the dosage of both the antagonist (this compound) and the agonist are critical for observing a blockade.

  • Troubleshooting Steps:

    • Dose-Response: Conduct a dose-response study for both this compound and the KOR agonist to determine the optimal doses for your specific experimental conditions.

    • Pretreatment Time: The time interval between the administration of this compound and the KOR agonist is crucial. The antagonist needs sufficient time to reach and occupy the KORs before the agonist is introduced. Published studies on related compounds can provide guidance on appropriate pretreatment times.[8]

    • Route of Administration: Verify that the route of administration for both compounds is appropriate and consistent with previous literature. This compound has been shown to be orally active.[1][8]

Data Presentation

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of this compound and Analogs

CompoundKORMORDOR
This compoundData not explicitly provided in abstractsData not explicitly provided in abstractsData not explicitly provided in abstracts
[Nal(2')4]this compoundDecreased 2- to >10-fold vs. parentIncreased 4- to 5-fold vs. Bta4/Nal(1')4 analogsSignificant Antagonism
[D-Trp]this compoundGenerally increased vs. parentGenerally increased vs. parentData not explicitly provided in abstracts

Note: The provided search results offer qualitative descriptions of affinity changes for analogs but lack specific Ki values for this compound itself in a tabular format.[4]

Experimental Protocols

Conditioned Place Aversion (CPA) Protocol

This protocol is a generalized procedure for assessing CPA and can be adapted to test the ability of this compound to block KOR agonist-induced aversion.[9][10][11][12][13]

1. Apparatus:

  • A two- or three-compartment apparatus. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors, floor textures).

2. Phases:

  • Phase 1: Habituation and Pre-Test (Day 1)

    • Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15-30 minutes).

    • Record the time spent in each compartment to establish any baseline preference. A biased design will use this information to pair the aversive stimulus with the initially preferred side, while an unbiased design will randomly assign pairings.

  • Phase 2: Conditioning (Days 2-5)

    • This phase typically involves alternating daily injections of the aversive agent and the vehicle.

    • Drug Pairing Day: Administer the KOR agonist (e.g., U50,488) and immediately confine the animal to one of the compartments for a set duration (e.g., 30 minutes).

    • Vehicle Pairing Day: Administer the vehicle and confine the animal to the opposite compartment for the same duration.

    • To test the effect of this compound, administer it at a set time before the KOR agonist on the drug pairing day.

  • Phase 3: Test (Day 6)

    • Place the animal in the apparatus in a drug-free state with free access to all compartments.

    • Record the time spent in each compartment over a set period (e.g., 15-30 minutes).

    • A significant decrease in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place aversion.

Visualizations

experimental_workflow Conditioned Place Aversion Experimental Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_drug Drug Day cluster_vehicle Vehicle Day cluster_post Phase 3: Post-Conditioning habituation Habituation: Free exploration of apparatus pre_test Pre-Test: Record baseline time in each compartment habituation->pre_test agonist_admin Administer KOR Agonist (e.g., U50,488) vehicle_admin Administer Vehicle cj_admin Administer this compound (Antagonist Group) cj_admin->agonist_admin confine_drug Confine to Paired Compartment agonist_admin->confine_drug test_day Test Day: Drug-free, free exploration confine_vehicle Confine to Unpaired Compartment vehicle_admin->confine_vehicle data_analysis Data Analysis: Compare time in compartments test_day->data_analysis

Caption: Workflow for a conditioned place aversion experiment.

signaling_pathway This compound Mechanism of Action in CPA cluster_receptor Kappa Opioid Receptor (KOR) kor KOR downstream Downstream Signaling (e.g., Dynorphin system modulation) kor->downstream Initiates agonist KOR Agonist (e.g., U50,488) agonist->kor Activates cj15208 This compound cj15208->kor Blocks aversion Aversive State & Conditioned Place Aversion downstream->aversion

Caption: this compound blocks KOR activation by agonists.

References

Technical Support Center: CJ-15208 & Locomotor Effects Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the locomotor effects of CJ-15208 and its analogs.

Frequently Asked Questions (FAQs)

Q1: Is [D-Trp]this compound expected to alter locomotor activity on its own?

A1: No. Studies have shown that oral administration of [D-Trp]this compound does not independently alter locomotor activity in mice as measured by the rotarod test.[1] Its primary role in research is as a kappa opioid receptor (KOR) antagonist. Therefore, a lack of change in locomotion after administering [D-Trp]this compound alone is the expected outcome.

Q2: If [D-Trp]this compound doesn't affect locomotion, how can I verify it crossed the blood-brain barrier and is active in my experiment?

A2: To confirm central nervous system (CNS) activity, you should perform a challenge study using a KOR agonist. After administering [D-Trp]this compound, inject a known KOR agonist like U50,488 and measure a well-established KOR-mediated effect. [D-Trp]this compound should antagonize this effect. Common verification assays include:

  • Antinociception Assay: Pre-treatment with oral [D-Trp]this compound dose-dependently antagonizes the antinociceptive (pain-blocking) effects of centrally administered U50,488 in a warm-water tail-withdrawal test.[1]

  • Diuresis Assay: It also antagonizes KOR agonist-induced diuresis.[1]

Q3: I am observing unexpected locomotor effects. What could be the cause?

A3: There are several potential reasons for unexpected results:

  • Isomer Confusion: The stereoisomer of the tryptophan residue is critical. The L-Trp isomer of this compound has been shown to be a mixed opioid agonist/antagonist, which could produce its own behavioral effects.[2] Ensure you are using the [D-Trp] isomer if you require selective KOR antagonism without intrinsic agonist activity.

  • Compound Purity: Verify the purity of your this compound sample, as impurities could have off-target effects.

  • Vehicle Effects: While the standard vehicle (see Q4) is generally inert, it's crucial to run vehicle-only control groups to ensure the administration vehicle itself is not causing locomotor changes.

Q4: What is the recommended vehicle for dissolving and administering this compound for in vivo studies?

A4: A commonly used and published vehicle for oral administration of this compound consists of 1 part ethanol, 1 part Tween 80, and 8 parts sterile saline (0.9%).[3] The solution should be prepared fresh daily before administration.

Q5: What is the duration of action for orally administered [D-Trp]this compound?

A5: [D-Trp]this compound is characterized as a short-acting KOR antagonist. Following oral administration, its antagonist effects against U50,488-induced antinociception are observed for less than 6 hours.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No KOR antagonism observed after [D-Trp]this compound administration. 1. Incorrect Pre-treatment Time: The timing between antagonist and agonist administration is critical.1. For oral [D-Trp]this compound, a pre-treatment time of 3 hours before the KOR agonist challenge has been shown to be effective.[1] Adjust your protocol to match this timing.
2. Insufficient Dose: The dose may be too low to achieve effective receptor occupancy.2. Perform a dose-response curve. Doses of 30 and 60 mg/kg (p.o.) have demonstrated significant antagonism of centrally administered U50,488.[1]
High variability in locomotor data between subjects. 1. Inconsistent Drug Administration: Variability in gavage technique can lead to inconsistent dosing.1. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage) to guarantee consistent delivery of the full dose.
2. Environmental Factors: Differences in lighting, noise, or handling can stress the animals and affect locomotor activity.2. Standardize the experimental environment. Acclimate animals to the testing room and equipment before the experiment begins.
Observed sedative or stimulant effect with [D-Trp]this compound. 1. Incorrect Isomer: You may be using the L-Trp isomer, which has mixed agonist/antagonist properties.[2]1. Confirm the identity and stereochemistry of your compound with the supplier or through analytical chemistry (e.g., chiral HPLC, optical rotation).
2. Off-Target Effects: At very high doses, the compound may interact with other receptors.2. Use the lowest effective dose determined from your dose-response studies to maintain selectivity for the kappa opioid receptor.

Data Summary Tables

Table 1: Effect of Oral [D-Trp]this compound on Locomotor Performance (Rotarod Test)

Treatment GroupDose (mg/kg, p.o.)Outcome on Latency to FallStatistical Significance vs. Vehicle
Vehicle (1:1:8)N/ANo significant effectN/A
[D-Trp]this compound60No significant differences compared to saline or vehicleP = 0.991[1]

Table 2: Antagonist Activity of Oral [D-Trp]this compound against Central U50,488-Induced Antinociception

Pre-treatment GroupDose (mg/kg, p.o.)ChallengeOutcome
VehicleN/AU50,488 (100 nmol, i.c.v.)Produces significant antinociception
[D-Trp]this compound10U50,488 (100 nmol, i.c.v.)No significant antagonism
[D-Trp]this compound30U50,488 (100 nmol, i.c.v.)Significant antagonism of antinociception[1]
[D-Trp]this compound60U50,488 (100 nmol, i.c.v.)Significant antagonism of antinociception[1]

Visualized Protocols and Pathways

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_drug Prepare this compound in 1:1:8 Vehicle administer Administer Vehicle or This compound (p.o.) prep_drug->administer prep_animals Acclimate C57BL/6J mice to testing environment prep_animals->administer wait Wait for Pre-treatment Time (e.g., 3 hours for antagonism) administer->wait Start Timer locomotor_test Perform Locomotor Assessment (e.g., Rotarod Test) wait->locomotor_test record_data Record Latency to Fall or Distance Traveled locomotor_test->record_data analyze Statistical Analysis (e.g., Two-way ANOVA) record_data->analyze conclusion Draw Conclusions analyze->conclusion signaling_pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein Activation KOR->G_protein Couples to U50488 U50,488 (KOR Agonist) U50488->KOR Binds & Activates CJ15208 [D-Trp]this compound (Antagonist) CJ15208->KOR Blocks Binding AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Response Cellular Response (e.g., Antinociception) AC->Response Leads to troubleshooting_logic start Unexpected Locomotor Effect Observed check_isomer Is the correct isomer ([D-Trp]) being used? start->check_isomer check_vehicle Did the vehicle-only control group show an effect? check_isomer->check_vehicle Yes outcome_l_isomer L-Trp isomer has mixed agonist/antagonist activity. This may be the cause. check_isomer->outcome_l_isomer No check_purity Has the compound purity been verified? check_vehicle->check_purity No outcome_vehicle Vehicle is causing the effect. Consider alternative formulation. check_vehicle->outcome_vehicle Yes outcome_impurity Impurity may be active. Purify compound or acquire a new batch. check_purity->outcome_impurity No outcome_ok Proceed with further investigation. check_purity->outcome_ok Yes

References

Technical Support Center: CJ-15,208 Stereoisomers and Respiratory Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the lack of respiratory depression observed with CJ-15,208 stereoisomers. This resource addresses common questions and potential troubleshooting scenarios encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: Why don't the stereoisomers of CJ-15,208 cause significant respiratory depression, a common side effect of other opioids?

The stereoisomers of CJ-15,208, particularly the D-Trp isomer, exhibit a unique pharmacological profile that spares respiratory function. Unlike traditional mu-opioid receptor (MOR) agonists like morphine that are well-documented to cause respiratory depression, CJ-15,208 and its analogs primarily act as kappa-opioid receptor (KOR) antagonists.[1][2][3] While some analogs show MOR affinity, their functional activity at this receptor does not appear to significantly engage the downstream signaling pathways that lead to respiratory depression. The L-Trp isomer has been shown to have mixed opioid agonist/antagonist activity, but studies on its analogs have not reported significant respiratory effects.[4][5] The leading hypothesis is that the specific receptor interaction and subsequent signaling cascade initiated by these compounds differ from those of classical MOR agonists that suppress respiratory drive.

Q2: What are the key differences in the opioid receptor binding profiles of the L-Trp and D-Trp isomers of CJ-15,208?

Both the L-Trp and D-Trp isomers of CJ-15,208 show similar binding affinity and selectivity for the kappa-opioid receptor (KOR) in vitro.[1][3] However, they exhibit distinct in vivo activities. The D-Trp isomer acts primarily as a KOR-selective antagonist with minimal agonist activity.[1][3] In contrast, the L-Trp isomer displays a mixed opioid agonist/antagonist profile.[1][3] This stereospecificity in functional activity is crucial to their differing pharmacological effects.

Q3: We are not observing the expected lack of respiratory depression in our animal models with a CJ-15,208 analog. What could be the issue?

Several factors could contribute to this discrepancy:

  • Compound Purity and Integrity: Verify the purity and structural integrity of your synthesized analog. Impurities or degradation products could have unintended pharmacological activities.

  • Dosing and Administration Route: Ensure that the dose and route of administration are appropriate. An unexpectedly high dose or a route with rapid central nervous system penetration could potentially engage respiratory-depressing pathways, especially if the analog has some off-target MOR agonist activity.

  • Animal Model and Species Differences: The metabolic profile and receptor expression can vary between different rodent strains and species. Consider if the specific animal model you are using has known differences in opioid sensitivity.

  • Experimental Protocol: Review your respiratory monitoring protocol. Ensure that the equipment is calibrated correctly and that the baseline respiratory parameters are stable before drug administration. Refer to the detailed experimental protocols below for guidance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Respiratory Depression Observed 1. Compound contamination. 2. Incorrect dosage. 3. Animal model sensitivity. 4. Off-target effects of the specific analog.1. Verify compound purity via HPLC and mass spectrometry. 2. Perform a dose-response study to identify the therapeutic window. 3. Review literature for opioid sensitivity of the specific strain/species. 4. Profile the analog's binding and functional activity at a broader range of receptors.
High Variability in Respiratory Data 1. Animal stress. 2. Improper acclimation to monitoring equipment. 3. Inconsistent drug administration.1. Ensure proper handling and a low-stress environment. 2. Follow a multi-day acclimation protocol for plethysmography or pulse oximetry. 3. Standardize the administration technique (e.g., i.c.v., i.p., p.o.) and vehicle.
No discernible difference between vehicle and CJ-15,208 analog 1. Insufficient dose. 2. Low bioavailability for the chosen administration route. 3. The specific analog genuinely has no effect on respiration at the tested doses.1. Conduct a dose-escalation study. 2. Investigate the pharmacokinetic properties of your analog. 3. This may be the expected outcome; compare with a positive control (e.g., morphine) to ensure the assay can detect respiratory depression.

Quantitative Data Summary

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of CJ-15,208 Stereoisomers

CompoundKORMORDOR
L-Trp CJ-15,208 30-35~260~2600
D-Trp CJ-15,208 30-35--

Data compiled from multiple sources. Exact values may vary between studies.[1][6]

Table 2: In Vivo Opioid Activity Profile of CJ-15,208 Stereoisomers

CompoundPrimary In Vivo ActivityAntinociceptive Effect
L-Trp CJ-15,208 Mixed Agonist/AntagonistYes
D-Trp CJ-15,208 KOR AntagonistMinimal

Based on in vivo studies using the warm water tail-withdrawal assay.[1][3]

Experimental Protocols

Assessment of Respiratory Function in Rodents

A common method for evaluating respiratory depression is whole-body plethysmography (WBP), which measures respiratory parameters in conscious, unrestrained animals.[7]

Objective: To measure the effects of CJ-15,208 stereoisomers or their analogs on respiratory rate, tidal volume, and minute volume.

Materials:

  • Whole-body plethysmography chambers

  • Transducers and data acquisition software

  • CJ-15,208 compound or analog, dissolved in an appropriate vehicle

  • Positive control: Morphine (e.g., 30 nmol, i.c.v.)[4]

  • Vehicle control

  • Male C57BL/6J mice or Sprague Dawley rats[4][8]

Procedure:

  • Acclimation: Acclimate the animals to the plethysmography chambers for at least 60 minutes for 2-3 consecutive days prior to the experiment to minimize stress-induced respiratory changes.[7][9]

  • Baseline Measurement: On the experimental day, place the animals in the chambers and record baseline respiratory parameters for a stable period (e.g., 30-60 minutes).[7]

  • Administration: Administer the test compound (e.g., CJ-15,208 analog, 100 nmol, i.c.v.), positive control (morphine), or vehicle.[4]

  • Data Recording: Continuously record respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute) for a predetermined period (e.g., 80-120 minutes) post-administration.[4]

  • Data Analysis: Express the post-treatment data as a percentage of the baseline values or compare directly with the vehicle-treated group using appropriate statistical tests (e.g., two-way RM ANOVA with post-hoc tests).[4]

[35S]GTPγS Binding Assay

This in vitro assay determines the functional activity (agonist or antagonist) of a compound at G-protein coupled receptors like the opioid receptors.

Objective: To assess the efficacy of CJ-15,208 stereoisomers or their analogs to stimulate G-protein activation.

Materials:

  • Membranes from cells expressing cloned opioid receptors (KOR, MOR, DOR)

  • [35S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Test compounds

  • Standard agonist (e.g., U50,488 for KOR)

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the test compound, [35S]GTPγS, and GDP in the assay buffer.

  • Reaction: Initiate the binding reaction and incubate at 30°C for 60 minutes.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Agonists will stimulate [35S]GTPγS binding above basal levels. Antagonists will not stimulate binding on their own but will inhibit the binding stimulated by a standard agonist. Data are typically analyzed using non-linear regression to determine EC50 or KB values.[1][10]

Visualizations

Signaling_Pathway cluster_morphine Morphine (MOR Agonist) cluster_cj15208 D-Trp CJ-15208 (KOR Antagonist) Morphine Morphine MOR MOR Morphine->MOR Binds Gi_alpha_morphine Gαi/o MOR->Gi_alpha_morphine Activates Beta_arrestin_morphine β-Arrestin Recruitment MOR->Beta_arrestin_morphine Promotes AC_inhibition_morphine Inhibit Adenylyl Cyclase Gi_alpha_morphine->AC_inhibition_morphine Respiratory_Depression Respiratory Depression Beta_arrestin_morphine->Respiratory_Depression Leads to CJ15208 D-Trp This compound KOR KOR CJ15208->KOR Blocks No_Signaling No Downstream Signaling KOR->No_Signaling No_Resp_Depression No Respiratory Depression

Caption: Contrasting signaling pathways of Morphine and D-Trp this compound.

Experimental_Workflow cluster_acclimation Days 1-2 cluster_experiment Day 3: Experiment Day Acclimate Acclimate Animals to Plethysmography Chambers (60 min/day) Baseline Record Baseline Respiratory Data (30-60 min) Acclimate->Baseline Administer Administer Vehicle, Positive Control (Morphine), or this compound Analog Baseline->Administer Record Record Post-Dose Respiratory Data (80-120 min) Administer->Record Analyze Analyze Data: Compare to Baseline and Vehicle Group Record->Analyze Logical_Relationship Profile CJ-15,208 Stereoisomer Profile KOR_Antagonism Primary KOR Antagonism Profile->KOR_Antagonism Limited_MOR_Agonism Limited/No Functional MOR Agonism Profile->Limited_MOR_Agonism No_Depression Lack of Respiratory Depression KOR_Antagonism->No_Depression No_Beta_Arrestin Avoidance of MOR-mediated β-Arrestin Pathway Limited_MOR_Agonism->No_Beta_Arrestin No_Beta_Arrestin->No_Depression

References

Validation & Comparative

A Comparative Guide to Kappa-Opioid Receptor Antagonists: CJ-15208 vs. Norbinaltorphimine (nor-BNI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent kappa-opioid receptor (KOR) antagonists: the natural cyclic tetrapeptide CJ-15208 and the semi-synthetic derivative norbinaltorphimine (B1679850) (nor-BNI). This analysis is supported by experimental data on their receptor binding affinities, functional activities, and in vivo effects, with a focus on their distinct pharmacological profiles.

Overview and Mechanism of Action

Both this compound and norbinaltorphimine are selective antagonists of the kappa-opioid receptor (KOR), a key player in modulating pain, mood, and addiction.[1] However, they exhibit significant differences in their chemical nature, duration of action, and in vivo activity.

Norbinaltorphimine (nor-BNI) is a highly potent and selective KOR antagonist widely used in preclinical research.[2] It is known for its exceptionally long duration of action, with effects lasting for days to weeks after a single administration.[3][4] This prolonged activity is thought to be mediated by the activation of c-Jun N-terminal kinase (JNK) and subsequent new protein synthesis in peripheral sensory neurons.[5] Nor-BNI is considered a non-competitive, receptor-inactivating antagonist.[6]

This compound is a cyclic tetrapeptide natural product.[7][8] Its isomers, particularly the D-Trp isomer, have been identified as shorter-acting KOR antagonists.[9][10] Unlike nor-BNI, the antagonist effects of the D-Trp isomer of this compound are dose-dependent and last less than 18 hours in vivo.[9] The natural product, later determined to be the L-Trp isomer, exhibits a mixed opioid agonist/antagonist profile in vivo.[9] The D-Trp isomer, often referred to as [D-Trp]this compound, is of particular interest for its potential therapeutic applications due to its shorter duration of action, which could be more desirable for clinical use.[10]

Quantitative Comparison of Pharmacological Properties

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound isomers and nor-BNI.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKappa (κ)Mu (μ)Delta (δ)Selectivity (κ vs. μ/δ)
[L-Trp]this compound 21.2 ± 5.6[8]--Preferential for κ[9]
[D-Trp]this compound 30-35[9]--Selective for κ[9]
nor-BNI Low nanomolar[11]Moderate affinityModerate affinity3 to 44-fold selective for κ[11]

Note: Direct comparative Ki values for nor-BNI under the same experimental conditions as this compound isomers were not available in the provided search results. However, nor-BNI is consistently reported as a high-affinity and highly selective KOR antagonist.[2][12]

Table 2: In Vitro Functional Activity

CompoundAssayReceptorActivityPotency
[D-Trp]this compound [³⁵S]GTPγS bindingKORAntagonist[10]-
[D-Trp(formamide)]this compound cAMP inhibitionKORAntagonistIC₅₀ = 49 nM[13]
[D-Trp]this compound cAMP inhibitionKORAntagonistIC₅₀ = 66 nM[13]

In Vivo Effects: A Comparative Summary

Table 3: Comparison of In Vivo Effects

EffectThis compound ([D-Trp] isomer)Norbinaltorphimine (nor-BNI)
Duration of Action Short-acting (<18 hours)[9]Exceptionally long-acting (days to weeks)[3][4]
KOR Antagonism Dose-dependent antagonism of KOR agonists (e.g., U50,488)[9][10]Potent and long-lasting antagonism of KOR agonists[4][14]
Agonist Activity Minimal agonist activity[9]Inverse agonist[3]
Effect on Cocaine-Seeking Prevents stress-induced reinstatement of cocaine-seeking behavior[7][9]-
Effect on Morphine Withdrawal Reduces some signs of naloxone-precipitated withdrawal[15]Decreases morphine withdrawal and conditioned place aversion[16]
Oral Bioavailability Orally active[7][10]Typically administered via injection (s.c. or i.p.)[4][14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KOR Antagonism

KOR_Antagonism cluster_agonist KOR Agonist Signaling cluster_antagonist Antagonist Action Agonist KOR Agonist (e.g., Dynorphin, U50,488) KOR_A Kappa Opioid Receptor (KOR) Agonist->KOR_A G_protein_A Gi/o Protein Activation KOR_A->G_protein_A Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein_A->Adenylyl_Cyclase MAPK Activation of MAPK Pathway G_protein_A->MAPK Ion_Channels Modulation of Ion Channels G_protein_A->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Cellular_Response_A Cellular Response (e.g., Analgesia, Dysphoria) cAMP->Cellular_Response_A MAPK->Cellular_Response_A Ion_Channels->Cellular_Response_A Antagonist This compound or nor-BNI KOR_B Kappa Opioid Receptor (KOR) Antagonist->KOR_B Blockade Blockade of Agonist Binding KOR_B->Blockade

Caption: KOR agonist signaling pathway and the mechanism of antagonist action.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay A 1. Prepare Brain Membranes (Source of KOR) B 2. Incubate Membranes with Radiolabeled KOR Ligand (e.g., [³H]U69,593) A->B C 3. Add Increasing Concentrations of Unlabeled Competitor (this compound or nor-BNI) B->C D 4. Separate Bound and Free Radioligand (Filtration) C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: Determine Ki value E->F

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Antinociception Assay (Tail-Withdrawal)

Tail_Withdrawal_Assay A 1. Acclimatize Mice to Experimental Setup B 2. Administer Antagonist (this compound or nor-BNI) or Vehicle A->B C 3. After a Pre-treatment Time, Administer KOR Agonist (e.g., U50,488) B->C D 4. Measure Baseline Tail- Withdrawal Latency from Warm Water (e.g., 55°C) C->D E 5. Re-measure Tail-Withdrawal Latency at Specific Time Points Post-Agonist Administration D->E F 6. Analyze Data: Compare Latencies Between Treatment Groups E->F

Caption: Workflow for the warm-water tail-withdrawal antinociception assay.

Detailed Experimental Methodologies

Radioligand Binding Assays

Receptor binding affinities are determined using competitive radioligand binding assays with membranes prepared from mouse brains.[8] The assay typically involves incubating the brain membranes with a specific radiolabeled KOR ligand, such as [³H]U69,593, in the presence of varying concentrations of the unlabeled competitor drug (this compound or nor-BNI). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. After incubation, the bound and free radioligands are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and this value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

The functional activity (agonist or antagonist) of the compounds at the KOR is assessed using [³⁵S]GTPγS binding assays in membranes from cells expressing the receptor.[10] This assay measures the G-protein activation following receptor stimulation. For antagonist activity determination, membranes are incubated with a known KOR agonist (e.g., U50,488) in the presence of varying concentrations of the antagonist (this compound or nor-BNI) and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

In Vivo Antinociception: Warm-Water Tail-Withdrawal Assay

The antinociceptive effects and antagonist properties of the compounds are evaluated in mice using the warm-water tail-withdrawal assay.[9] Mice are pretreated with the antagonist (e.g., via intraperitoneal, subcutaneous, or oral administration) or vehicle. After a specific pretreatment time, a KOR agonist like U50,488 is administered. The antinociceptive effect is measured as the latency for the mouse to withdraw its tail from warm water (typically 55°C). A cut-off time is used to prevent tissue damage. An increase in tail-withdrawal latency indicates antinociception. The ability of the antagonist to block the agonist-induced increase in latency demonstrates its KOR antagonist activity in vivo.[9]

Conditioned Place Preference (CPP) for Reinstatement of Cocaine-Seeking

To assess the effect of the antagonists on drug relapse, a conditioned place preference (CPP) model is used.[7][9] Mice are first conditioned to associate a specific environment with cocaine administration. Following conditioning, the preference for the cocaine-paired chamber is extinguished by repeatedly placing the animals in the apparatus without the drug. To test for reinstatement of cocaine-seeking behavior, mice are exposed to a stressor (e.g., forced swim) or a priming dose of cocaine. The ability of pretreatment with this compound to prevent the reinstatement of preference for the cocaine-paired chamber is then evaluated.[7][9]

Conclusion

This compound and norbinaltorphimine are both valuable research tools for investigating the role of the kappa-opioid receptor system. Nor-BNI's profile as a potent, highly selective, and exceptionally long-acting KOR antagonist makes it ideal for studies requiring sustained receptor blockade.[3][4] In contrast, the D-Trp isomer of this compound presents a compelling alternative with its shorter duration of action and oral bioavailability, making it a promising lead compound for the development of therapeutics for conditions such as substance use disorders.[7][9][10] The choice between these two antagonists will ultimately depend on the specific experimental design and the desired duration of KOR blockade.

References

A Comparative Analysis of the Kappa-Opioid Receptor Antagonists CJ-15208 and JDTic

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two kappa-opioid receptor (KOR) antagonists: the macrocyclic tetrapeptide CJ-15208 and the non-peptide small molecule JDTic. This analysis is supported by a summary of available preclinical data and detailed experimental methodologies.

Both this compound and JDTic have garnered interest for their potential therapeutic applications in conditions such as addiction, depression, and anxiety, owing to their ability to block the effects of endogenous opioids like dynorphin (B1627789) at the KOR. While both compounds target the same receptor, their distinct chemical structures and pharmacokinetic profiles lead to differences in their efficacy, duration of action, and safety profiles.

At a Glance: Key Efficacy and Pharmacological Parameters

The following table summarizes the key in vitro and in vivo efficacy data for this compound and JDTic, providing a quantitative comparison of their pharmacological properties.

ParameterThis compound (L-Trp isomer)[D-Trp]this compoundJDTic
Receptor Binding Affinity (Kᵢ)
Kappa (κ) Opioid Receptor21.2 ± 5.6 nM[1]30-35 nM[2]0.32 nM[3]
Mu (μ) Opioid Receptor260 nM (IC₅₀)[4]~10-fold selective for KOR over MOR[2]>1000-fold selective for KOR over MOR[3]
Delta (δ) Opioid Receptor2,600 nM (IC₅₀)[4]>100-fold selective for KOR over DOR[2]>1000-fold selective for KOR over DOR[3]
In Vitro Functional Activity KOR Antagonist[4]KOR Antagonist[2]Potent KOR Antagonist (Kₑ = 0.02 nM in GTPγS)[3]
In Vivo Efficacy (Animal Models)
Antinociception (Tail-Flick Test)Mixed agonist/antagonist activity[2]Minimal agonist activity; KOR antagonist[2]Blocks KOR agonist-induced antinociception for up to 2 weeks[5]
Addiction (Cocaine Reinstatement)-Prevents stress-induced reinstatement of cocaine CPP[2]Attenuates stress-induced cocaine relapse[6]
Duration of Action Short-acting (<18 hours in vivo)[2]Short-acting (<18 hours in vivo)[2]Very long-acting (effects for up to several weeks)[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR KOR Dynorphin->KOR Agonist Binding This compound / JDTic This compound / JDTic This compound / JDTic->KOR Antagonist Binding G_protein Gαi/o Activation KOR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition MAPK_pathway MAPK Pathway (p38, JNK) G_protein->MAPK_pathway cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease downstream_effects Modulation of Neuronal Excitability & Gene Expression cAMP_decrease->downstream_effects MAPK_pathway->downstream_effects

Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway

Tail_Flick_Workflow Animal_Habituation Animal Habituation (e.g., 30 min) Compound_Administration Administer this compound or JDTic (Route, Dose, Pre-treatment time) Animal_Habituation->Compound_Administration Heat_Source Apply Radiant Heat to Tail Compound_Administration->Heat_Source Measure_Latency Record Latency to Tail Flick Heat_Source->Measure_Latency Data_Analysis Analyze Antinociceptive Effect (e.g., %MPE) Measure_Latency->Data_Analysis

Figure 2: Experimental Workflow for the Tail-Flick Test

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning cluster_phase4 Phase 4: Extinction & Reinstatement Baseline_Preference Measure Baseline Preference for Apparatus Chambers Drug_Pairing Pair one chamber with drug (e.g., Cocaine) Baseline_Preference->Drug_Pairing Vehicle_Pairing Pair another chamber with vehicle Test_Preference Measure Time Spent in Each Chamber Vehicle_Pairing->Test_Preference Extinction Repeated exposure to apparatus without drug until preference is lost Test_Preference->Extinction Antagonist_Pretreatment Administer this compound or JDTic Extinction->Antagonist_Pretreatment Stress_or_Drug_Prime Induce Reinstatement (e.g., footshock stress) Antagonist_Pretreatment->Stress_or_Drug_Prime Final_Test Measure Reinstatement of Conditioned Place Preference Stress_or_Drug_Prime->Final_Test

Figure 3: Experimental Workflow for Conditioned Place Preference

Detailed Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound and JDTic for kappa, mu, and delta opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptor.

  • Radioligand Binding: Competition binding assays are performed using a specific radioligand for each receptor. For the kappa opioid receptor, [³H]U69,593 is commonly used. [³H]DAMGO and [³H]DPDPE are used for the mu and delta receptors, respectively.[2]

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or JDTic).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Tail-Flick Test for Antinociception

Objective: To assess the antinociceptive (pain-relieving) or KOR antagonist effects of this compound and JDTic in mice.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of high-intensity light to the ventral surface of the tail.

  • Procedure: Each mouse is gently restrained, and its tail is positioned in the apparatus. The latency to flick the tail away from the heat source is automatically recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[8]

  • Drug Administration: this compound, JDTic, or a vehicle control is administered via a specified route (e.g., subcutaneous, oral, or intracerebroventricular) at various doses and pre-treatment times before the test. To assess antagonist activity, a KOR agonist (e.g., U50,488) is administered after the antagonist.[2]

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conditioned Place Preference (CPP)

Objective: To evaluate the ability of this compound and JDTic to prevent the reinstatement of drug-seeking behavior.

Methodology:

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

  • Phases of the Experiment:

    • Pre-Conditioning (Baseline): The mouse is allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.

    • Conditioning: Over several days, the mouse receives injections of a drug of abuse (e.g., cocaine) and is confined to one of the outer chambers. On alternate days, the mouse receives a vehicle injection and is confined to the opposite chamber.[9]

    • Post-Conditioning (Test): The mouse is again allowed to freely explore all chambers, and the time spent in each chamber is recorded to determine if a preference for the drug-paired chamber has developed.

    • Extinction: The mouse is repeatedly placed in the apparatus without receiving the drug until the preference for the drug-paired chamber is no longer observed.

    • Reinstatement: The mouse is pre-treated with this compound, JDTic, or vehicle. Reinstatement of drug-seeking is then triggered by a stressor (e.g., footshock) or a priming dose of the drug. The time spent in each chamber is then re-assessed.[10]

  • Data Analysis: The primary measure is the difference in time spent in the drug-paired chamber during the post-conditioning/reinstatement test compared to the pre-conditioning baseline.

Discussion and Conclusion

The available data indicate that both this compound and JDTic are effective KOR antagonists, though they exhibit notable differences. JDTic is a highly potent and selective non-peptide antagonist with an exceptionally long duration of action.[6][7] This prolonged activity could be advantageous for maintaining therapeutic effects but may also present challenges in clinical management.

In contrast, this compound and its D-Trp isomer are macrocyclic peptides with a shorter duration of action.[2] The D-Trp isomer, in particular, has shown promise in preclinical models of addiction by preventing stress-induced reinstatement of cocaine-seeking behavior without significant intrinsic agonist activity.[2] The development of analogs of [D-Trp]this compound is an active area of research to improve its potency and pharmacokinetic properties.

A critical factor in the clinical development of JDTic was the observation of cardiac adverse events (non-sustained ventricular tachycardia) in Phase I trials, which led to its discontinuation.[6] This highlights the importance of thorough safety and toxicology assessments for any new KOR antagonist candidate.

References

A Comparative In Vivo Potency Analysis of KOR Antagonists: CJ-15208 vs. GNTI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo potency and experimental profiles of two notable kappa opioid receptor (KOR) antagonists: CJ-15208 and 5'-Guanidinonaltrindole (GNTI). This analysis is based on available preclinical data, focusing on their distinct characteristics, particularly in terms of bioavailability and routes of administration, which dictate their applications in in vivo research.

Executive Summary

This compound, particularly its D-Trp isomer, emerges as an orally bioavailable KOR antagonist with a shorter duration of action. In contrast, GNTI is a potent KOR antagonist with high selectivity, but it exhibits poor systemic bioavailability, necessitating central or parenteral administration for in vivo studies. This fundamental difference in pharmacokinetics significantly influences their respective experimental uses and translational potential.

Quantitative In Vivo Potency Comparison

The following table summarizes the available quantitative data on the in vivo potency of this compound and GNTI from various preclinical models. A direct head-to-head comparison is limited due to the different routes of administration and experimental endpoints reported in the literature.

CompoundSpeciesAssayRoute of AdministrationEffective Dose / ED₅₀Key Findings
[D-Trp]this compound MouseWarm-Water Tail-Withdrawal (Antagonism of U50,488-induced antinociception)Oral (p.o.)30 and 60 mg/kgDose-dependently antagonized centrally administered U50,488.[1]
[D-Trp]this compound MouseU50,488-induced Diuresis (Antagonism)Oral (p.o.)3 mg/kgReturned urine output to baseline values.[1]
L-Trp Isomer of this compound MouseWarm-Water Tail-Withdrawal (Antinociception)Intracerebroventricular (i.c.v.)ED₅₀: 3.71 nmolExhibited mixed agonist/antagonist properties.[2]
GNTI RatU50,488-induced Feeding (Antagonism)Intracerebroventricular (i.c.v.)0.032 - 0.32 nmolProduced a 70% maximal decrease in feeding.
GNTI Rhesus MonkeySchedule-Controlled Responding (Antagonism of U50,488)Intramuscular (i.m.)0.1 and 1.0 mg/kgProduced dose- and time-dependent antagonism with a slow onset and long duration.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of KOR antagonists and a typical experimental workflow for evaluating their in vivo potency.

KOR_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dynorphin Dynorphin (Agonist) Dynorphin->KOR Antagonist This compound / GNTI (Antagonist) Antagonist->KOR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., neuronal inhibition) cAMP->Downstream

Figure 1: Simplified signaling pathway of a KOR antagonist.

Experimental_Workflow cluster_CJ15208 This compound Protocol cluster_GNTI GNTI Protocol Animal_Prep_CJ Animal Acclimation (e.g., C57BL/6J mice) Drug_Admin_CJ Oral Gavage (p.o.) of [D-Trp]this compound (e.g., 10, 30, 60 mg/kg) Animal_Prep_CJ->Drug_Admin_CJ Pretreatment_CJ Pretreatment Period (e.g., 3 hours) Drug_Admin_CJ->Pretreatment_CJ Agonist_Admin_CJ Agonist Challenge (e.g., U50,488 i.c.v. or i.p.) Pretreatment_CJ->Agonist_Admin_CJ Assay_CJ Behavioral Assay (e.g., Warm-Water Tail-Withdrawal) Agonist_Admin_CJ->Assay_CJ Data_Analysis_CJ Data Analysis (e.g., % Antinociception) Assay_CJ->Data_Analysis_CJ Animal_Prep_GNTI Animal Acclimation & Cannula Implantation (e.g., Sprague-Dawley rats) Drug_Admin_GNTI Intracerebroventricular (i.c.v.) Injection of GNTI (e.g., 0.032-0.32 nmol) Animal_Prep_GNTI->Drug_Admin_GNTI Pretreatment_GNTI Pretreatment Period (e.g., 15 minutes) Drug_Admin_GNTI->Pretreatment_GNTI Agonist_Admin_GNTI Agonist Challenge or Behavioral Trigger (e.g., U50,488 or food deprivation) Pretreatment_GNTI->Agonist_Admin_GNTI Assay_GNTI Behavioral Assay (e.g., Feeding Behavior) Agonist_Admin_GNTI->Assay_GNTI Data_Analysis_GNTI Data Analysis (e.g., Food Intake) Assay_GNTI->Data_Analysis_GNTI

Figure 2: Comparative experimental workflow for this compound and GNTI.

Detailed Experimental Protocols

This compound: Oral Antagonism of KOR Agonist-Induced Effects in Mice

A representative in vivo protocol to assess the antagonist potency of this compound involves the antagonism of U50,488-induced antinociception in the warm-water tail-withdrawal test in mice.[1]

  • Animals: Male C57BL/6J mice are typically used. Animals are housed in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration: [D-Trp]this compound is dissolved in a vehicle suitable for oral administration, such as a mixture of ethanol, Tween 80, and saline. The compound is administered via oral gavage at doses ranging from 10 to 60 mg/kg.

  • Experimental Procedure:

    • Mice are pretreated with [D-Trp]this compound or vehicle via oral gavage.

    • After a pretreatment period of approximately 3 hours, the KOR agonist U50,488 (e.g., 100 nmol, i.c.v.) is administered.

    • Twenty minutes after U50,488 administration, the tail-withdrawal latency from a 55°C water bath is measured. A cut-off time is established to prevent tissue damage.

  • Endpoint Measurement: The degree of antinociception is calculated as a percentage of the maximum possible effect (%MPE). The antagonist effect of [D-Trp]this compound is determined by its ability to reduce the antinociceptive effect of U50,488.

GNTI: Intracerebroventricular (i.c.v.) Antagonism of KOR Agonist-Induced Feeding in Rats

Due to its poor blood-brain barrier penetration, GNTI is often evaluated via central administration. A typical protocol investigates its ability to antagonize KOR agonist-induced feeding.

  • Animals and Surgical Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting a lateral cerebral ventricle. Animals are allowed to recover for at least a week before behavioral testing.

  • Drug Preparation and Administration: GNTI is dissolved in sterile saline or artificial cerebrospinal fluid. Injections are made directly into the ventricle via an injector that extends beyond the guide cannula. Doses typically range from 0.032 to 0.32 nmol in a small volume (e.g., 5 µl).

  • Experimental Procedure:

    • Rats are habituated to the testing environment and may be food-deprived for a period (e.g., 24 hours) to stimulate baseline feeding.

    • GNTI or vehicle is administered via i.c.v. injection.

    • Approximately 15 minutes after GNTI administration, the KOR agonist U50,488 is administered (or food is presented in the case of deprivation-induced feeding).

    • Food intake is measured at specific time points after the presentation of food.

  • Endpoint Measurement: The primary endpoint is the cumulative food intake (in grams) over a set period. The antagonist effect of GNTI is quantified as the reduction in food intake compared to the agonist-only or deprivation condition.

Conclusion

This compound and GNTI are both valuable research tools for investigating the role of the KOR system. The choice between them should be guided by the specific requirements of the study. [D-Trp]this compound is particularly advantageous for studies requiring a systemically active, orally bioavailable KOR antagonist with a relatively short duration of action. This makes it suitable for investigating the therapeutic potential of KOR antagonism in models of disease that do not involve invasive surgical procedures. GNTI, on the other hand, is a highly potent and selective tool for preclinical studies where direct central administration is feasible and a long duration of action is desired. Its utility is prominent in mechanistic studies dissecting the central effects of KOR modulation. The distinct pharmacokinetic profiles of these two compounds underscore the importance of selecting the appropriate tool to achieve reliable and translatable in vivo results.

References

A Comparative Guide to Short-Acting Kappa Opioid Receptor Antagonists: CJ-15208 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of kappa opioid receptor (KOR) antagonists, particularly in neuropsychiatric and substance use disorders, the selection of appropriate pharmacological tools is critical. While long-acting antagonists like nor-binaltorphimine (nor-BNI) and JDTic have been instrumental in preclinical research, their prolonged pharmacodynamic profiles complicate clinical translation. This guide provides a comparative overview of the short-acting KOR antagonist CJ-15208, its isomers, and other relevant alternatives, focusing on their performance backed by experimental data.

Introduction to this compound

This compound is a cyclic tetrapeptide of fungal origin that has been identified as a selective KOR antagonist.[1] Its structure consists of one tryptophan, one D-proline, and two L-phenylalanine residues.[1] Subsequent research has focused on the stereoisomers of the tryptophan residue, leading to the synthesis of the natural L-Trp isomer and the unnatural D-Trp isomer, with the latter, [D-Trp]this compound, demonstrating a more favorable profile as a selective KOR antagonist with minimal agonist activity.[2][3]

In Vitro Pharmacological Profile

The binding affinity and functional activity of this compound and its analogs have been characterized using radioligand binding and GTPγS functional assays. These studies are crucial for determining the potency and selectivity of these compounds for the kappa opioid receptor over other opioid receptor subtypes (mu and delta).

Comparative Binding Affinities of KOR Antagonists
CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR/MOR SelectivityKOR/DOR SelectivityReference
[L-Trp]CJ-15,208 30-35----[4]
[D-Trp]CJ-15,208 30-35----[4]
LY2456302 (CERC-501) 0.8124.0155~30~191[1]
JDTic 0.32>1000>1000>3125>3125[5]
AT-076 1.141.6719.6~1.5~17[6]
PF-04455242 364>4000~21>1333[7]

Note: Ki values can vary between studies depending on the experimental conditions. The selectivity is calculated as a ratio of Ki values (Ki MOR or DOR / Ki KOR).

In Vivo Performance and Pharmacokinetics

The in vivo efficacy and pharmacokinetic properties of short-acting KOR antagonists are critical for their potential as research tools and therapeutic agents. Key in vivo assays include the warm-water tail-withdrawal test to assess antinociceptive effects and antagonism of KOR agonists, and conditioned place preference (CPP) models to evaluate their potential in addiction-related behaviors.

In Vivo Efficacy of [D-Trp]this compound

Studies have shown that [D-Trp]this compound is a short-acting KOR antagonist in vivo. Following subcutaneous administration in mice, a single dose of 10 mg/kg produced significant KOR antagonism that lasted for at least 12 hours.[3] After oral administration, the antagonism was observed for at least 6 hours.[3] In a model of addiction, pretreatment with the D-Trp isomer of CJ-15,208 prevented stress-induced, but not cocaine-induced, reinstatement of extinguished cocaine-conditioned place preference.[2][4]

Comparative Pharmacokinetic Parameters
CompoundHalf-life (t1/2)Oral Bioavailability (F)TmaxCmaxReference
[D-Trp]this compound Short-acting (<18h in vivo effect)Orally active--[3][4]
LY2456302 (CERC-501) ~30-40 hours (human)25% (rat)1-2 hours (rat)-[5][7]
JDTic Long-acting (weeks)---[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of short-acting KOR antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR) are prepared from cell lines (e.g., CHO or HEK293) or animal brain tissue.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.

  • Data Analysis: The data is analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect) for agonists, or the ability of an antagonist to inhibit agonist-stimulated binding. For CJ-15,208 and its analogs, this assay confirms their antagonist activity by showing a lack of G-protein activation.[8]

Warm-Water Tail-Withdrawal Assay

This in vivo assay is used to assess the antinociceptive (pain-relieving) effects of compounds and their ability to antagonize opioid agonists.

  • Acclimation: Mice are gently restrained, and their tails are immersed in a warm water bath (typically 55°C).

  • Baseline Latency: The time it takes for the mouse to withdraw its tail (tail-withdrawal latency) is recorded as a baseline measure of nociception.

  • Drug Administration: The test compound (e.g., [D-Trp]this compound) is administered, often intracerebroventricularly (i.c.v.), subcutaneously (s.c.), or orally (p.o.).

  • Antagonist Testing: To assess antagonist activity, the test compound is administered prior to a known KOR agonist (e.g., U-50,488).

  • Post-treatment Latency: The tail-withdrawal latency is measured at various time points after drug administration to determine the compound's effect and duration of action.[2][3]

Conditioned Place Preference (CPP)

The CPP paradigm is used to study the rewarding or aversive properties of drugs and the effects of antagonists on drug-seeking behavior.

  • Pre-conditioning: The animal's baseline preference for two distinct compartments is determined.

  • Conditioning: Over several days, the animal receives a drug (e.g., cocaine) in one compartment and a vehicle (e.g., saline) in the other.

  • Post-conditioning (Test): The animal is allowed to freely access both compartments, and the time spent in each is measured to determine if a preference for the drug-paired compartment has developed.

  • Extinction and Reinstatement: The preference is extinguished by repeatedly placing the animal in the apparatus without the drug. Reinstatement of drug-seeking behavior can be triggered by a priming dose of the drug or a stressor. KOR antagonists like [D-Trp]this compound are tested for their ability to block this reinstatement.[2]

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental processes involved, the following diagrams are provided.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR_Antagonist KOR Antagonist (e.g., this compound) KOR Kappa Opioid Receptor (KOR) KOR_Antagonist->KOR Blocks KOR_Agonist KOR Agonist (e.g., Dynorphin) KOR_Agonist->KOR Activates G_Protein Gi/o Protein KOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Effector_Channels Effector Ion Channels (e.g., GIRK) G_Protein->Effector_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability Effector_Channels->Cellular_Response

KOR Signaling Pathway

Radioligand_Binding_Workflow A Prepare Receptor Membranes (e.g., from CHO cells expressing KOR) B Incubate Membranes with: 1. Radioligand (e.g., [³H]U-69,593) 2. Unlabeled Test Compound (e.g., this compound) A->B C Separate Bound from Unbound Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E

Radioligand Binding Assay Workflow

CPP_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction & Reinstatement A Pre-conditioning: Measure baseline preference for chambers B Conditioning: Pair one chamber with drug (e.g., cocaine) and the other with vehicle A->B C Post-conditioning Test: Measure preference for drug-paired chamber B->C D Extinction: Repeated exposure to apparatus without drug until preference is lost C->D E Reinstatement Test: Administer KOR antagonist (e.g., [D-Trp]this compound) prior to a trigger (stress or drug prime) D->E F Measure Reinstatement: Assess if drug-seeking behavior returns E->F

Conditioned Place Preference Workflow

Conclusion

This compound, and particularly its D-Trp isomer, represent a valuable class of short-acting KOR antagonists for preclinical research. Their peptide nature and shorter duration of action offer a distinct advantage over non-peptide antagonists with prolonged pharmacodynamic effects. When selecting a KOR antagonist, researchers should consider the specific requirements of their experimental design, including the desired duration of action, route of administration, and selectivity profile. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for the selection and application of these important research tools.

References

A Comparative Guide to CJ-15208 and Long-Acting KOR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa opioid receptor (KOR) has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders, including addiction, depression, and anxiety. While long-acting KOR antagonists like nor-binaltorphimine (nor-BNI) and JDTic have been invaluable research tools, their prolonged duration of action presents challenges for clinical development.[1][2][3][4] This guide provides a detailed comparison of the novel macrocyclic tetrapeptide CJ-15208 and its analogs against these traditional long-acting antagonists, highlighting key advantages supported by experimental data.

Differentiating Features: A Shift Towards Favorable Pharmacodynamics

This compound and its related compounds offer a distinct pharmacological profile compared to conventional long-acting KOR antagonists. The primary advantage lies in their significantly shorter duration of action, which allows for more flexible dosing and a reduced risk of long-term side effects.[5][6] Unlike nor-BNI and JDTic, whose effects can persist for weeks due to a mechanism involving the activation of c-Jun N-terminal kinase (JNK) that disrupts KOR signaling, this compound and its analogs are believed to act through a more conventional, reversible antagonism.[7][8][9] Furthermore, this compound has demonstrated oral bioavailability, a critical feature for therapeutic development.[1][10]

The natural L-Trp isomer of this compound exhibits a unique mixed-activity profile, functioning as both a KOR/mu-opioid receptor (MOR) agonist and a KOR antagonist.[5][10] This dual action may confer unique therapeutic benefits, such as the ability to prevent both stress- and drug-induced reinstatement of cocaine-seeking behavior.[10] In contrast, the synthetic D-Trp isomer, [D-Trp]this compound, is primarily a selective KOR antagonist with minimal agonist activity.[5]

Quantitative Comparison of KOR Antagonists

The following tables summarize the key quantitative differences between this compound and its analogs and the long-acting KOR antagonists nor-BNI and JDTic.

Table 1: Receptor Binding Affinity and Functional Potency

CompoundKOR Binding Affinity (Ki)KOR Functional Antagonism (Ke/IC50)
This compound (L-Trp isomer) ~30-35 nM[11]-
[D-Trp]this compound ~30-35 nM[11]IC50 = 66 nM[12]
nor-binaltorphimine (nor-BNI) -Ke = 0.04 nM[10]
JDTic 0.32 nM[6]Ke = 0.01 nM[10]

Table 2: Pharmacodynamic and Pharmacokinetic Properties

PropertyThis compound and AnalogsLong-Acting KOR Antagonists (nor-BNI, JDTic)
Duration of Action Short-acting (hours to <48 hours)[4][5][6]Long-acting (weeks)[1][3][7][8]
Oral Bioavailability Yes[1][10]Not typically orally active
Mechanism of Long-Lasting Effect Not applicableJNK-mediated disruption of KOR signaling[7][8][9]
Agonist Activity Mixed KOR/MOR agonism (L-Trp isomer)[5][10]Generally considered pure antagonists

Key Experimental Methodologies

Warm-Water Tail-Withdrawal Assay

This assay is used to assess the antinociceptive (agonist) and antagonist effects of compounds.

  • Procedure: The distal third of a mouse's tail is immersed in a constant temperature water bath (typically 52-55°C).[13] The latency to a rapid flick or withdrawal of the tail is recorded. A maximum cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.[13][14]

  • Agonist Testing: An increase in tail-withdrawal latency compared to baseline indicates an antinociceptive effect.

  • Antagonist Testing: To test for antagonism, the subject is pre-treated with the antagonist (e.g., this compound) at a specific time before being challenged with a known KOR agonist (e.g., U-50,488). A reduction in the agonist-induced antinociception indicates antagonist activity.

Conditioned Place Preference (CPP) Assay

The CPP paradigm is a preclinical model used to study the rewarding and relapse-preventing properties of drugs.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Conditioning Phase: Over several days, animals receive injections of a drug (e.g., cocaine) and are confined to one chamber, and on alternate days receive a vehicle injection and are confined to the other chamber.[4][7]

  • Preference Test: After conditioning, the animal is allowed to freely explore both chambers, and the time spent in each is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned preference.

  • Extinction and Reinstatement: Following the establishment of preference, the animal is repeatedly placed in the apparatus without the drug until the preference is extinguished. Reinstatement of the preference can then be triggered by a priming dose of the drug or a stressor.[7][15] The ability of a test compound to block this reinstatement is a measure of its potential to prevent relapse.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the KOR.

  • Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[8][16]

  • Procedure: Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.[8][17] The amount of bound [³⁵S]GTPγS is then measured, typically by scintillation counting after filtration.

  • Interpretation: An increase in [³⁵S]GTPγS binding indicates agonist activity. To measure antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated binding is quantified.

Visualizing the Advantages of this compound

The following diagrams illustrate the key signaling and logical differences between this compound and long-acting KOR antagonists.

G Signaling Pathway of Long-Acting KOR Antagonists KOR Kappa Opioid Receptor JNK c-Jun N-terminal Kinase (JNK) KOR->JNK Activates Antagonist Long-Acting Antagonist (e.g., nor-BNI, JDTic) Antagonist->KOR Binds to Signaling_Disruption Disruption of KOR Signaling Cascade JNK->Signaling_Disruption Leads to Prolonged_Antagonism Prolonged Antagonism (Weeks) Signaling_Disruption->Prolonged_Antagonism Results in

Caption: Signaling pathway of long-acting KOR antagonists.

G Experimental Workflow: Conditioned Place Preference cluster_0 Phase 1: Baseline cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Conditioning cluster_3 Phase 4: Extinction & Reinstatement Baseline Baseline Preference Test (Freely explore both chambers) Cocaine Cocaine Injection + Confine to Chamber A Saline Saline Injection + Confine to Chamber B Cocaine->Saline Alternate days Post_Test Post-Conditioning Test (Measure preference for Chamber A) Extinction Extinction Training (No injections, free exploration) Post_Test->Extinction Reinstatement Reinstatement Test (Trigger with stress or cocaine prime) Extinction->Reinstatement

Caption: Workflow of a Conditioned Place Preference experiment.

G Logical Advantage of Shorter-Acting KOR Antagonists cluster_0 Long-Acting Antagonists (e.g., nor-BNI) cluster_1 Shorter-Acting Antagonists (e.g., this compound) Long_Duration Prolonged Duration (Weeks) Inflexible Inflexible Dosing Regimens Long_Duration->Inflexible Complicated Complicated Preclinical Studies Inflexible->Complicated Development_Challenges Challenges for Clinical Development Complicated->Development_Challenges Short_Duration Finite Duration (Hours) Flexible Flexible Dosing & Titration Short_Duration->Flexible Simplified Simplified Study Designs Flexible->Simplified Clinical_Potential Greater Clinical Potential Simplified->Clinical_Potential

Caption: Advantages of shorter-acting KOR antagonists.

Conclusion

This compound and its analogs represent a promising new class of KOR antagonists with significant advantages over traditional long-acting compounds. Their shorter duration of action, oral bioavailability, and, in the case of the natural product, unique mixed-activity profile, make them valuable tools for research and suggest a more viable path toward clinical development for the treatment of addiction and other CNS disorders. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Duration of Action: CJ-15208 versus nor-BNI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the duration of action of a kappa-opioid receptor (KOR) antagonist is critical for its potential therapeutic application. This guide provides a detailed comparison of the duration of action of the novel cyclic tetrapeptide CJ-15208 and the classical antagonist nor-binaltorphimine (nor-BNI), supported by experimental data and methodologies.

The key distinction between these two antagonists lies in their duration of effect, with this compound and its analogs offering a significantly shorter-acting profile compared to the exceptionally long-lasting effects of nor-BNI.[1][2] This difference has important implications for their use as research tools and potential clinical candidates.

Quantitative Comparison of Duration of Action

The following table summarizes the duration of antagonist activity for different isomers and analogs of this compound compared to nor-BNI, as determined in preclinical studies.

CompoundAdministration RouteDoseDuration of KOR AntagonismSpecies
[D-Trp]CJ-15,208 Subcutaneous (s.c.)10 mg/kg< 12 hoursMouse
[D-Trp]CJ-15,208 Oral (p.o.)10 mg/kg< 6 hoursMouse
[L-Trp]CJ-15,208 Intracerebroventricular (i.c.v.)3 nmol≥ 24 hours, < 48 hoursMouse
Analog of [d-Trp]CJ-15,208 (Analog 22) Central (i.c.v.) & Oral (p.o.)10 nmol (i.c.v.), 30 mg/kg (p.o.)≥ 2.5 hoursMouse
nor-BNI Intracerebroventricular (i.c.v.)1 nmolUp to 28 daysMouse
nor-BNI Subcutaneous (s.c.)5 and 20 mg/kgAt least 4 daysMouse

Experimental Protocols

The data presented above were primarily generated using the mouse warm-water tail-withdrawal assay. This standard in vivo model assesses the antinociceptive effects of opioid agonists and the ability of antagonists to block these effects.

Mouse Warm-Water Tail-Withdrawal Assay

Objective: To determine the duration of kappa-opioid receptor antagonism.

Methodology:

  • Animal Subjects: Male mice (e.g., C57BL/6J) are commonly used.

  • Baseline Measurement: The baseline latency for tail withdrawal is determined by immersing the distal portion of the mouse's tail in a warm water bath maintained at a constant temperature (e.g., 55°C). A cutoff time (e.g., 15 seconds) is established to prevent tissue damage.

  • Antagonist Pretreatment: Animals are pretreated with the KOR antagonist (e.g., this compound or nor-BNI) via the specified route of administration (s.c., p.o., or i.c.v.) at various time points before the agonist challenge (e.g., 1, 6, 12, 24 hours, or several days).

  • Agonist Challenge: At the designated time after antagonist pretreatment, a selective KOR agonist, such as U50,488, is administered (e.g., 10 mg/kg, i.p.).

  • Measurement of Antinociception: Following agonist administration (typically after 20-40 minutes), the tail-withdrawal latency is measured again.

  • Data Analysis: The degree of antinociception is calculated as a percentage of the maximum possible effect (%MPE). The duration of antagonism is defined as the time point at which the antagonist no longer significantly blocks the agonist-induced antinociception.[1][3]

Signaling Pathways and Mechanism of Action

The prolonged duration of action of nor-BNI is not due to irreversible binding to the kappa-opioid receptor.[4] Instead, it involves a unique signaling mechanism that leads to a long-lasting desensitization of the receptor. This process is mediated by the activation of c-Jun N-terminal kinase (JNK).[4][5][6] In contrast, the shorter-acting profile of this compound suggests a more conventional, reversible antagonist binding at the KOR.

Signaling_Pathway_Comparison cluster_0 nor-BNI cluster_1 This compound nor-BNI nor-BNI KOR_norBNI KOR nor-BNI->KOR_norBNI Binds JNK_Activation JNK Activation KOR_norBNI->JNK_Activation Initiates Prolonged_Antagonism Prolonged Antagonism (days to weeks) JNK_Activation->Prolonged_Antagonism Leads to This compound This compound KOR_CJ15208 KOR This compound->KOR_CJ15208 Binds Reversible_Blockade Reversible Blockade KOR_CJ15208->Reversible_Blockade Results in Short_Duration_Antagonism Short-Duration Antagonism (hours) Reversible_Blockade->Short_Duration_Antagonism Leads to

Caption: Comparative signaling pathways of nor-BNI and this compound.

Experimental Workflow

The general workflow for determining the duration of action of a KOR antagonist is depicted in the following diagram.

Experimental_Workflow Start Start Baseline Measure Baseline Tail-Withdrawal Latency Start->Baseline Pretreatment Administer KOR Antagonist (e.g., this compound or nor-BNI) at Various Pretreatment Times Baseline->Pretreatment Agonist_Challenge Administer KOR Agonist (e.g., U50,488) Pretreatment->Agonist_Challenge Measure_Response Measure Post-Treatment Tail-Withdrawal Latency Agonist_Challenge->Measure_Response Analyze Calculate % Antagonism and Determine Duration Measure_Response->Analyze End End Analyze->End

Caption: Workflow for determining antagonist duration of action.

References

A Comparative Review of Selective Kappa-Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin (B1627789), are key components of a signaling system critically involved in the regulation of mood, stress, and reward.[1][2] Activation of the KOR system, particularly under conditions of stress, is associated with dysphoria, anhedonia, and the negative affective states that can drive addiction relapse and depressive disorders.[1][2] Consequently, the development of selective KOR antagonists has emerged as a promising therapeutic strategy for major depressive disorder (MDD), anhedonia, and other stress-related conditions.[3][4] This guide provides a comparative overview of key selective KOR antagonists, summarizing their pharmacological properties, preclinical efficacy, and clinical trial outcomes, supported by experimental data and detailed methodologies.

Mechanism of Action: KOR Antagonism

The dynorphin/KOR system acts as a natural brake on dopamine (B1211576) release in reward-related brain regions like the nucleus accumbens.[5] During stressful events, dynorphin is released, activating KORs on dopamine neuron terminals. This activation, through a Gi/o-coupled pathway, inhibits adenylyl cyclase, reduces cyclic AMP (cAMP), and ultimately decreases dopamine release, contributing to feelings of anhedonia and dysphoria.[2][5] Selective KOR antagonists are designed to block the binding of dynorphin to the KOR, thereby preventing this downstream signaling cascade and restoring normal dopamine signaling.[4] This mechanism is hypothesized to alleviate core symptoms of depression, particularly anhedonia, the inability to experience pleasure.[6]

Quantitative Comparison of KOR Antagonists

The following table summarizes the in vitro binding affinities and selectivities of several prominent selective KOR antagonists. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates higher binding affinity. Selectivity is presented as a ratio of binding affinities (e.g., MOR Ki / KOR Ki).

CompoundKOR Ki or IC50 (nM)MOR Ki or IC50 (nM)DOR Ki or IC50 (nM)KOR Selectivity (vs. MOR)KOR Selectivity (vs. DOR)Development Status
Aticaprant (JNJ-67953964, CERC-501)0.81 (Ki)[7]24.0 (Ki)[7]155 (Ki)[7]~30-fold[7]~191-fold[7]Phase 3 trials for MDD terminated due to lack of effectiveness.
Navacaprant (BTRX-335140, NMRA-140)0.8 (IC50)[8]110 (IC50)[8]6500 (IC50)[8]~138-fold[8]~8125-fold[8]Phase 3 trial (KOASTAL-1) for MDD failed to meet primary endpoint.[4][9][10]
JDTic 0.01 (Ke)[11]--341-fold[11]7930-fold[11]Development halted due to cardiotoxicity.[11]
PF-04455242 3.0 (Ki)64 (Ki)>4000 (Ki)~21-fold>1333-foldPreclinical/Discontinued.
nor-Binaltorphimine (nor-BNI) ---Selective KOR antagonist-Widely used as a research tool.[12]
LY2795050 0.63 (Kb)[13]6.8 (Kb)[13]83.3 (Kb)[13]~11-fold[13]~132-fold[13]Preclinical research tool.[13]

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation process of these compounds, the following diagrams illustrate the core KOR signaling pathway and a typical experimental workflow for antagonist characterization.

KOR_Signaling_Pathway KOR Signaling Pathway cluster_stress Stress Response cluster_presynaptic Dopamine Neuron Terminal cluster_synapse Synaptic Cleft cluster_antagonist Pharmacological Intervention cluster_downstream Postsynaptic Effects Stress Stress Dynorphin Dynorphin Stress->Dynorphin triggers release KOR KOR Dynorphin->KOR binds & activates Gi_Go Gi/o KOR->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits DA_release Dopamine Release Gi_Go->DA_release inhibits cAMP cAMP AC->cAMP synthesizes cAMP->DA_release promotes Anhedonia Anhedonia & Dysphoria DA_release->Anhedonia reduction leads to Antagonist KOR Antagonist Antagonist->KOR blocks

Caption: KOR signaling cascade initiated by stress-induced dynorphin release, leading to inhibition of dopamine and resulting in anhedonia. KOR antagonists block this pathway.

KOR_Antagonist_Workflow Experimental Workflow for KOR Antagonist Evaluation cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_efficacy Preclinical Efficacy Models cluster_clinical Clinical Trials binding_assay Radioligand Binding Assay (Determine Ki, Selectivity) functional_assay [35S]GTPγS Binding Assay (Determine Functional Antagonism, Ke) binding_assay->functional_assay Confirm Functional Activity pk_pd PK/PD Studies (Bioavailability, Half-life, Receptor Occupancy via PET) functional_assay->pk_pd Select Candidate for In Vivo forced_swim Forced Swim Test (Antidepressant-like effects) pk_pd->forced_swim Test Efficacy alcohol_self_admin Alcohol/Drug Self-Administration (Addiction models) pk_pd->alcohol_self_admin stress_relapse Stress-Induced Relapse Model (Anti-stress effects) pk_pd->stress_relapse phase1 Phase I (Safety, Tolerability, PK in Humans) forced_swim->phase1 Proceed to Clinical alcohol_self_admin->phase1 stress_relapse->phase1 phase2 Phase II (Proof-of-Concept, Efficacy in MDD, Anhedonia - HAMD-17, SHAPS) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety Trials) phase2->phase3

Caption: A typical drug discovery and development workflow for selective KOR antagonists, from initial in vitro screening to clinical evaluation.

Experimental Protocols

The data presented in this guide are derived from standardized pharmacological assays. Below are overviews of the key methodologies used to characterize KOR antagonists.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor and its selectivity over other receptors.[14][15]

  • Objective: To quantify the affinity of an antagonist for KOR, MOR, and DOR.

  • Receptor Source: Membranes from cell lines (e.g., CHO or HEK293) engineered to stably express a high density of a specific human opioid receptor subtype (KOR, MOR, or DOR).[14][15]

  • Methodology:

    • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR) with known high affinity for the receptor is incubated with the cell membranes.[14][15]

    • Increasing concentrations of the unlabeled test antagonist are added to compete with the radioligand for binding to the receptor.

    • Separation: After incubation reaches equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[16]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the affinity of the test compound.

    • Data Analysis: A competition curve is generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated from this curve. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15][16]

[³⁵S]GTPγS Binding Assay

This is a functional in vitro assay that measures the extent of G-protein activation following receptor stimulation, thereby determining whether a compound is an agonist, antagonist, or inverse agonist.[17][18]

  • Objective: To assess the functional antagonist activity of a compound at the KOR.

  • Methodology:

    • Assay Principle: When an agonist binds to a Gi/o-coupled receptor like KOR, it facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins and accumulates.[18]

    • Antagonist Mode: To measure antagonism, cell membranes expressing KOR are incubated with a fixed concentration of a known KOR agonist (e.g., U-69,593) and increasing concentrations of the test antagonist.[17]

    • The mixture also contains [³⁵S]GTPγS and GDP.

    • Measurement: The amount of [³⁵S]GTPγS incorporated into the membranes is measured via scintillation counting. A potent antagonist will prevent the agonist from activating the receptor, resulting in a dose-dependent decrease in [³⁵S]GTPγS binding.

    • Data Analysis: The data are used to calculate the antagonist's equilibrium dissociation constant (Ke) via Schild analysis, which provides a measure of its functional potency.[17]

Mouse Forced Swim Test (FST)

The FST is a widely used preclinical behavioral assay to screen for antidepressant-like activity.[19][20]

  • Objective: To evaluate the potential antidepressant effects of KOR antagonists.

  • Methodology:

    • Procedure: Mice are placed individually into a cylinder of water from which they cannot escape.[20] The test is typically conducted over a 6-minute session.

    • Behavioral Scoring: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded. This immobility is interpreted as a state of behavioral despair or learned helplessness.[21]

    • Drug Effect: Antidepressant compounds, including selective KOR antagonists like nor-BNI, have been shown to significantly reduce the duration of immobility, suggesting an antidepressant-like effect.[19][12] The test compound is administered at a specific time before the test. For long-acting antagonists like nor-BNI, this may be 24 hours prior to avoid non-specific effects.[19][12]

Clinical Development and Outcomes

Several selective KOR antagonists have advanced to clinical trials, primarily for MDD with a focus on anhedonia.

  • Aticaprant (JNJ-67953964) : This compound showed promise in early trials. A proof-of-mechanism study (FAST-MAS) found that aticaprant significantly improved reward-related brain activation in the ventral striatum and reduced anhedonic symptoms compared to placebo.[22] However, despite these encouraging early results, Johnson & Johnson announced in 2025 the termination of Phase 3 trials for aticaprant as an adjunctive therapy for MDD due to insufficient efficacy.

  • Navacaprant (BTRX-335140) : Developed as a highly selective KOR antagonist, navacaprant was evaluated as a monotherapy for MDD.[6] A Phase 2 trial showed statistically significant improvements in depressive symptoms, including anhedonia, in a subgroup of patients with moderate-to-severe MDD.[6] However, in early 2025, Neumora Therapeutics reported that the first Phase 3 pivotal trial, KOASTAL-1, failed to meet its primary and key secondary endpoints, showing no significant difference from placebo in reducing symptoms of depression and anhedonia.[4][9][10] Interestingly, a gender-specific analysis suggested a potential treatment effect in female participants.[9][10]

Conclusion

Selective KOR antagonists represent a mechanistically novel approach to treating mood disorders by targeting the stress-related dynorphin system. Preclinical data has been robustly supportive, demonstrating antidepressant-like and anti-anhedonic effects in various animal models. However, the translation of these findings into clinical efficacy has proven challenging, as evidenced by the recent late-stage trial failures of both aticaprant and navacaprant.

While the outcomes for these lead candidates are disappointing, the underlying rationale for KOR antagonism remains compelling. Future research may focus on identifying specific patient populations or depression subtypes that are more likely to respond to this mechanism. The observed gender-specific effects in the navacaprant trial, for instance, warrant further investigation.[9][10] The development of KOR antagonists highlights the complexities of translating preclinical findings in neuroscience to successful clinical therapies and underscores the ongoing need for innovative treatments for mood disorders.

References

Validating KOR Antagonism of CJ-15208 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of CJ-15,208, a macrocyclic tetrapeptide, as a Kappa Opioid Receptor (KOR) antagonist. It includes supporting experimental data from preclinical studies and detailed methodologies for key experiments to assist researchers in evaluating its potential as a therapeutic agent, particularly in the context of substance use disorders.

Performance Comparison of KOR Antagonists

The following table summarizes the in vivo effects of CJ-15,208 and its D-Trp isomer, alongside other notable KOR antagonists. This data is compiled from studies in C57BL/6J mice.

CompoundAssayAdministration Route & DoseKey Findings
CJ-15,208 55°C Warm-Water Tail-WithdrawalOral (p.o.), 3.49 mg/kg (ED50)Exhibited dose-dependent antinociception (agonist effect).[1]
55°C Warm-Water Tail-WithdrawalIntracerebroventricular (i.c.v.), 3 nmolAntagonized the antinociceptive effects of the KOR agonist U50,488.[2]
Conditioned Place Preference (Cocaine)Oral (p.o.), 60 mg/kgPrevented both stress- and cocaine-induced reinstatement of cocaine-seeking behavior.[1][3]
RotorodOral (p.o.), 10 or 60 mg/kgDid not produce hypolocomotor effects, unlike U50,488.[1][3]
[D-Trp]CJ-15,208 55°C Warm-Water Tail-WithdrawalSubcutaneous (s.c.) & Oral (p.o.)Dose-dependently antagonized U50,488-induced antinociception.[4] KOR antagonism lasted <12h (s.c.) and <6h (p.o.).[4]
55°C Warm-Water Tail-WithdrawalOral (p.o.), 30 and 60 mg/kgDose-dependently antagonized centrally administered U50,488.[4]
Conditioned Place Preference (Cocaine)Oral (p.o.)Prevented stress-induced, but not cocaine-induced, reinstatement of extinguished cocaine-seeking behavior.[2][4]
RotorodNot specifiedDid not affect locomotor activity.[4]
nor-Binaltorphimine (nor-BNI) Acetic Acid-Induced WrithingSubcutaneous (s.c.), 10 mg/kgBlocked the antinociceptive effect of U50,488.[5] Exhibits a very long duration of action (weeks).[4][5]
JDTic Not specified in provided contextNot specified in provided contextKnown to have an exceptionally long duration of action.[5]
Zyklophin 55°C Warm-Water Tail-WithdrawalNot specified in provided contextProduced KOR-selective antagonism lasting up to 12 hours.[2]
Analog 22 of [d-Trp]CJ-15,208 55°C Warm-Water Tail-Withdrawali.c.v. & Oral (p.o.)Demonstrated dose-dependent KOR antagonism lasting at least 2.5 hours.[6][7]
Conditioned Place Preference (Morphine)Oral (p.o.), 30 mg/kgPrevented stress-induced reinstatement of extinguished morphine conditioned place preference.[6][7]

Experimental Protocols

55°C Warm-Water Tail-Withdrawal Assay

This assay is used to assess both antinociceptive (agonist) and KOR antagonist activity.

  • Animals: Adult male C57BL/6J mice (20-25 g) are used.[3]

  • Procedure:

    • A baseline tail-withdrawal latency is determined by immersing the distal third of the mouse's tail in 55°C water.

    • The test compound (e.g., CJ-15,208) is administered via the desired route (e.g., p.o., i.c.v.).

    • At various time points post-administration, the tail-withdrawal latency is measured again. An increase in latency indicates an antinociceptive (agonist) effect.

    • To assess antagonist activity, a KOR agonist (e.g., U50,488) is administered after the test compound. The ability of the test compound to block the agonist-induced increase in tail-withdrawal latency indicates KOR antagonism.[4][6]

  • Data Analysis: Antinociception is often calculated as a percentage of the maximum possible effect (%MPE).

Conditioned Place Preference (CPP) Assay

This assay is a preclinical model used to study the rewarding and relapse-preventing effects of drugs.

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning: Mice are allowed to freely explore both chambers to determine any initial preference.

    • Conditioning: For several days, mice receive injections of a drug (e.g., cocaine) and are confined to one chamber, and saline injections while confined to the other chamber.

    • Post-conditioning: The time spent in each chamber is measured to determine if a preference for the drug-paired chamber has developed.

    • Extinction: The preference is extinguished by repeatedly placing the mice in the apparatus without any drug administration.

    • Reinstatement: To test for relapse, mice are exposed to a priming dose of the drug or a stressor (e.g., forced swim stress) before being placed back in the apparatus.

    • Antagonist Testing: To test the efficacy of a KOR antagonist like CJ-15,208, the compound is administered before the reinstatement trigger.[1][3]

  • Data Analysis: A significant increase in time spent in the drug-paired chamber after a reinstatement trigger indicates relapse. The prevention of this increase by the antagonist demonstrates its potential to prevent relapse.

Visualizing Experimental Workflows and Signaling

KOR Antagonism in the Brain

KOR_Antagonism cluster_BBB Blood-Brain Barrier cluster_CNS Central Nervous System CJ-15208_oral CJ-15,208 (Oral) CJ-15208_CNS CJ-15,208 CJ-15208_oral->CJ-15208_CNS Crosses BBB KOR Kappa Opioid Receptor (KOR) CJ-15208_CNS->KOR Blocks Behavioral_Effects Analgesia, Reinstatement of Drug-Seeking KOR->Behavioral_Effects Mediates U50488 U50,488 (Agonist) U50488->KOR Activates

Caption: Oral CJ-15,208 crosses the BBB to block KOR activation.

Conditioned Place Preference Experimental Workflow

CPP_Workflow A Pre-conditioning: Baseline Preference Test B Conditioning: Cocaine Paired with Chamber A->B C Post-conditioning: Preference Test B->C D Extinction Phase C->D E Reinstatement Trigger: Stress or Cocaine Prime D->E F Antagonist Pre-treatment: CJ-15,208 or Vehicle E->F G Final Preference Test F->G

Caption: Workflow for the Conditioned Place Preference assay.

References

A Comparative Analysis of CJ-15208 Stereoisomers: Unraveling Distinct Opioid Activity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclic tetrapeptide CJ-15208, cyclo[Phe-d-Pro-Phe-Trp], has emerged as a significant lead compound in opioid research, primarily targeting the kappa opioid receptor (KOR).[1][2] Originally isolated from the fungus Ctenomyces serratus, its structure has been the subject of extensive stereochemical investigation, revealing that the activity of its isomers is not uniform.[2][3] This guide provides a detailed comparison of the pharmacological activities of this compound stereoisomers, supported by experimental data, to aid researchers in the development of safer and more effective opioid analgesics and therapeutics for substance use disorders.

The stereochemistry of the tryptophan (Trp) and phenylalanine (Phe) residues within the cyclic structure profoundly influences the opioid receptor activity profile.[1][4] While the natural product contains an L-Trp residue, synthetic efforts have produced a range of stereoisomers, most notably the D-Trp variant, which exhibits a strikingly different pharmacological character.[5][6][7]

Comparative In Vitro Activity

The initial characterization of this compound stereoisomers involves assessing their binding affinity and functional activity at cloned human opioid receptors. Radioligand competition binding assays are employed to determine the affinity (Ki) of the compounds for kappa (KOR), mu (MOR), and delta (DOR) opioid receptors. Functional activity is often assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon agonist binding.

Compound/StereoisomerKOR Affinity (Ki, nM)MOR Affinity (Ki, nM)DOR Affinity (Ki, nM)KOR Functional ActivityReference
This compound (L-Trp) ~30-352602600Antagonist[2][5][8]
[D-Trp]this compound ~30-35--Potent Antagonist[5][8]
cyclo[d-Phe-d-Pro-d-Phe-Trp] ---KOR Antagonism[1]
cyclo[Phe-d-Pro-d-Phe-d-Trp] ---DOR Antagonism[1]

Note: '-' indicates data not consistently reported in the reviewed sources. Affinities are approximate values collated from multiple studies.

As the data indicates, both the L-Trp (natural product) and D-Trp isomers of this compound exhibit similar high affinity for the kappa opioid receptor.[5][7][8] However, their functional profiles begin to diverge in these in vitro assays, with the D-Trp isomer showing potent KOR antagonism.[5]

Comparative In Vivo Activity

The most significant differences between the this compound stereoisomers are observed in in vivo models. The mouse 55°C warm-water tail-withdrawal assay is a standard method to evaluate both the analgesic (agonist) effects and the antagonist activity of these compounds.

Compound/StereoisomerIn Vivo Activity ProfileKey FindingsAdministration RouteReference
This compound (L-Trp) Mixed Agonist/AntagonistProduces dose-dependent antinociception (agonist effect). Also exhibits KOR antagonist activity. Can prevent both stress- and cocaine-induced reinstatement of cocaine-seeking behavior.Intracerebroventricular (i.c.v.), Oral (p.o.)[3][6]
[D-Trp]this compound KOR-Selective AntagonistExhibits minimal agonist activity. Produces dose-dependent, short-acting KOR antagonism. Prevents stress-induced, but not cocaine-induced, reinstatement of cocaine-seeking behavior.i.c.v., p.o.[5][8][9]
cyclo[d-Phe-d-Pro-d-Phe-Trp] (3) AgonistProduces antinociception. Did not elicit preference or aversion in conditioned place preference assay.i.c.v., p.o.[1]
cyclo[Phe-d-Pro-d-Phe-d-Trp] (5) AgonistProduces antinociception. Did not elicit preference or aversion in conditioned place preference assay.i.c.v., p.o.[1]

The L-Trp isomer, this compound, unexpectedly demonstrates a mixed agonist/antagonist profile in vivo.[8] It produces analgesia on its own, yet it can also block the effects of other KOR agonists.[3][6] This dual activity is unusual and suggests a complex interaction with the KOR. In contrast, the D-Trp isomer is a more straightforward KOR antagonist in vivo, with little to no intrinsic agonist effect.[5][8] This "cleaner" antagonist profile makes it a valuable tool for studying KOR function and a potential therapeutic for conditions like substance abuse, where KOR antagonism is thought to be beneficial.[9][10]

Notably, both this compound and its D-Trp isomer are orally bioavailable and can cross the blood-brain barrier to act on central KORs, a rare and desirable property for peptide-based therapeutics.[3][9]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of the test compounds for different opioid receptors.

Membrane Membrane Prep (with KOR, MOR, or DOR) Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]U-69,593 for KOR) Radioligand->Incubation Compound This compound Stereoisomer (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting (Measures Bound Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Ki values) Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

Membranes from cells expressing a specific opioid receptor subtype are incubated with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound isomer). The test compound competes with the radioligand for binding to the receptor. After incubation, the mixture is filtered to separate bound from unbound radioligand. The amount of radioactivity on the filter is measured, and from this, the concentration of the test compound that inhibits 50% of radioligand binding (IC₅₀) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ value.

Mouse 55°C Warm-Water Tail-Withdrawal Assay

This in vivo assay measures the antinociceptive (analgesic) effects of compounds.

cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity Agonist_Admin Administer this compound Isomer (i.c.v. or p.o.) Agonist_Wait Wait (e.g., 20-40 min) Agonist_Admin->Agonist_Wait Agonist_Test Immerse Tail in 55°C Water Agonist_Wait->Agonist_Test Agonist_Measure Measure Latency to Withdraw Agonist_Test->Agonist_Measure Antagonist_Pretreat Pre-treat with this compound Isomer Antagonist_Wait Wait (e.g., 80 min) Antagonist_Pretreat->Antagonist_Wait Antagonist_Agonist Administer KOR Agonist (e.g., U50,488) Antagonist_Wait->Antagonist_Agonist Antagonist_Test Immerse Tail in 55°C Water Antagonist_Agonist->Antagonist_Test Antagonist_Measure Measure Latency to Withdraw Antagonist_Test->Antagonist_Measure

Caption: Protocol for Tail-Withdrawal Assay.

For agonist activity , the mouse is administered the test compound. After a set time, the distal portion of the tail is immersed in a 55°C water bath, and the time taken for the mouse to flick its tail out of the water (latency) is recorded. An increase in latency compared to vehicle-treated animals indicates an antinociceptive effect. For antagonist activity , the mouse is pre-treated with the test compound. After a specified interval, a known KOR agonist (like U50,488) is administered. The tail-withdrawal test is then performed. A reduction in the antinociceptive effect of the KOR agonist indicates that the test compound is acting as an antagonist.[6][10]

Signaling Pathway Implications

The differential activities of the L-Trp and D-Trp isomers suggest they stabilize different conformational states of the kappa opioid receptor, leading to distinct downstream signaling cascades.

L_Trp L-Trp Isomer KOR Kappa Opioid Receptor (KOR) L_Trp->KOR Binds D_Trp D-Trp Isomer D_Trp->KOR Binds Agonist_Pathway Partial Agonist Signaling (e.g., G-protein activation) KOR->Agonist_Pathway Conformational Change A Antagonist_Pathway Blocks Endogenous Ligand Binding (e.g., Dynorphin) KOR->Antagonist_Pathway Conformational Change B Analgesia Antinociception/ Analgesia Agonist_Pathway->Analgesia Blockade Blockade of KOR function Antagonist_Pathway->Blockade

Caption: Hypothesized Differential KOR Signaling.

The L-Trp isomer appears to induce a conformational change (A) that leads to partial G-protein activation (agonist effect) while also competing with and blocking the binding of endogenous KOR agonists like dynorphin (B1627789) (antagonist effect). The D-Trp isomer, however, likely favors a different conformational state (B) that prevents receptor activation and purely blocks the binding of agonists.

Conclusion

The stereochemical configuration of this compound is a critical determinant of its pharmacological activity. The L-Trp isomer (the natural product) is a mixed KOR agonist/antagonist, while the synthetic D-Trp isomer is a selective KOR antagonist. This stereospecificity provides a valuable framework for structure-activity relationship studies and the rational design of novel opioid receptor modulators. Researchers can leverage these distinct profiles to develop compounds with tailored effects, such as non-addictive analgesics (potentially from mixed agonist-antagonists) or treatments for addiction and mood disorders (from selective antagonists). The oral bioavailability of these cyclic peptides further enhances their potential as lead compounds for future drug development.[1][3]

References

Comparative Analysis of CJ-15208: A Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of CJ-15208, a macrocyclic tetrapeptide with notable kappa opioid receptor (KOR) antagonist activity. The data presented is compiled from several key studies and is intended to offer an objective overview of its performance against other relevant compounds. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

In Vitro Pharmacological Profile

This compound and its isomers have been characterized through various in vitro assays to determine their binding affinity, selectivity, and functional activity at opioid receptors.

Opioid Receptor Binding Affinity

The binding affinity of the L-Trp and D-Trp isomers of this compound for kappa (κ), mu (μ), and delta (δ) opioid receptors was determined using radioligand binding assays. Both isomers exhibit a clear preference for the kappa opioid receptor.

CompoundKOR (Ki, nM)MOR (Ki, nM)DOR (Ki, nM)
[L-Trp]this compound 30-35>1000>1000
[D-Trp]this compound 30-35>1000>1000
Table 1: Binding affinities (Ki) of this compound isomers for opioid receptors. Data from radioligand binding assays.[1]
Functional Activity (GTPγS Binding Assay)

The functional activity of the this compound isomers was assessed using GTPγS binding assays, which measure G-protein activation upon agonist binding. These results highlight the antagonist properties of the isomers at the KOR.

CompoundKOR Activity
[L-Trp]this compound Antagonist
[D-Trp]this compound Antagonist
Table 2: Functional activity of this compound isomers in GTPγS binding assays.[1]

In Vivo Pharmacological Profile

The in vivo effects of this compound and its analogs have been extensively studied, particularly their antagonist activity against KOR agonists and their potential in models of substance use disorders.

Antagonism of KOR Agonist-Induced Effects

A key functional measure of this compound in vivo is its ability to antagonize the effects of the potent KOR agonist U50,488.

The 55°C warm-water tail-withdrawal assay is a standard method to assess antinociception. Orally administered [D-Trp]CJ-15,208 was shown to dose-dependently antagonize the antinociceptive effects of centrally administered U50,488.[2]

Pretreatment (p.o.)Dose (mg/kg)U50,488 (i.c.v.)% Antinociception
Vehicle-100 nmolHigh
[D-Trp]this compound 10100 nmolNo significant antagonism
[D-Trp]this compound 30100 nmolSignificant antagonism
[D-Trp]this compound 60100 nmolSignificant antagonism
Table 3: Effect of oral [D-Trp]this compound on U50,488-induced antinociception in the mouse 55°C warm-water tail-withdrawal test.[2]

KOR activation is known to induce diuresis. [D-Trp]this compound effectively antagonized U50,488-induced diuresis in a dose-dependent manner.[2]

Pretreatment (p.o.)Dose (mg/kg)U50,488 (i.p.)Urine Output
Vehicle-VehicleBaseline
Vehicle-30 mg/kgIncreased
[D-Trp]this compound 130 mg/kgPartial antagonism
[D-Trp]this compound 330 mg/kgReturned to baseline
[D-Trp]this compound 1030 mg/kgReturned to baseline
[D-Trp]this compound 3030 mg/kgReturned to baseline
Table 4: Effect of oral [D-Trp]this compound on U50,488-induced diuresis in mice.[2]
Effects on Cocaine-Seeking Behavior

The potential therapeutic application of this compound in addiction has been investigated using the conditioned place preference (CPP) model to study relapse to cocaine-seeking behavior.

Pretreatment with [D-Trp]this compound was shown to prevent stress-induced reinstatement of cocaine CPP.[1] The natural product, this compound (with L-Trp), was found to prevent both stress- and cocaine-induced reinstatement.[3]

Pretreatment (p.o.)Dose (mg/kg)Reinstatement TriggerReinstatement of Cocaine CPP
Vehicle-Forced Swim StressYes
[D-Trp]this compound 30Forced Swim StressPrevented
[D-Trp]this compound 60Forced Swim StressPrevented
Vehicle-CocaineYes
[D-Trp]this compound 30 or 60CocaineNot Prevented
This compound 60CocainePrevented
Table 5: Effect of this compound and its D-Trp isomer on reinstatement of cocaine conditioned place preference (CPP).[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Radioligand Binding Assays

Opioid receptor affinity was determined using competitive binding assays with cloned human opioid receptors (μ, δ, and κ) expressed in CHO cell membranes. Membranes were incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR) and varying concentrations of the test compound (this compound isomers). Non-specific binding was determined in the presence of a high concentration of naloxone. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

The functional activity of compounds at opioid receptors was assessed by measuring the binding of [³⁵S]GTPγS to G-proteins coupled to the receptors. CHO cell membranes expressing the opioid receptor of interest were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound in the presence or absence of a known agonist. Agonist activity is measured as an increase in [³⁵S]GTPγS binding, while antagonist activity is determined by the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

55°C Warm-Water Tail-Withdrawal Assay

This assay measures the latency of a mouse to withdraw its tail from warm water maintained at 55°C. A baseline latency is established before drug administration. Following administration of the test compound, the tail-withdrawal latency is measured at various time points. An increase in latency indicates an antinociceptive effect. A maximum cut-off time is used to prevent tissue damage.

Conditioned Place Preference (CPP)

The CPP paradigm is a model used to study the rewarding and relapse-like effects of drugs. The procedure involves three phases:

  • Pre-conditioning: The initial preference of the animal for one of two distinct compartments is determined.

  • Conditioning: The animal is repeatedly confined to one compartment after receiving the drug of interest (e.g., cocaine) and to the other compartment after receiving a vehicle injection.

  • Post-conditioning (Test): The animal is allowed to freely explore both compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

  • Extinction and Reinstatement: Following CPP, daily sessions in the apparatus without the drug lead to extinction of the preference. Reinstatement of the preference can be triggered by a priming dose of the drug or exposure to a stressor. The ability of a test compound to block this reinstatement is then assessed.

Visualizations

Signaling Pathway of KOR Antagonism

KOR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dynorphin (B1627789) Dynorphin KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Binds & Activates CJ15208 CJ15208 CJ15208->KOR Blocks Binding G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: KOR antagonism by this compound blocks dynorphin binding.

Experimental Workflow for In Vivo Antagonism Studies

InVivo_Workflow cluster_pretreatment Pretreatment Phase cluster_agonist_challenge Agonist Challenge cluster_measurement Measurement Phase cluster_analysis Data Analysis Admin_Vehicle Administer Vehicle Admin_U50488 Administer KOR Agonist (U50,488) Admin_Vehicle->Admin_U50488 Admin_CJ15208 Administer this compound (e.g., 10, 30, 60 mg/kg, p.o.) Admin_CJ15208->Admin_U50488 Tail_Withdrawal Measure Antinociception (Tail-Withdrawal Latency) Admin_U50488->Tail_Withdrawal Diuresis Measure Diuresis (Urine Output) Admin_U50488->Diuresis Comparison Compare this compound groups to Vehicle group Tail_Withdrawal->Comparison Diuresis->Comparison

Caption: Workflow for assessing this compound's in vivo KOR antagonism.

Conditioned Place Preference (CPP) Experimental Logic

CPP_Logic cluster_reinstatement Reinstatement Triggers Phase1 Phase 1: Pre-Conditioning (Baseline Preference) Phase2 Phase 2: Conditioning (Cocaine vs. Saline Paired Chambers) Phase1->Phase2 Phase3 Phase 3: Test for CPP (Measure Time in Chambers) Phase2->Phase3 Phase4 Phase 4: Extinction (Repeated exposure, no drug) Phase3->Phase4 Phase5 Phase 5: Reinstatement Test Phase4->Phase5 Trigger_Stress Stress (e.g., Forced Swim) Phase5->Trigger_Stress Trigger_Drug Drug Prime (Cocaine Injection) Phase5->Trigger_Drug Pretreatment Pretreatment: Vehicle or this compound Pretreatment->Phase5 Administer before trigger

Caption: Logical flow of the Conditioned Place Preference experiment.

References

Comparative Efficacy of CJ-15208 and other Kappa Opioid Receptor Antagonists in Preclinical Models of Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of CJ-15208, a cyclic tetrapeptide kappa opioid receptor (KOR) antagonist, with other notable KOR antagonists, nor-binaltorphimine (nor-BNI) and JDTic. The focus is on their performance in preclinical models relevant to neuropsychiatric disorders, including addiction, depression, and anxiety. While direct comparative studies of this compound in models of depression and anxiety are limited in the public domain, this guide synthesizes available data to offer a valuable resource for researchers in the field.

Executive Summary

The dynorphin/kappa opioid receptor (KOR) system is a critical regulator of stress, mood, and reward pathways. Its dysregulation has been implicated in various neuropsychiatric disorders, making KOR antagonists a promising therapeutic target. This compound has demonstrated efficacy in preclinical models of addiction by reducing drug-seeking behavior. Nor-BNI and JDTic, two well-characterized KOR antagonists, have shown antidepressant-like effects in the forced swim test. This guide presents the available quantitative data for these compounds, details the experimental methodologies used in these studies, and illustrates the underlying signaling pathways.

Data Presentation

Table 1: Efficacy of this compound in a Preclinical Model of Addiction (Conditioned Place Preference)
CompoundDoseAnimal ModelEffect
This compound30 mg/kg, p.o.MicePrevents stress-induced reinstatement of cocaine-seeking behavior
This compound60 mg/kg, p.o.MicePrevents cocaine-primed reinstatement of cocaine-seeking behavior
Table 2: Efficacy of Nor-Binaltorphimine (nor-BNI) and JDTic in a Preclinical Model of Depression (Forced Swim Test)
CompoundDoseAnimal ModelEffect on Immobility Time
nor-BNI10 mg/kg, i.p.Male C57Bl/6J MiceSignificant decrease
nor-BNI25 mg/kg, i.p.Male C57Bl/6J MiceNo significant decrease
nor-BNI10 mg/kg, i.p.Female C57Bl/6J MiceNo significant effect
JDTic10 mg/kg, i.p.Male Sprague-Dawley RatsSignificant decrease
JDTic30 mg/kg, i.p.Male Sprague-Dawley RatsSignificant decrease

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used preclinical model to study the rewarding and reinforcing properties of drugs and other stimuli, as well as relapse-like behavior.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, connected by a neutral central compartment.

  • Phases:

    • Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for either chamber.

    • Conditioning: Over several days, animals receive injections of a drug (e.g., cocaine) and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.

    • Post-Conditioning (Test): Animals are again allowed to freely explore the entire apparatus, and the time spent in the drug-paired chamber is measured to assess the rewarding properties of the drug.

    • Extinction and Reinstatement: Following the establishment of a preference, the preference is extinguished by repeatedly placing the animal in the apparatus without the drug. Reinstatement of the preference can then be triggered by a priming dose of the drug or exposure to a stressor.

  • Measurements: The primary outcome measure is the time spent in the drug-paired chamber during the test phase compared to the baseline. An increase in time indicates a conditioned preference for the drug-associated environment.

Forced Swim Test (FST)

The FST is a behavioral test used to assess depression-like behavior in rodents and to screen for the efficacy of antidepressant drugs.[1][2][3][4][5][6][7][8][9][10][11]

  • Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.[3][6][7]

  • Procedure:

    • Pre-swim session (Day 1): Animals are placed in the water for a 15-minute session.

    • Test session (Day 2): 24 hours later, the animals are placed back in the water for a 5 or 6-minute session.[1]

  • Measurements: The duration of immobility (floating with only minimal movements to keep the head above water) during the test session is recorded.[1][7] A decrease in immobility time is interpreted as an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10][12][13][14][15][16][17] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[13][16]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[12][16]

  • Procedure: The animal is placed in the center of the maze and allowed to freely explore for a set period (typically 5-10 minutes).[12][13]

  • Measurements: The primary measures are the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Mandatory Visualization

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Gene_Expression Gene Expression (e.g., related to mood, stress) pCREB->Gene_Expression Regulates MAPK_pathway->Gene_Expression Regulates KOR_Antagonist This compound nor-BNI JDTic KOR_Antagonist->KOR Blocks Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates

Caption: Antagonism of the Kappa Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_drug_admin Compound Administration cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis and Comparison Drug_Admin Administer this compound, nor-BNI, or JDTic (or Vehicle Control) CPP Conditioned Place Preference (Addiction Model) Drug_Admin->CPP FST Forced Swim Test (Depression Model) Drug_Admin->FST EPM Elevated Plus Maze (Anxiety Model) Drug_Admin->EPM Data_Collection Collect Behavioral Data (e.g., Time in Chamber, Immobility Time, Open Arm Time) CPP->Data_Collection FST->Data_Collection EPM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Comparison Compare Efficacy of Compounds Stats->Comparison

Caption: General Experimental Workflow for Preclinical Evaluation.

Discussion

The available preclinical data suggest that KOR antagonism is a viable strategy for the treatment of certain neuropsychiatric disorders. This compound shows promise in the context of addiction, a disorder with significant neuropsychiatric comorbidities. Its ability to be orally administered and cross the blood-brain barrier are advantageous properties for a therapeutic agent.

The antidepressant-like effects of nor-BNI and JDTic in the forced swim test further support the therapeutic potential of KOR antagonists for mood disorders. However, the lack of data for this compound in models of anxiety and depression highlights a significant gap in our understanding of its full therapeutic potential. Future studies directly comparing this compound with other KOR antagonists in a broader range of behavioral models are warranted to provide a more complete picture of its efficacy profile.

The signaling pathway of the KOR, primarily acting through Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels, provides a clear mechanism through which these antagonists exert their effects.[18][19][20][21][22] The modulation of downstream effectors such as cAMP, PKA, and CREB, as well as the MAPK pathway, ultimately leads to changes in gene expression that can influence mood, stress responses, and reward-seeking behaviors.[18][20][21]

Conclusion

This compound is a promising KOR antagonist with demonstrated efficacy in preclinical models of addiction. While its potential in treating other neuropsychiatric conditions like anxiety and depression remains to be fully elucidated through further research, the broader class of KOR antagonists, including nor-BNI and JDTic, shows significant promise in these areas. This comparative guide underscores the importance of continued investigation into the therapeutic applications of KOR antagonism and the need for comprehensive preclinical evaluation of novel compounds like this compound.

References

Preclinical Evidence for CJ-15,208 in Depression Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct preclinical studies evaluating CJ-15,208 in established depression models are limited, a compelling body of evidence supports its potential as an antidepressant through its mechanism as a kappa opioid receptor (KOR) antagonist. Activation of the KOR system by its endogenous ligand, dynorphin, is strongly associated with stress, dysphoria, and depressive-like behaviors. Consequently, KOR antagonists are a promising class of novel antidepressants. This guide provides a comparative overview of the preclinical data for CJ-15,208 and its analogs, alongside established KOR antagonists that have been evaluated in depression models.

Comparative Analysis of KOR Antagonist Potency and Efficacy

The following tables summarize the in vitro binding affinities and in vivo antagonist effects of CJ-15,208 isomers and other notable KOR antagonists.

Table 1: In Vitro Receptor Binding Affinities of KOR Antagonists

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR Selectivity (fold vs. MOR/DOR)
L-Trp CJ-15,208 30-35[1]---
[D-Trp]CJ-15,208 30-35[1]---
Aticaprant (JNJ-67953964) 0.81[2]24.0[2]155[2]~30-fold vs. MOR, ~191-fold vs. DOR[2]
JDTic ---Highly selective for KOR[3]
nor-Binaltorphimine (nor-BNI) ---Highly selective for KOR

Table 2: In Vivo KOR Antagonist Activity and Antidepressant-like Effects

CompoundAnimal ModelAssayEffective DoseOutcome
[D-Trp]CJ-15,208 MouseU50,488-induced antinociception30-60 mg/kg, p.o.Dose-dependent antagonism of centrally administered U50,488[4]
[D-Trp]CJ-15,208 analog (22) MouseU50,488-induced antinociception3-10 mg/kg, p.o.Dose-dependent KOR antagonism[5]
Aticaprant RodentForced Swim TestNot specifiedReduced depressive-like behaviors
JDTic MouseU50,488-induced antinociception27.3 mg/kg, p.o. (AD50)Potent and long-acting KOR antagonism
nor-Binaltorphimine (nor-BNI) MouseU50,488-induced antinociception10 mg/kg, s.c.Long-lasting KOR antagonism
Buprenorphine/Naltrexone MouseForced Swim Test, Novelty Induced Hypophagia1 mg/kg eachAntidepressant-like response

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a specific receptor.

  • Preparation: Cell membranes expressing the kappa opioid receptor are prepared.

  • Incubation: Membranes are incubated with a radiolabeled KOR ligand (e.g., [3H]U-69,593) and varying concentrations of the test compound (e.g., CJ-15,208).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered to separate bound from unbound radioligand.

  • Quantification: The radioactivity of the filters is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Protocol 2: Mouse Forced Swim Test (FST)

The FST is a common behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are individually placed in the cylinder for a 6-minute session. The first 2 minutes are considered a pre-test period.

  • Testing: The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Drug Administration: Test compounds are administered at a specified time before the test.

  • Outcome: A significant decrease in immobility time compared to a vehicle-treated control group suggests antidepressant-like effects.

Protocol 3: Mouse Tail Suspension Test (TST)

The TST is another widely used behavioral despair model for assessing antidepressant-like effects.

  • Apparatus: Mice are suspended by their tails from a ledge or a rod using adhesive tape, at a height where they cannot escape or hold onto any surfaces.

  • Testing: The duration of the test is typically 6 minutes.

  • Scoring: The total time the mouse remains immobile is recorded.

  • Drug Administration: Test compounds are administered prior to the test.

  • Outcome: A reduction in the total duration of immobility is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR KOR Dynorphin->KOR Activates CJ-15208 This compound This compound->KOR Blocks Gi/o Gi/o KOR->Gi/o Activates p38_MAPK p38 MAPK KOR->p38_MAPK Activates JNK JNK KOR->JNK Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Dysphoria_Depression Dysphoria & Depression-like Behaviors p38_MAPK->Dysphoria_Depression JNK->Dysphoria_Depression

Caption: KOR Signaling Pathway in Depression.

FST_Workflow cluster_setup Setup cluster_testing Forced Swim Test cluster_analysis Data Analysis Animal_Groups Randomize Mice into Treatment Groups (Vehicle, this compound, Comparator) Drug_Admin Administer Compound (e.g., 30-60 min prior to test) Animal_Groups->Drug_Admin Placement Place Mouse in Water Cylinder Drug_Admin->Placement Recording Record 6-minute Session Placement->Recording Removal Remove and Dry Mouse Recording->Removal Scoring Score Immobility Time (last 4 minutes) Removal->Scoring Statistics Statistical Comparison between Groups Scoring->Statistics Results Assess Antidepressant-like Effect Statistics->Results

Caption: Experimental Workflow for the Forced Swim Test.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of CJ-15208 and Other Biologically Active Cyclic Tetrapeptides

This guide provides an objective comparison of the cyclic tetrapeptide this compound with other notable cyclic tetrapeptides, supported by experimental data. The information is presented to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Introduction to Cyclic Tetrapeptides

Cyclic tetrapeptides are a class of naturally occurring and synthetic compounds characterized by a ring structure composed of four amino acid residues. This constrained conformation often imparts high receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. These attributes make them attractive candidates for drug discovery and development. This guide focuses on this compound, a kappa opioid receptor (KOR) modulator, and compares it with other cyclic tetrapeptides that exhibit different biological activities, primarily histone deacetylase (HDAC) inhibition.

This compound: A Kappa Opioid Receptor Modulator

This compound is a cyclic tetrapeptide originally isolated from the fungus Ctenomyces serratus[1]. Its structure consists of a proline, a tryptophan, and two phenylalanine residues[2]. This compound and its isomers are known to interact with opioid receptors, particularly the kappa opioid receptor (KOR), and have been investigated for their potential in treating conditions like substance abuse[3][4][5][6]. The biological activity of this compound is stereospecific, with the L- and D-tryptophan isomers exhibiting different profiles of opioid receptor agonism and antagonism[3][6]. Notably, this compound is orally active and can cross the blood-brain barrier, which is a significant advantage for a peptide-based therapeutic[4][5].

Comparative Cyclic Tetrapeptides

For comparison, we will examine a selection of other well-characterized cyclic tetrapeptides with distinct biological activities:

  • Apicidin: A fungal metabolite that acts as a potent inhibitor of histone deacetylases (HDACs), showing antiparasitic and anticancer activities.

  • HC-toxin: A natural cyclic tetrapeptide produced by the fungus Cochliobolus carbonum that is a potent HDAC inhibitor.

  • Tentoxin: A phytotoxic cyclic tetrapeptide produced by the fungus Alternaria alternata.

  • Trapoxin B: A microbial cyclic tetrapeptide that is an irreversible inhibitor of HDACs.

Quantitative Data Comparison

The following tables summarize the quantitative biological data for this compound and the comparative cyclic tetrapeptides.

Table 1: Opioid Receptor Binding Affinity of this compound Isomers

CompoundReceptorBinding Affinity (Ki, nM)
L-Trp this compoundKappa (κ)30-35[3][6]
Mu (μ)260[1]
Delta (δ)2600[1]
D-Trp this compoundKappa (κ)30-35[3][6]

Table 2: In Vitro Activity of Comparative Cyclic Tetrapeptides (HDAC Inhibition)

CompoundTargetIC50
ApicidinParasitic HDAC0.7 nM
Human HDAC2120 nM
Human HDAC343 nM
HC-toxinHDACs~30 nM
Trapoxin BHDAC1~1.9 nM (for a synthetic analog)[7]

Signaling Pathways

The distinct biological activities of this compound and the other cyclic tetrapeptides stem from their interaction with different cellular signaling pathways.

This compound and Kappa Opioid Receptor Signaling

This compound modulates the kappa opioid receptor, a G-protein coupled receptor (GPCR). Activation of KOR by an agonist leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn modulate downstream effectors like adenylyl cyclase and ion channels. This signaling cascade ultimately influences neurotransmitter release and neuronal excitability.

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gαi/oβγ KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca2+ Channel Ca_ion Ca_channel->Ca_ion Influx K_channel K+ Channel K_ion K_channel->K_ion Efflux CJ15208 This compound (Antagonist) CJ15208->KOR Blocks Binding Agonist Agonist (e.g., Dynorphin) Agonist->KOR Binds & Activates G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Neurotransmitter_release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_release Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Kappa Opioid Receptor Signaling Pathway.
HDAC Inhibitors and Gene Expression

Apicidin, HC-toxin, and Trapoxin B inhibit histone deacetylases. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these cyclic tetrapeptides promote histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including tumor suppressor genes.

HDAC_Inhibition cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Histones DNA DNA Histones->DNA Compacts Gene Gene Expression DNA->Gene Allows Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->DNA Relaxes HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histones Removes Acetyl Groups HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Groups TF Transcription Factors TF->Gene Initiates HDAC_Inhibitor HDAC Inhibitor (Apicidin, etc.) HDAC_Inhibitor->HDAC Inhibits

Caption: HDAC Inhibition and Gene Expression.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Opioid Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to opioid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for the kappa, mu, and delta opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound/Free Ligand) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Opioid Receptor Binding Assay Workflow.
In Vitro Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay is used to measure the activity of HDAC enzymes and the inhibitory potential of compounds.

Objective: To determine the IC50 value of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Test compound (e.g., Apicidin).

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trypsin in a suitable buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black microplate, add the assay buffer, HDAC substrate, and the test compound or vehicle control.

  • Add the HDAC enzyme to each well to start the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate at room temperature for a short period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Plot the fluorescence intensity against the log concentration of the test compound to determine the IC50 value.

HDAC_Assay_Workflow A Prepare Reagents (HDAC Enzyme, Substrate, Test Compound) B Incubate in 96-well Plate A->B C Add Developer (Stop Reaction & Generate Signal) B->C D Measure Fluorescence C->D E Data Analysis (Calculate IC50) D->E

Caption: HDAC Activity Assay Workflow.
MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration at which a test compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cultured cells (e.g., a cancer cell line).

  • Test compound.

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplate.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value.

MTT_Assay_Workflow A Seed and Treat Cells with Test Compound B Add MTT Reagent and Incubate A->B C Solubilize Formazan Crystals B->C D Measure Absorbance C->D E Data Analysis (Calculate IC50) D->E

Caption: MTT Cell Viability Assay Workflow.

References

The Structure-Activity Relationship of CJ-15,208 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The cyclic tetrapeptide CJ-15,208, cyclo[Phe-d-Pro-Phe-Trp], originally isolated from the fungus Ctenomyces serratus, has emerged as a significant lead compound for the development of novel opioid receptor modulators.[1][2] Its unique structure and biological activity, particularly as a kappa opioid receptor (KOR) antagonist, have spurred extensive research into the structure-activity relationships (SAR) of its analogs.[1][2] These investigations aim to delineate the contributions of individual amino acid residues to receptor affinity, selectivity, and functional activity, with the goal of developing safer and more effective therapeutics for conditions such as mood disorders, drug abuse, and pain.[3]

This guide provides a comparative analysis of various CJ-15,208 analogs, summarizing key quantitative data on their biological activities and detailing the experimental protocols used for their evaluation.

Comparative Biological Activity of CJ-15,208 Analogs

The biological activity of CJ-15,208 and its analogs has been primarily assessed through in vitro receptor binding assays and in vivo antinociceptive assays. The following tables summarize the key findings from various SAR studies, including alanine (B10760859) scans and tryptophan substitutions.

Alanine Scan of CJ-15,208

An alanine scan was conducted to probe the importance of the phenylalanine residues in CJ-15,208 for its biological activity.[3] The results revealed unexpected opioid activity profiles for the analogs.[3]

CompoundStructureIn Vivo Antinociceptive Activity (ED₅₀, nmol, i.c.v.)Receptor Activity Profile
CJ-15,208 (1) cyclo[Phe-d-Pro-Phe-Trp]1.74KOR Antagonist / MOR Agonist
Analog 2 cyclo[Ala-d-Pro-Phe-Trp]1.49MOR Agonist / KOR Antagonist
Analog 3 cyclo[Phe-d-Pro-Ala-Trp]2.43MOR Agonist / KOR Antagonist
Analog 4 cyclo[Phe-d-Pro-Phe-Ala]0.10Potent MOR Agonist / KOR Antagonist

Data sourced from Patkar et al. (2011).[3]

Notably, while the parent compound CJ-15,208 exhibits KOR antagonist activity, the alanine analogs displayed potent mu opioid receptor (MOR) agonist activity in vivo.[3] Analog 4, with an alanine substitution for the tryptophan-adjacent phenylalanine, was found to be 17-fold more potent than the parent peptide as an antinociceptive agent.[3]

Tryptophan and Phenylalanine Stereoisomer Analogs

The stereochemistry of the tryptophan and phenylalanine residues has been shown to be a critical determinant of the opioid receptor activity profile of CJ-15,208 analogs.[4][5]

CompoundStructureKOR Binding Affinity (Kᵢ, nM)MOR Binding Affinity (Kᵢ, nM)DOR Binding Affinity (Kᵢ, nM)In Vivo Activity Profile
CJ-15,208 cyclo[Phe-d-Pro-Phe-Trp]21.2>10,000>10,000Mixed MOR/KOR Agonist, KOR Antagonist
[d-Trp]CJ-15,208 cyclo[Phe-d-Pro-Phe-d-Trp]46.9>10,000>10,000KOR Antagonist
Analog 3 cyclo[d-Phe-d-Pro-d-Phe-Trp]~350>10,000NegligibleAntinociceptive (KOR mediated)
Analog 5 cyclo[Phe-d-Pro-d-Phe-d-Trp]~350>10,000NegligibleAntinociceptive (KOR mediated)

Data sourced from Ross et al. (2011) and Ferracane et al. (2021).[4][5]

Substitution of l-Tryptophan with d-Tryptophan in CJ-15,208 resulted in a compound that is primarily a KOR antagonist with minimal agonist activity.[4] Further modifications to the stereochemistry of the phenylalanine residues led to analogs with varying degrees of antinociceptive activity, primarily mediated by the KOR.[5]

Experimental Protocols

The characterization of CJ-15,208 analogs involves a combination of in vitro and in vivo assays to determine their receptor binding profiles and functional activities.

Radioligand Competition Binding Assays

These assays are used to determine the affinity of the analogs for different opioid receptors (KOR, MOR, DOR).

Methodology:

  • Membrane Preparation: Membranes are prepared from the brains of mice.

  • Incubation: The membranes are incubated with a specific radioligand for each receptor ([³H]U69,593 for KOR, [³H]DAMGO for MOR, and [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound (CJ-15,208 analog).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value.[4]

[³⁵S]GTPγS Binding Assays

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

Methodology:

  • Membrane Incubation: Brain membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Measurement: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The results are typically expressed as a percentage of the stimulation produced by a standard agonist.[6]

55°C Warm-Water Tail-Withdrawal Assay

This in vivo assay is used to assess the antinociceptive (pain-relieving) effects of the analogs.[3][7]

Methodology:

  • Animal Model: C57BL/6J mice are commonly used.[3][7]

  • Compound Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) or oral (p.o.) routes.[3][7][8]

  • Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a 55°C water bath.

  • Measurement: The latency for the mouse to withdraw its tail from the hot water is recorded. A maximum cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated. The dose that produces a 50% effect (ED₅₀) is determined from the dose-response curve.[3] To determine antagonist activity, mice are pretreated with the analog before being challenged with a known opioid agonist.[8]

Visualizing Pathways and Workflows

To better understand the context of CJ-15,208 analog research, the following diagrams illustrate the general opioid receptor signaling pathway and a typical workflow for a structure-activity relationship study.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (e.g., CJ-15,208 analog) Opioid_Receptor Opioid Receptor (KOR, MOR, DOR) Opioid_Agonist->Opioid_Receptor Binds G_Protein G Protein (Gαi/o, Gβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia & Other Cellular Responses cAMP->Analgesia Ca_Channels ↓ Ca²⁺ Influx Ion_Channels->Ca_Channels K_Channels ↑ K⁺ Efflux Ion_Channels->K_Channels Ca_Channels->Analgesia K_Channels->Analgesia MAPK_Pathway->Analgesia

Caption: General opioid receptor signaling pathway.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration Lead_Compound Lead Compound (CJ-15,208) Analog_Design Analog Design (e.g., Ala Scan, Stereoisomers) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Assays Synthesis->In_Vivo Binding_Assay Receptor Binding (Ki values) In_Vitro->Binding_Assay Functional_Assay Functional Assays ([³⁵S]GTPγS) In_Vitro->Functional_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Antinociception Antinociception (ED₅₀ values) In_Vivo->Antinociception Antagonism Antagonist Activity In_Vivo->Antagonism Antinociception->SAR_Analysis Antagonism->SAR_Analysis New_Analogs Design of New Analogs SAR_Analysis->New_Analogs New_Analogs->Analog_Design Iterative Cycle

Caption: Workflow for a structure-activity relationship study.

References

CJ-15208: A Promising Lead Compound for Kappa Opioid Receptor-Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The macrocyclic tetrapeptide natural product, CJ-15208, and its derivatives have emerged as a compelling class of compounds for the development of therapeutics targeting the kappa opioid receptor (KOR). With demonstrated oral bioavailability and the ability to cross the blood-brain barrier, these peptides offer a unique profile for treating conditions such as substance use disorders, particularly in preventing relapse to drug-seeking behavior.[1][2] This guide provides a comparative analysis of this compound and its analogs against other notable KOR antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound and its Therapeutic Potential

This compound, with the structure cyclo[Phe-d-Pro-Phe-Trp], was first isolated from the fungus Ctenomyces serratus.[2] It exhibits a dual activity profile, acting as both a KOR antagonist and a mu opioid receptor (MOR) agonist.[1][3] The stereoisomer, [D-Trp]this compound, displays a more selective and potent KOR antagonist profile.[3][4] The primary therapeutic interest in these compounds lies in their ability to antagonize the KOR, a receptor implicated in stress, mood, and the negative reinforcement aspects of addiction.[5][6] KOR antagonists have shown promise in preclinical models for reducing drug-seeking behavior and withdrawal symptoms.[3][7]

Comparative Analysis of KOR Ligands

The development of KOR-targeted drugs has yielded several key compounds. This section compares this compound and its analogs with other well-characterized KOR antagonists, nor-binaltorphimine (nor-BNI) and JDTic, as well as the selective KOR agonist U50,488, which is frequently used in antagonist assays.

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the binding affinities and in vivo potencies of this compound, its analogs, and other relevant KOR ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Reference
This compound (L-Trp)21.2 ± 5.6-Micromolar[8][9]
[D-Trp]this compound46.9 ± 16.1-Micromolar[8][9]
[D-Bta4]this compound---[3]
[Nal(2')4]this compoundDecreased 2- to >10-foldIncreased 4- to 5-foldMicromolar[3]
nor-BNI----
JDTicSubnanomolar>500-fold selective>16,000-fold selective[10]

Note: A comprehensive side-by-side comparison of Ki values from a single study is not available in the provided results. The data is aggregated from multiple sources and methodologies may vary.

Table 2: In Vivo Efficacy and Potency

CompoundAssaySpeciesRouteED50 / Effective DoseEffectReference
This compoundTail-WithdrawalMousep.o.3.49 mg/kgAntinociception[1]
[D-Trp]this compoundTail-WithdrawalMousep.o.30 and 60 mg/kgAntagonism of U50,488-induced antinociception[4]
[D-Trp]this compoundConditioned Place PreferenceMousep.o.30 and 60 mg/kgPrevention of cocaine- and stress-induced reinstatement[4]
nor-BNIMorphine WithdrawalRati.p.20 mg/kgDecreased withdrawal symptoms[3]
JDTicCocaine ReinstatementRati.g.10 and 30 mg/kgReduced footshock-induced reinstatement[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize this compound and its alternatives.

Warm-Water Tail-Withdrawal Assay

This assay is used to assess both the antinociceptive (agonist) and antagonist activity of compounds.

  • Objective: To measure the latency of a mouse to withdraw its tail from warm water, indicating its pain threshold.

  • Procedure:

    • Mice are gently restrained, and the distal portion of their tail is submerged in a water bath maintained at a constant temperature (e.g., 55°C).[4][8]

    • The latency to flick or withdraw the tail is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

    • For agonist testing, the compound is administered (e.g., subcutaneously (s.c.) or orally (p.o.)) at various doses, and tail-withdrawal latencies are measured at different time points after administration.[4]

    • For antagonist testing, the compound is administered prior to the administration of a known KOR agonist (e.g., U50,488). The ability of the test compound to block the agonist-induced increase in tail-withdrawal latency is measured.[4][8]

  • Data Analysis: Data is often expressed as percent maximum possible effect (%MPE) or as a direct measure of latency. ED50 values are calculated to determine potency.

G cluster_workflow Warm-Water Tail-Withdrawal Assay Workflow start Start pretreatment Administer Test Compound (e.g., this compound) or Vehicle start->pretreatment agonist_admin Administer KOR Agonist (e.g., U50,488) (for antagonist assay) pretreatment->agonist_admin Antagonist Protocol tail_immersion Immerse Tail in 55°C Water Bath pretreatment->tail_immersion Agonist Protocol agonist_admin->tail_immersion measure_latency Measure Tail-Withdrawal Latency tail_immersion->measure_latency end End measure_latency->end

Experimental workflow for the warm-water tail-withdrawal assay.

Conditioned Place Preference (CPP) Assay

This assay is used to evaluate the rewarding or aversive properties of a compound and its ability to prevent the reinstatement of drug-seeking behavior.

  • Objective: To determine if an animal develops a preference or aversion for an environment previously paired with a drug.

  • Procedure:

    • Pre-conditioning Phase: The animal is allowed to freely explore a multi-compartment apparatus to establish baseline preference for each compartment.

    • Conditioning Phase: Over several days, the animal receives the test drug (e.g., cocaine) and is confined to one specific compartment. On alternate days, it receives a vehicle injection and is confined to a different compartment.

    • Test Phase (Expression): The animal is allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.

    • Extinction and Reinstatement Phase: Following conditioning, the drug is withheld, and the animal is repeatedly placed in the apparatus until the preference is extinguished. To test for reinstatement of drug-seeking behavior, a priming dose of the drug or a stressor (e.g., footshock) is administered, and the preference for the drug-paired compartment is re-assessed. KOR antagonists like [D-Trp]this compound are tested for their ability to block this reinstatement.[4]

  • Data Analysis: The difference in time spent in the drug-paired versus vehicle-paired chamber is calculated.

G cluster_cpp_workflow Conditioned Place Preference (CPP) Assay Workflow pre_cond Pre-conditioning: Establish Baseline Preference conditioning Conditioning: Pair Drug with one compartment, Vehicle with another pre_cond->conditioning expression Expression Test: Measure preference for drug-paired compartment conditioning->expression extinction Extinction: Repeated exposure to apparatus without drug expression->extinction reinstatement Reinstatement Test: Administer drug prime or stressor and measure preference extinction->reinstatement antagonist_block Administer KOR Antagonist (e.g., [D-Trp]this compound) before reinstatement cue reinstatement->antagonist_block

Logical flow of the Conditioned Place Preference assay.

Signaling Pathways of KOR Antagonists

Kappa opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[11] Activation of KORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels. KOR antagonists, such as this compound, act by blocking the binding of endogenous KOR agonists (e.g., dynorphins) or exogenous agonists, thereby preventing these downstream signaling events.

The signaling cascade also involves β-arrestin pathways, which are implicated in receptor desensitization and internalization, as well as initiating distinct signaling events. Some evidence suggests that the G-protein pathway mediates the therapeutic effects of KOR ligands, while the β-arrestin pathway may be responsible for adverse effects like dysphoria.[11][12]

G cluster_pathway Simplified KOR Signaling Pathway KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP ↓ cAMP desensitization Receptor Desensitization beta_arrestin->desensitization internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk Agonist KOR Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist KOR Antagonist (e.g., this compound) Antagonist->KOR Blocks

Overview of KOR signaling pathways modulated by agonists and antagonists.

Conclusion

This compound and its analogs, particularly [D-Trp]this compound, represent a promising avenue for the development of orally active, brain-penetrant KOR antagonists. Their unique pharmacological profile, including a shorter duration of action compared to some non-peptide antagonists, makes them attractive candidates for treating substance use disorders.[13] Further research, including direct comparative studies with other KOR antagonists and detailed pharmacokinetic and pharmacodynamic profiling, will be essential to fully elucidate their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers in the field of opioid pharmacology and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for CJ-15208: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents, including the cyclic tetrapeptide CJ-15208, are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the full toxicological properties of this compound may not be extensively documented, it should be handled with care as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in regular trash , as this can pose environmental and health risks.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including empty vials, pipette tips, contaminated gloves, and other labware, in a designated, leak-proof hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a component.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions, reaction mixtures, and rinsates, in a separate, leak-proof hazardous waste container.

    • This container should also be clearly labeled as "Hazardous Waste" and specify the contents, including this compound and any solvents.

2. Chemical Inactivation (Recommended for Liquid Waste):

For liquid waste, chemical inactivation through hydrolysis is a recommended practice to degrade the peptide before disposal. This should be performed in a chemical fume hood.

Experimental Protocol for Chemical Inactivation:

  • Preparation of Inactivation Solution: Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). Alternatively, a 10% bleach solution can be used for oxidative degradation.

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing or oxidizing agent.

  • Reaction Time: Allow the mixture to react for a sufficient time to ensure complete degradation of the peptide. A minimum of 24 hours is recommended for acid/base hydrolysis, while 30-60 minutes may be sufficient for bleach inactivation.

  • Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.

    • For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide while monitoring the pH.

    • For basic solutions, add a weak acid.

  • Collection: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.

3. Final Disposal:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional and local regulations for the final disposal by a licensed hazardous waste disposal contractor.[2]

Quantitative Data for Disposal Procedures

The following table summarizes general quantitative parameters for the chemical inactivation of peptide waste. It is crucial to note that these are general guidelines, and the optimal conditions for this compound may need to be determined empirically.

ParameterAcid HydrolysisBase HydrolysisOxidative Degradation
Inactivation Reagent Hydrochloric Acid (HCl)Sodium Hydroxide (NaOH)Sodium Hypochlorite (Bleach)
Reagent Concentration 1 M1 M10% solution
Waste-to-Reagent Ratio 1:10 (v/v)1:10 (v/v)1:10 (v/v)
Minimum Reaction Time 24 hours24 hours30-60 minutes
Final pH for Disposal 6.0 - 8.06.0 - 8.06.0 - 8.0

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

CJ15208_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_form Determine Waste Form ppe->waste_form collect_solid Collect in Labeled Hazardous Waste Container waste_form->collect_solid Solid inactivate Chemical Inactivation (e.g., Hydrolysis) waste_form->inactivate Liquid storage Store in Satellite Accumulation Area collect_solid->storage neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid collect_liquid->storage ehs_pickup Contact EHS for Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CJ-15208

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of CJ-15208, a potent and selective κ-opioid receptor antagonist. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and managing the compound's lifecycle from receipt to disposal. This guide is intended to be a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Immediate Safety and Handling Protocols

Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, and its potent pharmacological activity as a κ-opioid receptor antagonist, a conservative approach to handling is imperative. The following procedures are based on best practices for managing potent research compounds.

Personal Protective Equipment (PPE)

A thorough risk assessment considering the quantity, physical form (solid or in solution), and experimental procedure is necessary to determine the appropriate level of PPE.

ActivityRecommended PPERationale
Weighing and Dispensing (as powder) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent accidental exposure.
Solution Preparation and Handling - Chemical fume hood- Standard lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile glovesReduced risk of aerosolization compared to handling powder, but splash and spill hazards remain.
General Laboratory Operations - Lab coat- Safety glasses- Nitrile glovesMinimum required PPE for any work involving this compound.
Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do not induce vomiting.

For all exposure incidents, seek immediate medical attention afterward.

In Case of a Spill:

A chemical spill response should be swift and decisive.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response assess_spill Assess Spill Severity evacuate Evacuate Immediate Area assess_spill->evacuate Major Spill alert_personnel Alert Nearby Personnel assess_spill->alert_personnel Minor Spill notify_supervisor Notify Supervisor & EHS evacuate->notify_supervisor secure_area Secure the Area (Prevent Entry) notify_supervisor->secure_area wait_for_response Await Professional Response Team secure_area->wait_for_response don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup Clean & Decontaminate Area contain_spill->cleanup dispose Dispose of Waste Properly cleanup->dispose

Figure 1. Logical workflow for responding to a chemical spill.

Operational and Disposal Plans

Standard Operating Procedure (SOP) for Handling this compound
  • Preparation:

    • Review the experimental protocol and this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by ensuring it is clean and uncluttered. If working with powder, ensure a certified chemical fume hood or other containment device is operational.

    • Have a designated waste container ready for all contaminated materials.

  • Execution:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the compound with care, avoiding actions that could generate dust or aerosols.

    • If preparing a solution, add the solvent to the solid slowly.

    • Conduct all manipulations within a chemical fume hood.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Carefully doff PPE to avoid self-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Solid Waste (e.g., pipette tips, gloves, weigh paper)Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Contaminated Liquid Waste (e.g., unused solutions)Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
Contaminated Sharps (e.g., needles)Dispose of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste vendor.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for this compound and similar compounds. Researchers should adapt these protocols to their specific laboratory conditions and consult original publications for further details.

Kappa-Opioid Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity of this compound for the κ-opioid receptor.

Materials:

  • Membranes from cells expressing the human κ-opioid receptor (e.g., CHO-hKOR).

  • Radioligand specific for the κ-opioid receptor (e.g., [³H]U-69,593).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • This compound stock solution and serial dilutions.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor, and cell membranes.

    • This compound Competition: Varying concentrations of this compound, radioligand, and cell membranes.

  • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Kᵢ values for this compound.

Electrically-Stimulated Twitch Response Assay (Rabbit Vas Deferens)

This assay is used to determine the antagonist activity of this compound. A detailed, publicly available, step-by-step protocol for this compound is not available. The following is a generalized procedure based on similar experiments.

Materials:

  • Male New Zealand White rabbit.

  • Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer.

  • Electrical field stimulator with platinum electrodes.

  • Data acquisition system.

  • This compound and a κ-opioid agonist (e.g., asimadoline).

Procedure:

  • Humanely euthanize the rabbit and dissect the vasa deferentia.

  • Mount a segment of the vas deferens in the organ bath between the electrodes.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce twitch contractions by applying electrical field stimulation (e.g., single pulses at a specific frequency and voltage).

  • Once a stable baseline of twitch responses is established, add the κ-opioid agonist to the bath to suppress the twitch amplitude.

  • After the agonist effect has stabilized, add increasing concentrations of this compound to the bath.

  • Record the recovery of the twitch response in the presence of this compound.

  • Calculate the ED₅₀ of this compound for its antagonist effect.

Conditioned Place Preference (CPP) Assay for Cocaine-Seeking Behavior

This assay assesses the ability of this compound to prevent the reinstatement of cocaine-seeking behavior.

Apparatus:

  • A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-Conditioning (Day 1):

    • Place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15-20 minutes).

    • Record the time spent in each chamber to determine any initial preference.

  • Conditioning (Days 2-9):

    • This phase typically involves alternating daily injections of cocaine and saline.

    • On cocaine conditioning days, administer cocaine and confine the animal to one of the outer chambers (typically the initially non-preferred one).

    • On saline conditioning days, administer saline and confine the animal to the opposite outer chamber.

  • Post-Conditioning Test (Day 10):

    • Place the animal in the central chamber and allow it to freely explore all three chambers, as in the pre-conditioning phase.

    • Record the time spent in each chamber. An increase in time spent in the cocaine-paired chamber indicates a conditioned preference.

  • Extinction and Reinstatement:

    • To test the effect of this compound on reinstatement, the conditioned preference is first extinguished by repeatedly placing the animal in the apparatus without any drug administration until the preference is no longer observed.

    • Before a reinstatement test, administer this compound.

    • Induce reinstatement of cocaine-seeking behavior with a priming dose of cocaine or a stressor.

    • Place the animal back in the CPP apparatus and measure the time spent in each chamber. A lack of preference for the cocaine-paired chamber in the presence of this compound indicates its potential to prevent relapse.

This guide provides a foundational framework for the safe and effective handling of this compound. Always prioritize safety and adhere to your institution's specific guidelines and regulations. By doing so, you contribute to a culture of safety and excellence in research.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.